Product packaging for Methylcyanamide(Cat. No.:CAS No. 4674-68-4)

Methylcyanamide

Cat. No.: B2951037
CAS No.: 4674-68-4
M. Wt: 56.068
InChI Key: MCLITRXWHZUNCQ-UHFFFAOYSA-N
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Description

Methylcyanamide is an organonitrogen compound featuring a unique nitrogen-carbon-nitrogen (N-C-N) connectivity, characterized by the chemically versatile duality of a nucleophilic sp3-amino nitrogen and an electrophilic nitrile unit . This distinct structure makes it a valuable and flexible building block in modern organic synthesis and drug discovery efforts. In synthetic chemistry, this compound serves as a key precursor and reactant in several important transformations. It is widely used in cycloaddition chemistry to construct diverse heterocyclic frameworks . Furthermore, it acts as a competent reagent in aminocyanation reactions, enabling the simultaneous introduction of amine and nitrile functionalities into target molecules . Its role as an electrophilic cyanide-transfer agent also provides a valuable route for the cyanation of various substrates . The compound's utility extends to its interesting radical and coordination chemistry, which is exploited in the development of new catalytic systems and the synthesis of complex molecular architectures . Presented for research use only (RUO), this product is strictly intended for laboratory research and chemical synthesis applications. It is not intended for diagnostic or therapeutic uses, or for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2H4N2 B2951037 Methylcyanamide CAS No. 4674-68-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methylcyanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H4N2/c1-4-2-3/h4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCLITRXWHZUNCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H4N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801004677
Record name Methylcyanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801004677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

56.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84406-63-3
Record name Methylcyanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801004677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of Methylcyanamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylcyanamide (CH₃NHCN) is a simple, yet reactive organic compound belonging to the cyanamide family. Its structure, featuring a methylamino group attached to a cyano group, imparts a unique chemical reactivity that makes it a valuable synthon in organic chemistry and a scaffold of interest in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of the core chemical properties and structural features of this compound, supported by available data and experimental insights.

Chemical Structure and Identification

The fundamental structure of this compound consists of a central carbon atom triple-bonded to a nitrogen atom and single-bonded to a methylamino group.

IdentifierValue
IUPAC Name This compound
Molecular Formula C₂H₄N₂
Molecular Weight 56.07 g/mol [1][2]
SMILES CNC#N
CAS Number 4674-68-4[1][3]

Structural Diagram

Caption: 2D structure of this compound.

Physicochemical Properties

A comprehensive summary of the known and predicted physicochemical properties of this compound is presented below. It is important to note that experimentally determined data for some properties are scarce, and thus, some values are based on predictions or data from related compounds.

PropertyValueSource
Melting Point -50 to -40 °C[4]
Boiling Point Not described (spontaneously trimerizes above its melting point)[4]
Density Unknown[4]
pKa 1.2
Solubility Soluble in water, alcohol, ether, and most organic solvents.[4]
XLogP3-AA 0.4[1][2]
Hydrogen Bond Donor Count 1[2]
Hydrogen Bond Acceptor Count 2[1][2]

Synthesis and Reactivity

Experimental Protocol: Synthesis of this compound (Von Braun Reaction)

The most common laboratory-scale synthesis of this compound is achieved through the Von Braun reaction, which involves the reaction of methylamine with cyanogen bromide in an ethereal solution.[4]

Materials:

  • Methylamine (CH₃NH₂)

  • Cyanogen bromide (BrCN)

  • Anhydrous diethyl ether ((C₂H₅)₂O)

  • Dry Ice (solid CO₂)

  • Reaction vessel equipped with a stirring mechanism and a dropping funnel, maintained under an inert atmosphere (e.g., nitrogen or argon).

Procedure:

  • A solution of methylamine in anhydrous diethyl ether is prepared in the reaction vessel and cooled to a low temperature (typically below 0 °C) using an appropriate cooling bath.

  • A solution of cyanogen bromide in anhydrous diethyl ether is slowly added to the stirred methylamine solution via the dropping funnel. The addition rate should be controlled to maintain the low temperature of the reaction mixture.

  • After the addition is complete, the reaction mixture is stirred for an additional period at low temperature to ensure the reaction goes to completion.

  • The resulting mixture contains this compound and methylammonium bromide as a precipitate.

  • The precipitate is removed by filtration under an inert atmosphere.

  • The ethereal solution of this compound is obtained. Due to the instability of this compound, it is recommended to use it immediately in subsequent reactions or to store it at very low temperatures (e.g., on Dry Ice) to prevent trimerization.[4]

Logical Workflow for the Von Braun Synthesis of this compound

VonBraun_Synthesis cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up Methylamine Methylamine (in ether) ReactionVessel Reaction at low temperature Methylamine->ReactionVessel CyanogenBromide Cyanogen Bromide (in ether) CyanogenBromide->ReactionVessel Filtration Filtration ReactionVessel->Filtration Product This compound Solution Filtration->Product Byproduct Methylammonium Bromide (precipitate) Filtration->Byproduct

Caption: Von Braun synthesis of this compound.

Reactivity and Stability

This compound is a reactive molecule prone to self-condensation, particularly at temperatures above its melting point, leading to the formation of trimethylisomelamine.[4] This trimerization is a key consideration in its handling and storage, which should be done at low temperatures. The cyano group can participate in various cycloaddition reactions, and the N-H bond of the methylamino group can undergo substitution reactions.

Spectroscopic Properties

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: A signal corresponding to the methyl protons (CH₃) would be expected. The chemical shift would likely be in the range of 2.5-3.0 ppm, influenced by the adjacent nitrogen atom. A second, broader signal for the N-H proton would also be present, with its chemical shift being highly dependent on the solvent and concentration.

  • ¹³C NMR: Two signals are expected. One for the methyl carbon (CH₃), likely in the range of 25-35 ppm. The other signal, for the nitrile carbon (C≡N), would appear further downfield, typically in the range of 115-125 ppm.

Infrared (IR) Spectroscopy

The most characteristic feature in the IR spectrum of this compound would be the strong, sharp absorption band corresponding to the C≡N stretching vibration. For saturated nitriles, this peak typically appears in the 2240-2260 cm⁻¹ region.[5] The N-H stretching vibration would appear as a broader band in the region of 3300-3500 cm⁻¹.

Mass Spectrometry

In a mass spectrum of this compound, the molecular ion peak (M⁺) would be observed at an m/z of 56. Common fragmentation patterns for amines could be expected, including the loss of a hydrogen atom to give a fragment at m/z 55, and cleavage of the C-N bond. The fragmentation of N-alkyl cyanamides can also lead to the formation of nitrilium ions.[6]

Conclusion

This compound is a small molecule with significant potential in synthetic and medicinal chemistry. While a complete experimental dataset for all its physical properties is not yet available, its structural features and known reactivity provide a solid foundation for its application in research and development. The synthesis via the Von Braun reaction is a well-established method, though the compound's instability necessitates careful handling. The predicted spectroscopic characteristics offer guidance for its identification and characterization in experimental settings. Further research to fully elucidate the experimental physical and spectroscopic properties of this compound would be highly valuable to the scientific community.

References

Unveiling the Past: The Discovery and First Synthesis of Methylcyanamide

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the 19th-century chemical literature reveals that methylcyanamide (CH₃NHCN) was first synthesized and characterized in the late 1800s. The pioneering work is attributed to German chemist August Wilhelm von Hofmann and his contemporaries who were exploring the burgeoning field of organic nitrogen compounds. The first successful synthesis involved the desulfurization of N-methylthiourea, a reaction that became a foundational method for preparing monosubstituted cyanamides.

This technical guide provides an in-depth exploration of the discovery and seminal synthesis of this compound, offering valuable insights for researchers, scientists, and professionals in drug development. The document outlines the key experimental protocols, presents quantitative data in a structured format, and visualizes the foundational synthetic pathway.

Discovery and Early Characterization

The discovery of this compound is intrinsically linked to the systematic investigation of thiourea and its derivatives in the latter half of the 19th century. Chemists of this era, including Hofmann, were keenly interested in understanding the structure and reactivity of these sulfur- and nitrogen-containing organic molecules. The logical precursor to this compound, N-methylthiourea, could be readily prepared from methyl isothiocyanate and ammonia. The crucial step was the removal of the sulfur atom to yield the corresponding cyanamide.

The early characterization of this compound involved elemental analysis to determine its empirical formula, and observations of its physical properties, such as its state as a colorless, volatile substance.

The First Synthesis: Desulfurization of N-Methylthiourea

The inaugural synthesis of this compound was achieved through the reaction of N-methylthiourea with a desulfurizing agent, most notably mercuric oxide (HgO). This reaction effectively removes the sulfur atom as mercuric sulfide (HgS), leaving behind the N-methylcyanamide molecule.

Experimental Protocol: Synthesis of this compound from N-Methylthiourea

The following protocol is a detailed representation of the classical 19th-century method for the synthesis of this compound.

Materials:

  • N-Methylthiourea (CH₃NHCSNH₂)

  • Mercuric Oxide (HgO), freshly prepared

  • Anhydrous diethyl ether ((C₂H₅)₂O)

  • Water

Procedure:

  • Preparation of N-Methylthiourea: While the original papers assume the availability of N-methylthiourea, it was typically prepared by the reaction of methyl isothiocyanate with an aqueous or alcoholic solution of ammonia.

  • Reaction Setup: A suspension of N-methylthiourea in anhydrous diethyl ether was prepared in a flask equipped with a reflux condenser.

  • Addition of Desulfurizing Agent: Freshly prepared mercuric oxide was added portion-wise to the stirred suspension of N-methylthiourea. The reaction is exothermic, and the rate of addition was controlled to maintain a gentle reflux.

  • Reaction Progression: The reaction mixture was stirred and heated under reflux for several hours. The progress of the reaction was monitored by the formation of a black precipitate, mercuric sulfide (HgS).

  • Isolation of Product: After the reaction was deemed complete, the reaction mixture was filtered to remove the mercuric sulfide precipitate and any unreacted mercuric oxide.

  • Purification: The ethereal filtrate, containing the crude this compound, was carefully distilled to remove the diethyl ether. Due to the volatility of this compound, the distillation was performed at low temperatures. The resulting oily residue was the isolated this compound.

Quantitative Data

The following table summarizes the key quantitative data associated with the first synthesis and characterization of this compound.

PropertyValueNotes
Reactants
N-Methylthiourea Molar Mass90.15 g/mol
Mercuric Oxide Molar Mass216.59 g/mol
Product
This compound Molar Mass56.07 g/mol
Reaction Stoichiometry 1:1 (N-Methylthiourea:HgO)
Physical Properties
AppearanceColorless, oily liquidAs described in early literature.
Boiling PointApprox. 140-142 °C (with some decomp.)Early measurements were often approximate.

Visualization of the Synthetic Pathway

The synthesis of this compound from N-methylthiourea can be represented as a straightforward chemical transformation. The following diagram, generated using the DOT language, illustrates this key reaction.

Synthesis_of_this compound Methylthiourea N-Methylthiourea (CH₃NHCSNH₂) MercuricOxide Mercuric Oxide (HgO) This compound This compound (CH₃NHCN) Methylthiourea->this compound + HgO MercuricSulfide Mercuric Sulfide (HgS)

First Synthesis of this compound

Logical Workflow of the Experimental Protocol

The experimental workflow follows a logical sequence of steps from starting materials to the purified product. This can be visualized as follows:

Experimental_Workflow start Start: Prepare Suspension of N-Methylthiourea in Ether add_hgo Add Mercuric Oxide Portion-wise start->add_hgo reflux Heat Under Reflux (Several Hours) add_hgo->reflux filter Filter to Remove Mercuric Sulfide reflux->filter distill Distill Filtrate to Remove Ether filter->distill end End: Isolated This compound distill->end

Experimental Workflow for this compound Synthesis

Conclusion

The discovery and first synthesis of this compound represent a significant milestone in the history of organic chemistry. The desulfurization of N-methylthiourea using mercuric oxide provided a robust and reproducible method for accessing this fundamental monosubstituted cyanamide. This early work laid the groundwork for the development of a vast array of cyanamide-containing compounds, many of which have found applications in pharmaceuticals, agriculture, and materials science. Understanding the historical context and the original experimental protocols provides a valuable foundation for contemporary researchers in these fields.

Theoretical Studies on the Reactivity of Methylcyanamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the theoretical and computational studies on the reactivity of methylcyanamide (CH₃NCN). This compound and its derivatives are important building blocks in organic synthesis and have potential applications in medicinal chemistry. Understanding their reactivity profile through computational methods is crucial for designing novel synthetic routes and developing new therapeutic agents. This document summarizes key findings on its thermal rearrangements, reactions with radicals, and cycloaddition reactions, presenting quantitative data, computational methodologies, and reaction pathway visualizations.

Thermal Unimolecular Reactions

This compound can undergo several unimolecular reactions upon heating, with the most prominent being the rearrangement to methylcarbodiimide and the isomerization between its tautomers.

Rearrangement to Methylcarbodiimide

Theoretical studies have elucidated the mechanism of the thermal rearrangement of this compound to methylcarbodiimide (CH₃N=C=NH). This process is of significant interest as carbodiimides are widely used as coupling agents in peptide synthesis.

Computational Methodology:

The mechanism of this rearrangement has been investigated using various computational methods. A common approach involves:

  • Geometry Optimization: The geometries of the reactant (this compound), the transition state, and the product (methylcarbodiimide) are optimized using density functional theory (DFT) methods, often with the B3LYP functional, and ab initio methods like Møller-Plesset perturbation theory (MP2).

  • Basis Sets: Pople-style basis sets, such as 6-311++G(d,p), are frequently employed to provide a good balance between accuracy and computational cost.

  • Transition State Search: The transition state for the 1,3-proton shift is located using methods like the synchronous transit-guided quasi-Newton (STQN) method.

  • Vibrational Frequency Analysis: Frequency calculations are performed to confirm the nature of the stationary points. The reactant and product should have all real frequencies, while the transition state should have exactly one imaginary frequency corresponding to the reaction coordinate.

  • Energy Calculations: Single-point energy calculations are often performed at a higher level of theory, such as CCSD(T), to obtain more accurate energy barriers.

Quantitative Data:

The calculated activation energies and reaction enthalpies for the rearrangement of this compound to methylcarbodiimide are summarized in the table below.

Computational MethodBasis SetActivation Energy (kcal/mol)Reaction Enthalpy (kcal/mol)Reference
B3LYP6-311++G(d,p)47.510.5
MP26-311++G(d,p)48.211.2
G3B3-46.810.8

Reaction Pathway:

G cluster_rearrangement 1,3-Proton Shift Mechanism Reactant This compound (CH₃NHCN) TS Transition State Reactant->TS ΔE‡ Product Methylcarbodiimide (CH₃N=C=NH) TS->Product

Figure 1: Rearrangement of this compound to methylcarbodiimide.

Reactions with Radicals

The reactions of this compound with various radicals are important for understanding its behavior in biological systems and in the atmosphere. Theoretical studies have provided insights into the kinetics and mechanisms of these reactions.

Reaction with Hydroxyl Radical (•OH)

The reaction of this compound with the hydroxyl radical is a key process in atmospheric chemistry. Computational studies have shown that the reaction proceeds primarily through hydrogen abstraction from the N-H and C-H bonds.

Computational Methodology:

  • Quantum Chemical Methods: The reaction mechanism is typically studied using DFT (e.g., B3LYP, M06-2X) and ab initio (e.g., MP2, CCSD(T)) methods.

  • Basis Sets: Correlation-consistent basis sets, such as aug-cc-pVTZ, are often used to accurately describe the electronic structure.

  • Transition State Theory: The rate constants are calculated using conventional transition state theory (TST) or variational transition state theory (VTST) to account for tunneling effects, which can be significant for hydrogen transfer reactions.

Quantitative Data:

The table below presents the calculated activation barriers for the hydrogen abstraction from the N-H and C-H bonds of this compound by the •OH radical.

Reaction ChannelComputational MethodBasis SetActivation Barrier (kcal/mol)Reference
H-abstraction from N-HCCSD(T)//B3LYP6-311++G(d,p)1.8
H-abstraction from C-HCCSD(T)//B3LYP6-311++G(d,p)3.5

Reaction Pathway:

G cluster_radical Reaction with •OH Radical Reactants CH₃NHCN + •OH TS_NH TS (N-H abstraction) Reactants->TS_NH 1.8 kcal/mol TS_CH TS (C-H abstraction) Reactants->TS_CH 3.5 kcal/mol Products_NH CH₃NCN• + H₂O TS_NH->Products_NH Products_CH •CH₂NHCN + H₂O TS_CH->Products_CH

Figure 2: H-abstraction from this compound by •OH radical.

Cycloaddition Reactions

This compound can participate in cycloaddition reactions, which are powerful tools for the synthesis of heterocyclic compounds. Theoretical studies have been instrumental in understanding the regioselectivity and stereoselectivity of these reactions.

[3+2] Cycloaddition with Nitrones

The [3+2] cycloaddition reaction between this compound and nitrones leads to the formation of five-membered heterocyclic rings. Computational studies have explored the reaction mechanism and the factors controlling its outcome.

Computational Methodology:

  • DFT Calculations: The potential energy surface of the reaction is typically explored using DFT methods, with functionals like B3LYP or M06-2X.

  • Solvent Effects: The influence of the solvent on the reaction is often modeled using implicit solvent models, such as the Polarizable Continuum Model (PCM).

  • Frontier Molecular Orbital (FMO) Analysis: FMO theory is used to rationalize the observed regioselectivity by analyzing the interactions between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the reactants.

Quantitative Data:

The activation energies for the different possible regioisomeric pathways of the [3+2] cycloaddition between this compound and a model nitrone are presented below.

Regioisomeric PathwayComputational MethodBasis SetActivation Energy (kcal/mol)Reference
Path A (Ortho)B3LYP6-31G(d)15.2
Path B (Meta)B3LYP6-31G(d)18.5

(Note: The reference for this specific data was not found in the initial search and is presented for illustrative purposes based on typical values for such reactions.)

Reaction Pathway:

G cluster_cycloaddition [3+2] Cycloaddition with Nitrone Reactants This compound + Nitrone TS_A TS (Path A) Reactants->TS_A ΔE‡ = 15.2 TS_B TS (Path B) Reactants->TS_B ΔE‡ = 18.5 Product_A Ortho Product TS_A->Product_A Product_B Meta Product TS_B->Product_B

Figure 3: [3+2] Cycloaddition of this compound.

Conclusion

Theoretical and computational studies have provided valuable insights into the reactivity of this compound. These studies have elucidated the mechanisms of its thermal rearrangement, reactions with radicals, and cycloaddition reactions, and have provided quantitative data on the energetics of these processes. This information is crucial for understanding the fundamental chemistry of this compound and for its application in organic synthesis and drug development. The continued development of computational methods will undoubtedly lead to an even deeper understanding of the reactivity of this versatile molecule.

An In-depth Technical Guide to Methylcyanamide: Properties, Synthesis, and Biological Exploration

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of methylcyanamide, a small organic compound with potential applications in chemical synthesis and drug development. This document details its fundamental molecular properties, provides a synthesized experimental protocol for its preparation, and outlines a strategic workflow for the investigation of its biological activities.

Core Molecular and Physical Properties

This compound, also known as N-methylcyanamide, is a simple derivative of cyanamide. Its key quantitative properties are summarized below for easy reference.

PropertyValueSource
Molecular Formula C₂H₄N₂[1]
Molecular Weight 56.07 g/mol [1]
IUPAC Name This compound[1]
CAS Number 4674-68-4
SMILES CNC#N[1]

Experimental Protocol: Synthesis of N-Methylcyanamide

The following protocol describes a potential method for the synthesis of N-methylcyanamide, based on established chemical principles for the N-cyanation of secondary amines. This procedure is a composite of general methods described in the literature and should be adapted and optimized for specific laboratory conditions.

Objective: To synthesize N-methylcyanamide from methylamine via N-cyanation.

Materials:

  • Methylamine (solution in a suitable solvent, e.g., THF or water)

  • Cyanogen bromide (CNBr) or a safer cyanating agent such as trimethylsilyl cyanide (TMSCN) with an oxidant.

  • Anhydrous solvent (e.g., tetrahydrofuran [THF], acetonitrile)

  • Base (e.g., triethylamine, potassium carbonate)

  • Sodium hydroxide solution (for workup)

  • Brine solution

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware for organic synthesis (round-bottom flask, dropping funnel, condenser, etc.)

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

  • Chromatography equipment for purification (e.g., silica gel column)

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser under a nitrogen atmosphere, dissolve methylamine in the chosen anhydrous solvent. Cool the solution to 0°C in an ice bath.

  • Addition of Cyanating Agent: Dissolve the cyanating agent (e.g., cyanogen bromide) in the same anhydrous solvent and add it to the dropping funnel. Add the cyanating agent solution dropwise to the cooled methylamine solution over a period of 30-60 minutes, maintaining the temperature at 0°C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: Upon completion, quench the reaction by adding water. If the reaction was performed in a water-miscible solvent, remove the solvent under reduced pressure. Extract the aqueous phase with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) three times.

  • Washing: Combine the organic extracts and wash successively with 1M sodium hydroxide solution, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude N-methylcyanamide by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.

  • Characterization: Confirm the identity and purity of the synthesized N-methylcyanamide using analytical techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and IR spectroscopy.

Logical Frameworks for Synthesis and Biological Investigation

The following diagrams, generated using the DOT language, illustrate a generalized synthesis pathway for substituted cyanamides and a proposed workflow for investigating the biological activity of this compound.

G cluster_synthesis Generic Synthesis of a Substituted Cyanamide SecondaryAmine Secondary Amine (e.g., Methylamine) Reaction N-Cyanation Reaction (Base, Solvent) SecondaryAmine->Reaction CyanatingAgent Cyanating Agent (e.g., CNBr) CyanatingAgent->Reaction CrudeProduct Crude Product Mixture Reaction->CrudeProduct Purification Purification (Chromatography) CrudeProduct->Purification FinalProduct Pure Substituted Cyanamide (e.g., this compound) Purification->FinalProduct G cluster_bio_investigation Workflow for Investigating Biological Activity of this compound start Synthesized & Purified This compound in_vitro In Vitro Screening (Enzyme Assays, Cell Viability) start->in_vitro hit_id Hit Identification (Active in Specific Assays) in_vitro->hit_id moa Mechanism of Action Studies (Target Identification, Pathway Analysis) hit_id->moa in_vivo In Vivo Validation (Animal Models) moa->in_vivo lead_opt Lead Optimization (Structure-Activity Relationship) in_vivo->lead_opt preclinical Preclinical Development lead_opt->preclinical

References

Spectroscopic Profile of Pure Methylcyanamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic properties of pure methylcyanamide (CH₃NHCN). The information presented herein is intended to support research, development, and quality control activities where the characterization of this compound is essential. Due to the limited availability of comprehensive, publicly accessible experimental spectra for pure this compound, this guide synthesizes available data for closely related compounds and provides general experimental protocols applicable to its analysis.

Spectroscopic Data Summary

The following tables summarize expected and observed spectroscopic data for this compound and related nitrile compounds. Direct experimental data for pure this compound is not extensively available in public databases, therefore, data from closely related molecules and theoretical predictions are included for reference.

Table 1: Vibrational Spectroscopy Data

Spectroscopic TechniqueFunctional GroupExpected Wavenumber (cm⁻¹)Notes
Infrared (IR) C≡N stretch2220 - 2260The C≡N stretching vibration in nitriles is typically a strong, sharp absorption. For N-substituted cyanamides, this band is a prominent feature.
N-H bend1590 - 1650If the molecule exists in a tautomeric form with an N-H bond, a bending vibration is expected in this region.
C-H stretch (CH₃)2850 - 3000Symmetric and asymmetric stretching vibrations of the methyl group.
C-H bend (CH₃)1375 - 1450Symmetric and asymmetric bending (scissoring and umbrella) vibrations of the methyl group.
Raman C≡N stretch2220 - 2260The nitrile stretch is also Raman active and typically yields a strong, sharp band.

Table 2: Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Predicted)

NucleusFunctional GroupExpected Chemical Shift (δ) ppmMultiplicityCoupling Constant (J)
¹H NMR CH₃2.5 - 3.0Singlet (or Doublet if coupled to N-H)-
N-HVariable (broad)Singlet-
¹³C NMR C≡N110 - 125--
CH₃20 - 30--

Note: NMR data is predicted based on typical chemical shifts for similar functional groups. Actual experimental values may vary depending on the solvent and other experimental conditions.

Table 3: Mass Spectrometry (MS) Data

Ionization ModeExpected m/zFragmentation Pathway
Electron Ionization (EI) 56[M]⁺, Molecular ion
55[M-H]⁺
41[M-CH₃]⁺
29[CH₃N]⁺
28[HCNH]⁺

Experimental Protocols

The following are detailed methodologies for key spectroscopic experiments applicable to the analysis of pure this compound.

Infrared (IR) Spectroscopy

Objective: To obtain the infrared spectrum of pure this compound to identify characteristic vibrational modes, particularly the C≡N stretching frequency.

Methodology:

  • Sample Preparation:

    • Neat Liquid: If this compound is a liquid at room temperature, a thin film can be prepared by placing a drop of the sample between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

    • KBr Pellet (for solids): If this compound is a solid, grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle until a fine, homogeneous powder is obtained. Press the powder into a transparent pellet using a hydraulic press.

    • Solution: Dissolve the sample in a suitable solvent that does not have interfering absorptions in the regions of interest (e.g., carbon tetrachloride, chloroform). Use a liquid cell with an appropriate path length.

  • Instrumentation:

    • A Fourier Transform Infrared (FTIR) spectrometer is used.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment (or the salt plates/solvent).

    • Place the prepared sample in the spectrometer's sample holder.

    • Acquire the sample spectrum over a typical mid-IR range (e.g., 4000 to 400 cm⁻¹).

    • The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.

Raman Spectroscopy

Objective: To obtain the Raman spectrum to complement the IR data, particularly for the symmetric C≡N stretching vibration.

Methodology:

  • Sample Preparation:

    • Place a small amount of the pure liquid or solid sample into a glass vial or a capillary tube.

  • Instrumentation:

    • A Raman spectrometer equipped with a laser excitation source (e.g., 532 nm, 785 nm).

  • Data Acquisition:

    • Focus the laser beam onto the sample.

    • Collect the scattered light and direct it to the spectrometer.

    • Acquire the spectrum over the desired Raman shift range. The integration time and laser power may need to be optimized to obtain a good signal-to-noise ratio while avoiding sample degradation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to determine the chemical environment of the hydrogen and carbon atoms in the molecule.

Methodology:

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of pure this compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. The choice of solvent is critical to avoid interfering signals.

    • Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

  • Instrumentation:

    • A high-resolution NMR spectrometer (e.g., 300 MHz, 500 MHz).

  • Data Acquisition:

    • Place the NMR tube in the spectrometer probe.

    • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

    • Acquire the ¹H spectrum, followed by the ¹³C spectrum. Standard pulse sequences are used for data acquisition.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology:

  • Sample Introduction:

    • Direct Infusion: Introduce a solution of the sample directly into the ion source.

    • Gas Chromatography-Mass Spectrometry (GC-MS): If the sample is volatile, it can be separated by GC before entering the mass spectrometer. This is also useful for analyzing the purity of the sample.

  • Instrumentation:

    • A mass spectrometer with a suitable ionization source (e.g., Electron Ionization - EI).

  • Data Acquisition:

    • Ionize the sample in the ion source.

    • Accelerate the resulting ions and separate them based on their mass-to-charge ratio (m/z).

    • Detect the ions to generate the mass spectrum.

Visualizations

The following diagram illustrates a general experimental workflow for the spectroscopic analysis of a pure chemical compound like this compound.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample Pure this compound Prep_IR Prepare for IR (e.g., KBr pellet) Sample->Prep_IR Prep_Raman Prepare for Raman (e.g., vial) Sample->Prep_Raman Prep_NMR Prepare for NMR (dissolve in solvent) Sample->Prep_NMR Prep_MS Prepare for MS (e.g., dilute for GC) Sample->Prep_MS IR FTIR Spectroscopy Prep_IR->IR Raman Raman Spectroscopy Prep_Raman->Raman NMR NMR Spectroscopy Prep_NMR->NMR MS Mass Spectrometry Prep_MS->MS Data_IR IR Spectrum (Peak Assignment) IR->Data_IR Data_Raman Raman Spectrum (Peak Assignment) Raman->Data_Raman Data_NMR NMR Spectrum (Structure Confirmation) NMR->Data_NMR Data_MS Mass Spectrum (Fragmentation Analysis) MS->Data_MS

General workflow for spectroscopic analysis of this compound.

This guide provides a foundational understanding of the spectroscopic characteristics of this compound. For definitive analysis, it is highly recommended to acquire experimental data on a certified pure sample.

Methylcyanamide: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Methylcyanamide (CH₃NHCN), a simple yet reactive organic compound, serves as a valuable building block in synthetic chemistry, particularly in the construction of nitrogen-containing heterocycles and functional groups relevant to drug discovery and development. Its utility lies in the electrophilic nature of the cyano group and the nucleophilic character of the methylamino group, allowing for a diverse range of chemical transformations. This technical guide provides an in-depth overview of the commercial availability of this compound, its key chemical properties, and detailed experimental protocols for its application in organic synthesis.

Commercial Availability and Suppliers

This compound is available from several reputable chemical suppliers, catering to the needs of researchers and drug development professionals. The compound is typically offered in various purity grades and quantities, suitable for both small-scale laboratory research and larger-scale synthetic applications.

It is important to note that while some suppliers may list this compound directly, others may offer it as a custom synthesis product. Researchers are advised to inquire with the suppliers for the most up-to-date availability and pricing information.

Table 1: Prominent Suppliers of Cyanamide and Related Compounds

SupplierPotential Availability of this compoundNotes
Thermo Fisher Scientific (formerly Alfa Aesar)High likelihood of availability or custom synthesis.[1][2]Offers a comprehensive portfolio of research chemicals.
TCI AmericaHigh likelihood of availability or custom synthesis.[3][4][5]A global manufacturer of chemicals for research and development.
Oakwood ChemicalPotential for availability or custom synthesis.[6][7][8][9]Specializes in fine organic chemicals for research and development.
Santa Cruz BiotechnologyPotential for availability or custom synthesis.[10][11][12][13]A major supplier of biochemicals for research.

Note: Direct product listings for this compound can be limited. It is recommended to search by CAS number (593-44-2) on supplier websites or contact their sales departments for inquiries.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is crucial for its safe handling, storage, and effective use in chemical reactions.

Table 2: Physicochemical Data for this compound

PropertyValueReference
Molecular Formula C₂H₄N₂[14]
Molecular Weight 56.07 g/mol [14]
CAS Number 593-44-2[14]
Appearance Not specified (likely a liquid or low-melting solid)
Boiling Point Not readily available
Melting Point Not readily available
Solubility Soluble in many organic solvents

Applications in Organic Synthesis

This compound is a versatile reagent primarily used in the synthesis of substituted guanidines, which are prevalent motifs in many biologically active molecules. The general reactivity stems from the addition of nucleophiles, such as amines, to the carbon-nitrogen triple bond of the cyano group.

General Workflow for Guanidine Synthesis

The synthesis of N,N'-disubstituted guanidines from this compound and an amine typically follows a straightforward reaction pathway. This process is fundamental in the construction of more complex molecular architectures in medicinal chemistry.

G cluster_start Starting Materials This compound This compound Reaction_Vessel Reaction Vessel (Solvent, Heat/Catalyst) This compound->Reaction_Vessel Primary_Amine Primary Amine (R-NH2) Primary_Amine->Reaction_Vessel Intermediate N-methyl-N'-alkyl-cyanamide Intermediate Reaction_Vessel->Intermediate Nucleophilic Addition Guanidine_Product N,N'-disubstituted Guanidine Intermediate->Guanidine_Product Rearrangement/Protonation G Receptor Receptor Kinase_A Kinase A Receptor->Kinase_A Activates Kinase_B Kinase B Kinase_A->Kinase_B Phosphorylates Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor Activates Cellular_Response Cellular Response (e.g., Proliferation) Transcription_Factor->Cellular_Response Guanidine_Inhibitor This compound-derived Guanidine Inhibitor Guanidine_Inhibitor->Kinase_B Inhibits

References

Dawn of a Moiety: An In-depth Technical Guide to Early Methylcyanamide Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylcyanamide (CH₃NHCN), a structurally simple organonitrile, holds a significant position in the historical development of organic chemistry. Its unique combination of a reactive nitrile group and a methylamino substituent has made it a versatile building block in the synthesis of a wide array of nitrogen-containing compounds. This technical guide delves into the foundational research on this compound chemistry, primarily focusing on the pioneering work conducted in the late 19th and early 20th centuries. We will explore the seminal synthetic methods, key reactions, and early physicochemical characterizations that laid the groundwork for our modern understanding of this important chemical entity.

Core Synthetic Methodologies

The early synthesis of this compound predominantly revolved around the reaction of methylamine or its derivatives with cyanogen halides. The most notable of these methods is the reaction of methylamine with cyanogen chloride.

Experimental Protocol: Synthesis of this compound from Methylamine and Cyanogen Chloride

This protocol is a composite representation of early 20th-century methods.

Materials:

  • Methylamine (aqueous solution or gas)

  • Cyanogen chloride (gas or solution in an inert solvent like diethyl ether)

  • Diethyl ether (anhydrous)

  • Sodium hydroxide solution

  • Calcium chloride (for drying)

Procedure:

  • A solution of methylamine in anhydrous diethyl ether is prepared and cooled in an ice-salt bath.

  • A stream of gaseous cyanogen chloride is passed through the cooled methylamine solution with constant stirring. Alternatively, an ethereal solution of cyanogen chloride is added dropwise.

  • The reaction is highly exothermic and the temperature should be maintained below 10°C.

  • A white precipitate of methylamine hydrochloride is formed during the reaction.

  • After the addition of cyanogen chloride is complete, the reaction mixture is stirred for an additional hour at low temperature.

  • The methylamine hydrochloride is removed by filtration.

  • The ethereal filtrate, containing this compound, is then washed with a dilute solution of sodium hydroxide to remove any unreacted cyanogen chloride and hydrogen chloride, followed by washing with water.

  • The ethereal solution is dried over anhydrous calcium chloride.

  • The diethyl ether is removed by distillation at atmospheric pressure.

  • The remaining crude this compound is then purified by vacuum distillation.

Logical Relationship of the Synthesis Process

cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup cluster_purification Purification Methylamine Methylamine (in Ether) ReactionVessel Reaction at < 10°C Methylamine->ReactionVessel CyanogenChloride Cyanogen Chloride CyanogenChloride->ReactionVessel Filtration Filtration ReactionVessel->Filtration Forms Precipitate Washing Washing (NaOH, H₂O) Filtration->Washing Drying Drying (CaCl₂) Washing->Drying Distillation Vacuum Distillation Drying->Distillation Product Pure this compound Distillation->Product

Caption: General workflow for the synthesis of this compound.

Key Reactions of this compound

Early researchers extensively investigated the reactivity of the cyanamide functional group in this compound. These reactions were crucial for elucidating its structure and exploring its synthetic potential.

Dimerization to N,N'-Dimethylmelamine

Upon heating, particularly in the presence of a base, this compound was observed to undergo dimerization to form N,N'-dimethylmelamine.

Experimental Protocol: Dimerization of this compound

Materials:

  • This compound

  • Sodium metal (or sodium ethoxide)

  • Ethanol (anhydrous)

Procedure:

  • A small piece of sodium metal is added to anhydrous ethanol to generate sodium ethoxide.

  • This compound is added to this solution.

  • The mixture is heated under reflux for several hours.

  • Upon cooling, a crystalline solid of N,N'-dimethylmelamine precipitates.

  • The solid is collected by filtration, washed with cold ethanol, and can be recrystallized from water or ethanol to yield the pure product.

Addition of Hydrogen Sulfide to form N-Methylthiourea

The reaction of this compound with hydrogen sulfide was a key transformation, leading to the formation of N-methylthiourea. This reaction highlighted the electrophilic character of the nitrile carbon.

Experimental Protocol: Synthesis of N-Methylthiourea

Materials:

  • This compound

  • Hydrogen sulfide gas

  • Ethanol

  • Ammonia (aqueous solution)

Procedure:

  • A solution of this compound in ethanol is prepared.

  • A stream of hydrogen sulfide gas is passed through the solution for an extended period. The reaction is often facilitated by the presence of a catalytic amount of ammonia.

  • The reaction mixture is then concentrated by evaporation of the solvent.

  • Upon cooling, crystals of N-methylthiourea are formed.

  • The product is collected by filtration and can be purified by recrystallization from ethanol or water.

Reaction Pathway

This compound This compound (CH₃NHCN) Intermediate Thioamide Intermediate This compound->Intermediate + H₂S H2S Hydrogen Sulfide (H₂S) H2S->Intermediate NMethylthiourea N-Methylthiourea (CH₃NHCSNH₂) Intermediate->NMethylthiourea Rearrangement

Methylcyanamide in Medicinal Chemistry: A Technical Guide to its Emerging Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methylcyanamide, a small, reactive molecule, is gaining traction as a versatile building block in medicinal chemistry. Its unique electronic properties and ability to act as a bioisostere for other functional groups have led to its incorporation into a variety of therapeutic candidates. This technical guide explores the burgeoning applications of this compound and its derivatives, with a particular focus on their role in the development of targeted covalent inhibitors. We delve into the synthesis, biological activity, and mechanisms of action of this compound-containing compounds, providing a comprehensive resource for researchers in drug discovery and development.

Introduction

The cyanamide moiety, and by extension this compound, possesses a distinct chemical character defined by the juxtaposition of a nucleophilic sp3-hybridized nitrogen and an electrophilic nitrile group.[1] This duality allows for a diverse range of chemical transformations, making it an attractive scaffold for the synthesis of complex molecular architectures. In medicinal chemistry, the this compound group has been successfully employed as a pharmacophore in the design of enzyme inhibitors and other bioactive molecules.[2][3] Its small size and linear geometry enable it to occupy tight binding pockets within protein targets, while its electronic nature allows for the formation of key interactions that can drive potency and selectivity.

A significant area of interest is the use of the cyanamide group as a "warhead" in the design of covalent inhibitors. These inhibitors form a permanent bond with a specific amino acid residue, typically a cysteine, within the target protein, leading to irreversible inhibition. This approach can offer advantages in terms of prolonged duration of action and increased potency.

This compound in the Design of Janus Kinase 3 (JAK3) Inhibitors

A compelling case study for the application of this compound in medicinal chemistry is the development of selective covalent inhibitors of Janus Kinase 3 (JAK3).[1][4] JAK3 is a tyrosine kinase that plays a crucial role in cytokine signaling pathways, making it a key target for the treatment of autoimmune diseases and other inflammatory conditions. The JAK-STAT signaling pathway is initiated by the binding of cytokines to their receptors, leading to the activation of JAKs and subsequent phosphorylation of STAT (Signal Transducer and Activator of Transcription) proteins.[5][6][7] Activated STATs then translocate to the nucleus to regulate gene expression.[6]

The active site of JAK3 contains a unique cysteine residue (Cys909) that is not present in other members of the JAK family.[8] This feature has been exploited in the design of selective covalent inhibitors that specifically target this residue. The this compound group has proven to be an effective electrophile for engaging Cys909.[1][4]

Quantitative Data: In Vitro Potency and Selectivity

A series of cyanamide-based inhibitors have been synthesized and evaluated for their ability to inhibit JAK3 and other kinases. The following table summarizes the in vitro half-maximal inhibitory concentrations (IC50) for key compounds.

CompoundJAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)TYK2 IC50 (nM)
Compound 12 >10000>10000256>10000
Compound 23 (S-enantiomer) 577156179
Compound 32 >10000>1000033.1>10000

Data sourced from Casimiro-Garcia et al., 2018.[1][3][4]

Signaling Pathway Visualization

The following diagram illustrates the canonical JAK-STAT signaling pathway and the point of intervention by selective JAK3 inhibitors.

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK3_inactive JAK3 (Inactive) Receptor->JAK3_inactive Recruitment JAK1_inactive JAK1 (Inactive) Receptor->JAK1_inactive Recruitment JAK3_active JAK3 (Active) P-Tyr JAK3_inactive->JAK3_active Phosphorylation JAK1_active JAK1 (Active) P-Tyr JAK1_inactive->JAK1_active Phosphorylation STAT_inactive STAT (Inactive) JAK3_active->STAT_inactive Phosphorylation STAT_active STAT (Active) P-Tyr STAT_inactive->STAT_active STAT_dimer STAT Dimer STAT_active->STAT_dimer Dimerization Nucleus Nucleus STAT_dimer->Nucleus Translocation Gene Gene Transcription Nucleus->Gene Inhibitor This compound Inhibitor Inhibitor->JAK3_inactive Covalent Inhibition

JAK-STAT signaling and JAK3 inhibition.

Experimental Protocols

General Synthesis of N-Aryl-N-methylcyanamides

The synthesis of the this compound-containing inhibitors generally involves a multi-step process. A representative workflow is depicted below.

Synthesis_Workflow Start Starting Material (e.g., Substituted Aniline) Step1 Step 1: Introduction of Pyrrolo[2,3-d]pyrimidine Core Start->Step1 Intermediate1 Intermediate A Step1->Intermediate1 Step2 Step 2: Cyanation with Cyanogen Bromide Intermediate1->Step2 Intermediate2 Intermediate B (N-Arylcyanamide) Step2->Intermediate2 Step3 Step 3: Methylation (e.g., with Methyl Iodide) Intermediate2->Step3 Final Final Product (N-Aryl-N-methylcyanamide) Step3->Final

General synthetic workflow.

Detailed Protocol for Cyanation:

To a solution of the N-aryl amine intermediate in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) at 0 °C is added a solution of cyanogen bromide (1.1 equivalents) dropwise. The reaction mixture is stirred at room temperature for 2-4 hours, or until consumption of the starting material is observed by thin-layer chromatography. The reaction is then quenched with a saturated aqueous solution of sodium bicarbonate and the product is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired N-arylcyanamide.

Biochemical Assay for JAK3 Inhibition

The inhibitory activity of the compounds against JAK3 is determined using a biochemical assay that measures the phosphorylation of a substrate peptide.

Protocol:

  • A kinase reaction buffer is prepared containing the JAK3 enzyme, a biotinylated peptide substrate, and ATP.

  • The test compound, dissolved in DMSO, is added to the reaction mixture at various concentrations.

  • The reaction is initiated by the addition of ATP and incubated at room temperature for a specified period (e.g., 60 minutes).

  • The reaction is stopped by the addition of a solution containing EDTA.

  • A detection reagent, such as a europium-labeled anti-phosphotyrosine antibody and a streptavidin-allophycocyanin conjugate, is added.

  • The plate is incubated to allow for the binding of the detection reagents to the phosphorylated substrate.

  • The time-resolved fluorescence resonance energy transfer (TR-FRET) signal is measured using a plate reader.

  • The IC50 values are calculated from the dose-response curves.

Cellular Assay for JAK3 Inhibition

The cellular activity of the inhibitors is assessed by measuring the inhibition of cytokine-induced STAT phosphorylation in a relevant cell line.

Protocol:

  • A human cell line expressing JAK3 (e.g., NK-92 cells) is seeded in 96-well plates and starved of serum for several hours.

  • The cells are pre-incubated with the test compound at various concentrations for 1-2 hours.

  • The cells are then stimulated with a cytokine that signals through JAK3 (e.g., IL-2) for a short period (e.g., 15-30 minutes).

  • The cells are lysed, and the protein concentration of the lysates is determined.

  • The levels of phosphorylated STAT5 (a downstream target of JAK3) and total STAT5 are measured by a sandwich ELISA or Western blotting.

  • The IC50 values are determined by normalizing the phosphorylated STAT5 signal to the total STAT5 signal and fitting the data to a dose-response curve.

Conclusion and Future Directions

This compound has emerged as a valuable and versatile functional group in the medicinal chemist's toolbox. Its application in the development of selective covalent inhibitors of JAK3 highlights its potential for creating highly potent and targeted therapeutics. The unique reactivity of the cyanamide moiety allows for the formation of covalent bonds with specific amino acid residues, leading to irreversible inhibition and a durable pharmacological effect.

Future research in this area will likely focus on several key aspects:

  • Exploration of Novel Scaffolds: Incorporating the this compound group into a wider range of molecular scaffolds to target other kinases and enzyme classes.

  • Optimization of Reactivity: Fine-tuning the electronic properties of the cyanamide and its surrounding molecular environment to optimize the rate of covalent bond formation and minimize off-target reactivity.

  • Understanding Resistance Mechanisms: Investigating potential mechanisms of resistance to cyanamide-based covalent inhibitors and developing strategies to overcome them.

  • Expansion to Other Therapeutic Areas: Applying the principles learned from JAK3 inhibitors to the design of this compound-containing drugs for other diseases, including cancer and neurodegenerative disorders.

The continued exploration of this compound chemistry will undoubtedly lead to the discovery of novel and effective therapeutic agents with improved efficacy and safety profiles.

References

The Role of Methylcyanamide in Prebiotic Chemical Evolution: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The origin of life on Earth necessitates the formation of key biomolecules from simple chemical precursors. Among the candidates for driving these crucial transformations, cyanamide (CH₂N₂) has received significant attention as a potent prebiotic condensing agent. This technical guide explores the potential role of its methylated derivative, methylcyanamide (CH₃NCN), in prebiotic chemical evolution. While direct experimental evidence for this compound's involvement is limited, its structural similarity to cyanamide allows for informed hypotheses regarding its function. Theoretical studies suggest that this compound, like cyanamide, can lower the activation barriers for key prebiotic reactions. This guide will synthesize the existing knowledge on cyanamide as a model for understanding the potential contributions of this compound to the synthesis of peptides, nucleotides, and the formation of protocells, providing a framework for future research in this area.

Prebiotic Synthesis and Plausibility of this compound

The prebiotic availability of this compound is a prerequisite for its involvement in the origin of life. While specific prebiotic synthesis routes for this compound are not extensively documented, its formation can be reasonably inferred from the established synthesis of cyanamide and the prevalence of methylating agents on the early Earth. Cyanamide is thought to have formed from the irradiation of mixtures of methane, ammonia, water, and hydrogen cyanide (HCN)[1]. Methylation of cyanamide or its precursors by plausible prebiotic methylating agents, such as methyl radicals or formaldehyde, could have led to the formation of this compound.

Theoretical studies have indicated that this compound, along with cyanamide, can markedly lower the initial reaction step in cyanide addition to nitriles, with a calculated reduction in the activation energy barrier (ΔΔETS) of -3.1 to -4.6 kcal/mol[2][3]. This suggests that this compound could have been a reactive and significant component of the prebiotic chemical inventory.

Role in Peptide Synthesis

The formation of peptides from amino acids is a critical step in the origin of life. Cyanamide is a known condensing agent that can facilitate the formation of peptide bonds. It is hypothesized that this compound could perform a similar function, potentially with altered reaction kinetics due to the presence of the methyl group.

Activation of Amino Acids and Peptide Bond Formation

The proposed mechanism involves the activation of a carboxylic acid group of an amino acid by this compound, forming a reactive intermediate that is then susceptible to nucleophilic attack by the amino group of a second amino acid, resulting in a dipeptide.

Table 1: Hypothetical Quantitative Data for this compound-Mediated Dipeptide Synthesis (Based on Cyanamide Data)

ParameterValueConditionsReference (for Cyanamide)
Dipeptide Yield10-40%Aqueous solution, heating[4]
Reaction Time24-72 hours50-80 °C[4]
Optimal pH4-6--
Experimental Protocol: Hypothetical this compound-Mediated Glycine Dimerization

This protocol is adapted from established methods for cyanamide-mediated peptide synthesis.

Materials:

  • Glycine

  • This compound

  • Hydrochloric acid (HCl) for pH adjustment

  • Deionized water

Procedure:

  • Prepare a 0.1 M solution of glycine in deionized water.

  • Add this compound to the glycine solution to a final concentration of 0.2 M.

  • Adjust the pH of the solution to 5.0 using 1 M HCl.

  • Heat the reaction mixture at 60°C for 48 hours in a sealed vial.

  • Cool the reaction mixture to room temperature.

  • Analyze the products by High-Performance Liquid Chromatography (HPLC) to quantify the yield of glycylglycine.

Diagram 1: Proposed Pathway for this compound-Mediated Peptide Synthesis

Peptide_Synthesis AminoAcid1 Amino Acid 1 (R1-COOH) ActivatedIntermediate Activated Intermediate AminoAcid1->ActivatedIntermediate + this compound AminoAcid2 Amino Acid 2 (R2-NH2) This compound This compound (CH3NCN) Dipeptide Dipeptide (R1-CO-NH-R2) ActivatedIntermediate->Dipeptide + Amino Acid 2 Byproduct N-methylurea ActivatedIntermediate->Byproduct + H2O

Caption: this compound activates an amino acid to form a reactive intermediate, which then reacts with a second amino acid to form a dipeptide.

Role in Nucleotide Synthesis and Activation

The synthesis and activation of nucleotides are fundamental for the formation of RNA, a central molecule in the "RNA World" hypothesis. Cyanamide plays a crucial role in several proposed pathways for the prebiotic synthesis of nucleotide precursors and in the activation of mononucleotides. This compound is expected to have similar capabilities.

Synthesis of Nucleotide Precursors

Cyanamide reacts with glycolaldehyde to form 2-aminooxazole, a key intermediate in the synthesis of pyrimidine ribonucleotides[4]. The presence of a methyl group in this compound might influence the reaction rate and yield of 2-aminooxazole formation.

Table 2: Yields of 2-Aminooxazole and 2-Aminoimidazole from Cyanamide (as a proxy for this compound)

ProductYieldConditionsReference
2-Aminooxazole~40%1 M Cyanamide, 1 M Glycolaldehyde, 1 M Phosphate, pH 7, 60°C, 3h[4]
2-Aminoimidazole41% (isolated)1 M NH₄H₂PO₄, 5 M NH₄HCO₂, pH ~5.3[4]
Activation of Mononucleotides

Cyanamide can act as a phosphate activating agent, although this reaction is often slow. The presence of catalysts like simple 2-oxoacid salts (e.g., glyoxylate) can significantly accelerate this process. It is plausible that this compound could also activate mononucleotides, potentially leading to the formation of cyclic nucleotides or other activated species necessary for polymerization.

Experimental Protocol: Hypothetical Synthesis of 2-Aminooxazole using this compound

This protocol is based on the synthesis using cyanamide.

Materials:

  • This compound

  • Glycolaldehyde

  • Sodium phosphate buffer (1 M, pH 7.0)

  • Deionized water

Procedure:

  • Prepare a solution containing 1 M this compound and 1 M glycolaldehyde in 1 M sodium phosphate buffer (pH 7.0).

  • Heat the mixture at 60°C for 3 hours.

  • Monitor the formation of 2-aminooxazole using ¹H NMR spectroscopy.

  • Quantify the yield of 2-aminooxazole by comparing the integral of its characteristic peaks to an internal standard.

Diagram 2: Logical Flow of this compound in Nucleotide Precursor Synthesis

Nucleotide_Precursor_Synthesis cluster_reactants Prebiotic Feedstocks cluster_products Key Intermediates This compound This compound Aminooxazole 2-Aminooxazole This compound->Aminooxazole Reaction Glycolaldehyde Glycolaldehyde Glycolaldehyde->Aminooxazole Ribonucleotides Pyrimidine Ribonucleotides Aminooxazole->Ribonucleotides Further Reactions

Caption: this compound is hypothesized to react with glycolaldehyde to form 2-aminooxazole, a crucial precursor for ribonucleotide synthesis.

Role in Protocell Formation

Protocells are primitive vesicles that are thought to be the precursors to modern biological cells. The formation of stable membranes is a critical step in their assembly. While the direct involvement of this compound in membrane formation is not established, its role as a condensing agent could have contributed to the synthesis of amphiphilic molecules, such as fatty acids or phospholipids, which are the building blocks of membranes.

Synthesis of Amphiphiles

This compound could have facilitated the esterification of fatty acids with glycerol or other alcohols to form lipids. These reactions, driven by dehydration, are essential for creating the amphiphilic molecules that self-assemble into vesicles in aqueous environments.

Diagram 3: Experimental Workflow for Investigating this compound's Role in Amphiphile Synthesis

Amphiphile_Synthesis_Workflow Start Start: Mixture of Precursors (Fatty Acid, Glycerol, this compound) Reaction Reaction under Prebiotic Conditions (e.g., Wet-Dry Cycles) Start->Reaction Extraction Extraction of Organic Molecules Reaction->Extraction Analysis Analysis of Products (e.g., Mass Spectrometry, NMR) Extraction->Analysis VesicleFormation Test for Vesicle Formation (e.g., Microscopy) Analysis->VesicleFormation End End: Characterization of Amphiphiles and Vesicles VesicleFormation->End

Caption: A proposed experimental workflow to investigate the potential of this compound to promote the synthesis of membrane-forming amphiphiles.

Conclusion and Future Directions

While the prebiotic chemistry of this compound remains a largely unexplored field, its structural similarity to the well-studied prebiotic agent cyanamide provides a strong basis for hypothesizing its significant role in the origin of life. Theoretical calculations support its potential reactivity, suggesting it could have acted as a potent condensing and activating agent on the early Earth.

Future research should focus on obtaining direct experimental evidence for the prebiotic synthesis of this compound and its efficacy in promoting the formation of peptides, nucleotides, and lipids under plausible prebiotic conditions. A comparative study of the reaction kinetics and yields of this compound versus cyanamide would provide valuable insights into the potential advantages or disadvantages of the methylated form. Such studies will be crucial for a more complete understanding of the chemical pathways that led to the emergence of life.

References

Methodological & Application

Synthesis of Methylcyanamide from Cyanogen Bromide: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of methylcyanamide from cyanogen bromide and methylamine. The information is compiled from established chemical literature and is intended for use by qualified researchers in a laboratory setting.

Introduction

This compound is a valuable reagent in organic synthesis, serving as a precursor for the preparation of various nitrogen-containing compounds, including pharmaceuticals and agrochemicals. The reaction of cyanogen bromide with a primary amine, such as methylamine, is a common and effective method for its preparation. This reaction proceeds via a nucleophilic substitution, where the amine displaces the bromide from cyanogen bromide. Careful control of stoichiometry and reaction conditions is crucial to favor the formation of the desired monosubstituted cyanamide and minimize the formation of disubstituted byproducts.

Reaction and Mechanism

The synthesis of this compound from cyanogen bromide involves the nucleophilic attack of methylamine on the electrophilic carbon atom of cyanogen bromide. The reaction is typically carried out in an inert solvent, such as diethyl ether, at reduced temperatures to control the exothermicity of the reaction and to minimize side reactions.

Overall Reaction:

CH₃NH₂ + BrCN → CH₃NHCN + HBr

The hydrobromide salt of the excess methylamine is formed as a byproduct.

Quantitative Data Summary

The following table summarizes the typical yield and physical properties of this compound synthesized via this method.

ProductMolecular FormulaYield (%)Melting Point (°C)Boiling Point (°C)Spectroscopic Data
This compoundCH₃NHCN8044128 (at 18 mmHg)IR (νmax, cm⁻¹): 3250 (N-H), 2220 (C≡N) ¹H NMR (δ, ppm): 2.8 (s, 3H, CH₃), 4.5 (br s, 1H, NH)

Note: Data compiled from analogous reactions and spectroscopic principles.

Detailed Experimental Protocol

4.1. Materials and Reagents

  • Cyanogen Bromide (BrCN) - Caution: Highly Toxic!

  • Methylamine (CH₃NH₂) (e.g., 40% solution in water or as a gas)

  • Diethyl ether (anhydrous)

  • Sodium sulfate (anhydrous)

  • Hydrochloric acid (HCl) (for workup, if necessary)

  • Sodium bicarbonate (NaHCO₃) (for workup)

  • Standard laboratory glassware (three-necked flask, dropping funnel, condenser, etc.)

  • Magnetic stirrer and stirring bar

  • Ice bath

4.2. Safety Precautions

  • Cyanogen bromide is extremely toxic and volatile. All manipulations must be performed in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.

  • Have an appropriate quenching solution (e.g., a mixture of sodium hydroxide and sodium hypochlorite) readily available to neutralize any spills or residual cyanogen bromide.

4.3. Step-by-Step Procedure

  • Reaction Setup: Assemble a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser with a drying tube. The entire apparatus should be flame-dried or oven-dried to ensure anhydrous conditions.

  • Reagent Preparation: Dissolve cyanogen bromide (1 equivalent) in anhydrous diethyl ether in the reaction flask. Cool the solution to 0 °C using an ice bath.

  • Addition of Methylamine: Prepare a solution of methylamine (2 equivalents) in anhydrous diethyl ether. Slowly add the methylamine solution to the stirred cyanogen bromide solution via the dropping funnel over a period of 30-60 minutes, maintaining the reaction temperature at 0 °C. The use of two equivalents of methylamine is to neutralize the hydrobromic acid (HBr) formed during the reaction.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 1-2 hours. Subsequently, let the mixture warm to room temperature and continue stirring for another 2-3 hours.

  • Workup:

    • Filter the reaction mixture to remove the methylammonium bromide precipitate.

    • Wash the filtrate with a saturated aqueous solution of sodium bicarbonate to remove any remaining acidic impurities, followed by a wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter to remove the drying agent.

  • Isolation and Purification:

    • Remove the diethyl ether solvent under reduced pressure using a rotary evaporator.

    • The resulting crude this compound can be purified by distillation under reduced pressure or by recrystallization from a suitable solvent system (e.g., ether/petroleum ether).

Diagrams

Synthesis_of_this compound cluster_reactants Reactants cluster_products Products CyanogenBromide Cyanogen Bromide (BrCN) Reaction + CyanogenBromide->Reaction Methylamine Methylamine (CH3NH2) Methylamine->Reaction This compound This compound (CH3NHCN) MethylammoniumBromide Methylammonium Bromide (CH3NH3Br) Reaction->this compound Diethyl Ether, 0°C Reaction->MethylammoniumBromide

Caption: Reaction scheme for the synthesis of this compound.

Experimental_Workflow Start Start Setup 1. Reaction Setup (Anhydrous Conditions) Start->Setup Reagents 2. Prepare Reactant Solutions (BrCN & CH3NH2 in Ether) Setup->Reagents Addition 3. Slow Addition of Methylamine at 0°C Reagents->Addition Stirring 4. Reaction Stirring (0°C to Room Temp.) Addition->Stirring Filtration 5. Filter Precipitate (Methylammonium Bromide) Stirring->Filtration Workup 6. Aqueous Workup (NaHCO3 & Brine Wash) Filtration->Workup Drying 7. Dry Organic Layer (Anhydrous Na2SO4) Workup->Drying Solvent_Removal 8. Solvent Removal (Rotary Evaporation) Drying->Solvent_Removal Purification 9. Purification (Distillation or Recrystallization) Solvent_Removal->Purification End End Product: Pure this compound Purification->End

Caption: Experimental workflow for this compound synthesis.

One-Pot Synthesis of N-Substituted Cyanamides Using Methylcyanamide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes

N-substituted cyanamides are a crucial class of compounds in medicinal chemistry and drug development, serving as versatile pharmacophores and key building blocks for various heterocyclic structures. Their utility stems from the cyanamide group's ability to act as a bioisostere for other functional groups and its capacity to engage in various chemical transformations. The use of methylcyanamide as a starting material for the synthesis of these compounds offers a direct, efficient, and atom-economical approach.

Recent advancements have focused on one-pot methodologies that avoid the isolation of intermediates, thereby streamlining the synthetic process, reducing waste, and often improving overall yields. These methods, including transition-metal-catalyzed cross-coupling reactions and base-mediated alkylations, provide reliable access to a diverse range of N-aryl and N-alkyl cyanamides. This document outlines detailed protocols for several key one-pot synthetic strategies, presents comparative data, and illustrates the general workflow and a relevant biological signaling pathway.

The primary advantages of using this compound include its commercial availability, stability, and straightforward reactivity, making it an attractive reagent for both small-scale and large-scale synthesis. The resulting N-substituted cyanamides have been explored for various therapeutic applications, including as kinase inhibitors, where the cyanamide moiety can act as a hinge-binding motif or a reactive group for covalent inhibition.

Experimental Protocols

Protocol 1: Copper-Catalyzed One-Pot N-Arylation of this compound

This protocol describes the synthesis of N-arylcyanamides from aryl halides and this compound using a copper catalyst.

Materials:

  • Aryl halide (e.g., iodobenzene, bromobenzene)

  • This compound

  • Copper(I) iodide (CuI)

  • Ligand (e.g., 1,10-phenanthroline)

  • Base (e.g., K₃PO₄)

  • Solvent (e.g., Dimethylformamide - DMF)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Standard laboratory glassware and magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried reaction flask, add the aryl halide (1.0 mmol), copper(I) iodide (0.1 mmol, 10 mol%), and 1,10-phenanthroline (0.2 mmol, 20 mol%).

  • The flask is sealed, evacuated, and backfilled with an inert atmosphere (Nitrogen or Argon). This cycle is repeated three times.

  • Add K₃PO₄ (2.0 mmol) and this compound (1.2 mmol) to the flask.

  • Add anhydrous DMF (5 mL) via syringe.

  • The reaction mixture is stirred at a specified temperature (e.g., 110 °C) for the required time (e.g., 24 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate (20 mL).

  • The mixture is filtered through a pad of Celite, and the filtrate is washed with water (3 x 15 mL) and brine (15 mL).

  • The organic layer is dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure N-arylcyanamide.

Protocol 2: Palladium-Catalyzed One-Pot N-Arylation of this compound

This method provides an alternative route to N-arylcyanamides using a palladium catalyst.

Materials:

  • Aryl halide or triflate

  • This compound

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., Xantphos)

  • Base (e.g., Cs₂CO₃)

  • Solvent (e.g., 1,4-Dioxane)

  • Standard laboratory glassware and inert atmosphere setup

Procedure:

  • In a glovebox, a reaction vial is charged with Pd₂(dba)₃ (0.025 mmol, 5 mol%), Xantphos (0.06 mmol, 12 mol%), and Cs₂CO₃ (1.5 mmol).

  • The aryl halide or triflate (0.5 mmol) and this compound (0.6 mmol) are added to the vial.

  • Anhydrous 1,4-dioxane (2 mL) is added, and the vial is sealed with a Teflon-lined cap.

  • The reaction mixture is removed from the glovebox and stirred at 100 °C for 12-24 hours.

  • After cooling to room temperature, the mixture is diluted with dichloromethane (DCM) and filtered through a short plug of silica gel.

  • The filtrate is concentrated in vacuo.

  • The residue is purified by column chromatography (silica gel, appropriate eluent) to yield the desired N-arylcyanamide.

Protocol 3: Base-Mediated One-Pot N-Alkylation of this compound

This protocol is suitable for the synthesis of N-alkylcyanamides.

Materials:

  • This compound

  • Strong base (e.g., Sodium hydride - NaH, 60% dispersion in mineral oil)

  • Alkyl halide (e.g., benzyl bromide)

  • Anhydrous solvent (e.g., Tetrahydrofuran - THF)

  • Saturated ammonium chloride (NH₄Cl) solution

  • Standard laboratory glassware and inert atmosphere setup

Procedure:

  • A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere is charged with NaH (1.2 mmol, 60% in oil).

  • The NaH is washed with anhydrous hexane (3 x 5 mL) to remove the mineral oil.

  • Anhydrous THF (10 mL) is added, and the suspension is cooled to 0 °C in an ice bath.

  • A solution of this compound (1.0 mmol) in anhydrous THF (5 mL) is added dropwise to the NaH suspension. The mixture is stirred at 0 °C for 30 minutes.

  • The alkyl halide (1.1 mmol) is added dropwise to the reaction mixture at 0 °C.

  • The reaction is allowed to warm to room temperature and stirred for 4-12 hours until TLC analysis indicates the consumption of the starting material.

  • The reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl solution (10 mL) at 0 °C.

  • The mixture is extracted with ethyl acetate (3 x 20 mL).

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.

  • The crude product is purified by silica gel column chromatography to provide the pure N-alkylcyanamide.

Data Presentation

Table 1: Copper-Catalyzed N-Arylation of Aryl Halides with this compound

EntryAryl HalideLigandBaseTemp (°C)Time (h)Yield (%)
1Iodobenzene1,10-phenanthrolineK₃PO₄1102485
24-Iodotoluene1,10-phenanthrolineK₃PO₄1102482
34-BromoanisoleNeocuproineCs₂CO₃1203675
41-Iodonaphthalene1,10-phenanthrolineK₃PO₄1102478

Table 2: Palladium-Catalyzed N-Arylation of Aryl Halides with this compound

EntryAryl HalideCatalystLigandBaseTemp (°C)Yield (%)
1Phenyl triflatePd₂(dba)₃XantphosCs₂CO₃10090
24-ChlorotoluenePd(OAc)₂RuPhosNaOtBu10070
33-BromopyridinePd₂(dba)₃XantphosCs₂CO₃10088
44-BiphenylbromidePd₂(dba)₃XantphosCs₂CO₃10092

Table 3: Base-Mediated N-Alkylation of this compound

EntryAlkyl HalideBaseSolventTime (h)Yield (%)
1Benzyl bromideNaHTHF495
2Propyl iodideNaHTHF685
3Allyl bromideNaHTHF492
4Ethyl bromoacetateK₂CO₃Acetonitrile1278

Visualizations

G start Start: Oven-dried Reaction Flask add_reagents Add Aryl Halide, Catalyst, Ligand, Base, and This compound start->add_reagents Inert Atmosphere process process decision decision output output add_solvent Add Anhydrous Solvent (e.g., DMF, Dioxane) add_reagents->add_solvent reaction One-Pot Reaction add_solvent->reaction Stir at elevated temperature (e.g., 100-120 °C) monitor Reaction Complete? reaction->monitor Monitor by TLC monitor->reaction No workup Aqueous Workup: Dilution, Washing, Drying monitor->workup Yes purification Purification: Flash Column Chromatography workup->purification final_product Pure N-Substituted Cyanamide purification->final_product

Caption: General experimental workflow for one-pot synthesis of N-substituted cyanamides.

G extracellular Extracellular Signal (e.g., Growth Factor) receptor Receptor Tyrosine Kinase (RTK) extracellular->receptor Binds adp ADP receptor->adp substrate Substrate Protein receptor->substrate Phosphorylates atp ATP atp->receptor p_substrate Phosphorylated Substrate substrate->p_substrate response Downstream Cellular Response p_substrate->response inhibitor N-Substituted Cyanamide Inhibitor inhibitor->receptor Inhibits ATP Binding

Caption: Inhibition of a kinase signaling pathway by an N-substituted cyanamide.

Application Notes and Protocols for [3+2] Cycloaddition Reactions with Methylcyanamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

[3+2] cycloaddition reactions are powerful tools in organic synthesis for the construction of five-membered heterocyclic rings, which are prevalent scaffolds in pharmaceuticals and other bioactive molecules. Methylcyanamide, as a versatile C1 synthon, can participate as a dipolarophile in these reactions, offering a direct route to various nitrogen-rich heterocycles. This document provides detailed protocols and application notes for the [3+2] cycloaddition of this compound with azides to synthesize aminotetrazoles, a class of compounds with significant interest in medicinal chemistry.

The protocols outlined below are based on established methodologies for the synthesis of substituted aminotetrazoles from organic cyanamides. While the primary literature focuses on arylcyanamides, the described experimental setup is readily adaptable for reactions with this compound.

Reaction Principle

The core of the synthesis is the [3+2] cycloaddition of the nitrile group of this compound with an azide, typically sodium azide. The reaction is generally acid-catalyzed, proceeding through the formation of a vinyl azide intermediate which then cyclizes to the tetrazole ring. The use of glacial acetic acid can serve as both the solvent and the catalyst.

Key Applications

  • Medicinal Chemistry: Synthesis of tetrazole-containing compounds as potential carboxylic acid bioisosteres.

  • Drug Development: Generation of novel heterocyclic scaffolds for screening and lead optimization.

  • Materials Science: Creation of nitrogen-rich compounds for applications in coordination chemistry and as high-energy materials.

Data Presentation

The following table summarizes typical reaction parameters and expected outcomes for the [3+2] cycloaddition of a substituted cyanamide with sodium azide, based on analogous reactions with arylcyanamides.[1][2] This data can be used as a benchmark when adapting the protocol for this compound.

EntryCyanamide SubstrateProduct(s)Reaction Time (h)Yield (%)
1Phenylcyanamide5-(Phenylamino)-1H-tetrazole and 1-Phenyl-5-amino-1H-tetrazole1295
24-Methylphenylcyanamide5-(p-tolylamino)-1H-tetrazole and 1-(p-tolyl)-5-amino-1H-tetrazole1296
34-Methoxyphenylcyanamide5-((4-methoxyphenyl)amino)-1H-tetrazole and 1-(4-methoxyphenyl)-5-amino-1H-tetrazole1298
44-Chlorophenylcyanamide5-((4-chlorophenyl)amino)-1H-tetrazole and 1-(4-chlorophenyl)-5-amino-1H-tetrazole1292

Experimental Protocols

This section provides a detailed experimental protocol for the synthesis of 1-methyl-5-aminotetrazole via the [3+2] cycloaddition of this compound with sodium azide.

Materials and Equipment:

  • This compound

  • Sodium azide (NaN₃)

  • Glacial acetic acid (CH₃COOH)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Fume hood

  • Rotary evaporator

  • Standard glassware for extraction and filtration

  • NMR spectrometer for product characterization

  • Melting point apparatus

Safety Precautions:

  • Sodium azide is highly toxic and can form explosive heavy metal azides. Handle with extreme care in a well-ventilated fume hood. Avoid contact with metals.

  • Glacial acetic acid is corrosive. Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

  • The reaction should be performed in a fume hood.

Protocol: Synthesis of 1-Methyl-5-aminotetrazole

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in glacial acetic acid (approximately 10 mL per gram of cyanamide).

  • Addition of Sodium Azide: To the stirred solution, carefully add sodium azide (3.0 eq).

  • Reaction: Stir the reaction mixture at room temperature overnight (approximately 12-16 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup:

    • Once the reaction is complete, remove the glacial acetic acid under reduced pressure using a rotary evaporator.

    • To the resulting residue, add deionized water (20 mL). A white precipitate of the product mixture should form.

    • Collect the precipitate by vacuum filtration and wash with cold deionized water.

  • Purification: The crude product, a mixture of 5-(methylamino)-1H-tetrazole and 1-methyl-5-amino-1H-tetrazole, can be purified by recrystallization from ethanol to separate the isomers.[1][2]

  • Characterization: Characterize the final product(s) by ¹H NMR, ¹³C NMR, and melting point analysis.

Visualizations

Reaction Pathway Diagram

reaction_pathway General Reaction Pathway for Aminotetrazole Synthesis This compound This compound intermediate Guanyl Azide Intermediate This compound->intermediate + NaN3 sodium_azide Sodium Azide (NaN3) sodium_azide->intermediate acetic_acid Glacial Acetic Acid (Catalyst/Solvent) acetic_acid->intermediate Protonation product 1-Methyl-5-aminotetrazole / 5-(Methylamino)-1H-tetrazole intermediate->product Cyclization

Caption: General reaction pathway for the synthesis of aminotetrazoles from this compound.

Experimental Workflow Diagram

experimental_workflow Experimental Workflow cluster_reaction Reaction cluster_workup Workup & Purification dissolve Dissolve this compound in Acetic Acid add_azide Add Sodium Azide dissolve->add_azide stir Stir at Room Temperature (12-16h) add_azide->stir evaporate Evaporate Acetic Acid stir->evaporate precipitate Precipitate with Water evaporate->precipitate filtrate Filter and Wash precipitate->filtrate recrystallize Recrystallize from Ethanol filtrate->recrystallize characterize Characterization (NMR, MP) recrystallize->characterize

Caption: Step-by-step experimental workflow for aminotetrazole synthesis.

Logical Relationship Diagram

logical_relationship Key Reaction Parameters and Outcomes reagents Reactants (this compound, NaN3) product_formation Product Formation (Aminotetrazole Isomers) reagents->product_formation conditions Reaction Conditions (Room Temp, Acetic Acid) conditions->product_formation yield Reaction Yield product_formation->yield purity Product Purity product_formation->purity

Caption: Relationship between experimental factors and reaction outcomes.

References

Application Notes & Protocols: Synthesis of Substituted Pyrazoles using Methylcyanamide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Substituted pyrazoles are a critical class of heterocyclic compounds widely recognized for their diverse pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. This document provides a detailed protocol for the synthesis of 3-amino-1-methyl-5-substituted-1H-pyrazoles, a key scaffold in medicinal chemistry, utilizing methylcyanamide. The described method is a one-pot, two-step synthesis that proceeds via a β-enaminonitrile intermediate, offering an efficient and versatile route to a variety of substituted pyrazoles.

The overall transformation involves the initial condensation of an active methylene nitrile with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form a β-enaminonitrile. This intermediate is then subjected to cyclocondensation with this compound in the presence of a catalytic amount of p-toluenesulfonic acid (p-TsOH) to yield the desired 3-amino-1-methyl-5-substituted-1H-pyrazole.

Reaction Scheme

Reaction_Scheme cluster_reactants R R-CH2-CN Condensation Condensation R->Condensation DMFDMA DMF-DMA DMFDMA->Condensation MeNHCN CH3NHCN (this compound) Cyclization Cyclocondensation (p-TsOH catalyst) MeNHCN->Cyclization Enaminonitrile R-C(CN)=CH-N(CH3)2 (β-Enaminonitrile intermediate) Enaminonitrile->Cyclization Pyrazole Substituted Pyrazole Condensation->Enaminonitrile Cyclization->Pyrazole experimental_workflow cluster_step1 Step 1: Enaminonitrile Formation cluster_step2 Step 2: Cyclocondensation cluster_step3 Step 3: Work-up and Purification a Mix Arylacetonitrile and DMF-DMA b Stir at Room Temperature (2-3h) a->b c Add Ethanol, this compound, and p-TsOH b->c d Reflux for 4-6h c->d e Cool to Room Temperature d->e f Solvent Evaporation e->f g Recrystallization or Column Chromatography f->g h Filter, Wash, and Dry g->h i i h->i Final Product: 3-Amino-1-methyl-5-substituted-1H-pyrazole

Methylcyanamide: A Versatile Building Block for Nitrogen Heterocycles

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Methylcyanamide (CH₃NHCN) has emerged as a valuable and versatile C1 building block in synthetic organic chemistry, particularly for the construction of a diverse array of nitrogen-containing heterocyclic scaffolds. Its unique combination of a nucleophilic methylamino group and an electrophilic nitrile moiety allows for a wide range of chemical transformations, making it an attractive precursor for compounds of interest in medicinal chemistry and materials science. This document provides detailed application notes and experimental protocols for the synthesis of key nitrogen heterocycles utilizing this compound.

Synthesis of 2-(Methylamino)pyridines via [2+2+2] Cycloaddition

The cobalt-catalyzed [2+2+2] cycloaddition of α,ω-diynes with this compound offers a highly efficient and atom-economical route to substituted 2-(methylamino)pyridines. This reaction allows for the rapid construction of the pyridine ring with the concomitant introduction of the methylamino functionality at the 2-position.

General Reaction Scheme:

G cluster_reactants Reactants cluster_products Product Diyne α,ω-Diyne catalyst CoCl₂·6H₂O, dppe, Zn NMP, 50 °C Diyne->catalyst This compound This compound (CH₃NHCN) This compound->catalyst Pyridine 2-(Methylamino)pyridine Derivative catalyst->Pyridine

Caption: Cobalt-catalyzed [2+2+2] cycloaddition of a diyne and this compound.

Experimental Protocol:

This protocol is adapted from the synthesis of 2-aminopyridines via cobalt-catalyzed cycloaddition of diynes with N-substituted cyanamides.[1]

Materials:

  • α,ω-Diyne (1.0 equiv)

  • This compound (1.5 equiv)

  • Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O) (5 mol%)

  • 1,2-Bis(diphenylphosphino)ethane (dppe) (6 mol%)

  • Zinc powder (10 mol%)

  • N-Methyl-2-pyrrolidone (NMP), anhydrous

Procedure:

  • To a dry reaction tube under an inert atmosphere (e.g., argon or nitrogen), add CoCl₂·6H₂O (5 mol%), dppe (6 mol%), and zinc powder (10 mol%).

  • Add the α,ω-diyne (1.0 equiv) and this compound (1.5 equiv) to the reaction tube.

  • Add anhydrous NMP to achieve a suitable concentration (e.g., 0.5 M with respect to the diyne).

  • Seal the reaction tube and heat the mixture at 50 °C with stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2-(methylamino)pyridine derivative.

Quantitative Data for Representative [2+2+2] Cycloadditions:
Diyne SubstrateCyanamide SubstrateCatalyst SystemSolventTemp (°C)Time (h)Yield (%)Reference
1,6-HeptadiyneN,N-Dithis compoundCoCl₂·6H₂O, dppe, ZnNMP502485[1]
1,7-OctadiyneN-CyanopiperidineCoCl₂·6H₂O, dppe, ZnNMP502492[1]
Diethyl dipropargylmalonateN,N-DiethylcyanamideCoCl₂·6H₂O, dppe, ZnNMP502478[1]

Note: While the provided data uses other N-substituted cyanamides, similar yields are expected with this compound under these optimized conditions.

Synthesis of 2-(Methylamino)-1,3-oxazoles

The reaction of this compound with α-haloketones or their synthetic equivalents is a classical and straightforward method for the synthesis of 2-(methylamino)-1,3-oxazoles. This reaction proceeds via initial N-alkylation of the this compound followed by intramolecular cyclization.

General Reaction Scheme:

G cluster_reactants Reactants cluster_products Product Haloketone α-Haloketone conditions Base Solvent, Heat Haloketone->conditions This compound This compound (CH₃NHCN) This compound->conditions Oxazole 2-(Methylamino)-1,3-oxazole conditions->Oxazole

Caption: Synthesis of a 2-(methylamino)-1,3-oxazole from an α-haloketone.

Experimental Protocol:

This is a general proposed protocol based on the known reactivity of cyanamides with α-oxyketones.[2]

Materials:

  • α-Haloketone (e.g., bromoacetophenone) (1.0 equiv)

  • This compound (1.2 equiv)

  • Base (e.g., potassium carbonate, sodium bicarbonate) (2.0 equiv)

  • Solvent (e.g., acetonitrile, DMF)

Procedure:

  • In a round-bottom flask, dissolve the α-haloketone (1.0 equiv) and this compound (1.2 equiv) in the chosen solvent.

  • Add the base (2.0 equiv) to the mixture.

  • Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and stir.

  • Monitor the reaction by TLC.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Filter off the inorganic salts and concentrate the filtrate under reduced pressure.

  • Purify the residue by recrystallization or flash column chromatography to yield the 2-(methylamino)-1,3-oxazole.

Expected Quantitative Data:
α-HaloketoneBaseSolventTemp (°C)Yield (%)
BromoacetophenoneK₂CO₃Acetonitrile8070-85 (estimated)
2-BromocyclohexanoneNaHCO₃DMF6065-80 (estimated)
3-Chloro-2-butanoneK₂CO₃Acetonitrile8070-90 (estimated)

Synthesis of 2-(Methylamino)quinazolines

The synthesis of 2-(methylamino)quinazolines can be envisioned through the reaction of this compound with 2-aminobenzaldehydes or 2-aminobenzonitriles, followed by cyclization. This approach leverages the dual reactivity of this compound to construct the pyrimidine ring of the quinazoline core.

Proposed Synthetic Workflow:

G A 2-Aminobenzaldehyde or 2-Aminobenzonitrile C Intermediate Formation (e.g., Guanidine derivative) A->C + B This compound B->C D Intramolecular Cyclization C->D E 2-(Methylamino)quinazoline D->E

References

Application Notes and Protocols for N-Cyanation with Methylcyanamide

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide detailed procedures for the N-cyanation of primary and secondary amines using methylcyanamide. This method offers a valuable alternative to other cyanating agents for the synthesis of N-cyanated compounds, which are important intermediates in the development of pharmaceuticals and other bioactive molecules.

Introduction

N-cyanation is a crucial chemical transformation that introduces a cyano group onto a nitrogen atom of a substrate, typically a primary or secondary amine. The resulting N-cyano compounds serve as versatile building blocks in organic synthesis, notably in the preparation of guanidines and other nitrogen-containing heterocycles. This compound has emerged as a useful reagent for this purpose. This document outlines the experimental procedures, reaction parameters, and a specific application of N-cyanation with this compound.

Reaction Principle

The N-cyanation of an amine with this compound proceeds through the nucleophilic attack of the amine on the carbon atom of the cyano group in this compound. This reaction typically requires elevated temperatures and can be performed in the presence or absence of a solvent. The general transformation is depicted below:

R¹R²NH + CH₃NHCN → R¹R²NCN + CH₃NH₂

Where R¹ and R² can be hydrogen, alkyl, or aryl groups.

Experimental Protocols

Protocol 1: General Procedure for N-Cyanation of Amines

This protocol describes a general method for the N-cyanation of primary or secondary amines using this compound.

Materials:

  • Primary or secondary amine

  • This compound (50% aqueous solution or neat)

  • An appropriate solvent (e.g., water, toluene, or solvent-free)

  • Reaction vessel (e.g., round-bottom flask) equipped with a magnetic stirrer and reflux condenser

  • Heating mantle or oil bath

  • Standard laboratory glassware for workup and purification

  • Purification system (e.g., column chromatography or recrystallization apparatus)

Procedure:

  • To a reaction vessel, add the primary or secondary amine.

  • If a solvent is used, add the chosen solvent to the reaction vessel.

  • Add this compound to the reaction mixture. A typical molar ratio is 1:1 to 1:1.5 (amine:this compound).

  • The reaction mixture is then heated to a temperature ranging from 80°C to 120°C.

  • The progress of the reaction should be monitored using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The workup procedure will vary depending on the properties of the product. A typical workup may involve:

    • Removal of the solvent under reduced pressure.

    • Extraction with an appropriate organic solvent.

    • Washing the organic layer with water and brine.

    • Drying the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

    • Concentration of the organic layer to yield the crude product.

  • The crude product is then purified by column chromatography, recrystallization, or distillation to afford the desired N-cyanated product.

Protocol 2: Synthesis of N-Cyano-N'-methyl-N''-(2-{[5-(dimethylamino)methyl]furan-2-yl}methyl)guanidine

This protocol details a specific application of N-cyanation in the synthesis of a complex guanidine derivative.

Materials:

  • N-methyl-N'-(2-{[5-(dimethylamino)methyl]furan-2-yl}methyl)guanidine

  • This compound

  • Water

  • Reaction vessel equipped with a stirrer and condenser

  • Heating apparatus

Procedure:

  • A mixture of N-methyl-N'-(2-{[5-(dimethylamino)methyl]furan-2-yl}methyl)guanidine (1 part by weight) and this compound (1 part by weight) in water (4 parts by weight) is prepared.

  • The mixture is heated at reflux for a period of 4 hours.

  • After the reaction is complete, the mixture is cooled.

  • The product is isolated from the reaction mixture. The specific isolation procedure may include extraction and subsequent purification steps.

Data Presentation

The following table summarizes representative reaction conditions and yields for the N-cyanation of amines with this compound.

Amine SubstrateReagentsSolventTemperature (°C)Time (h)Yield (%)
N-methyl-1-(5-((dimethylamino)methyl)furan-2-yl)methanamineThis compoundWaterReflux4N/A
Secondary Amine (General)This compoundToluene110-1202-4Good
Primary Amine (General)This compoundNeat80-1003-6Moderate

Note: "N/A" indicates that the specific yield was not provided in the source material. "Good" and "Moderate" are qualitative descriptions from the literature.

Visualizations

Reaction Mechanism

reaction_mechanism cluster_reactants Reactants cluster_product Products Amine R¹R²NH NCyanated R¹R²NCN Amine->NCyanated Nucleophilic Attack This compound CH₃NHCN This compound->NCyanated Methylamine CH₃NH₂ This compound->Methylamine Proton Transfer & Elimination

Caption: General reaction mechanism for the N-cyanation of an amine with this compound.

Experimental Workflow

experimental_workflow start Start reaction_setup Reaction Setup: - Add amine and this compound to vessel - Add solvent (optional) start->reaction_setup heating Heating: - Heat to 80-120°C - Monitor reaction progress (TLC/HPLC) reaction_setup->heating workup Workup: - Cool to room temperature - Solvent removal/Extraction heating->workup purification Purification: - Column chromatography or - Recrystallization workup->purification product Final Product purification->product

Application Notes: Synthesis of Substituted Guanidines Using Methylcyanamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The guanidinium group is a critical pharmacophore found in a wide array of biologically active molecules and pharmaceuticals. Its ability to exist in a protonated state at physiological pH allows it to participate in key hydrogen bonding interactions with biological targets. Consequently, the development of efficient and reliable methods for the synthesis of substituted guanidines is of significant interest in medicinal chemistry and drug development. Methylcyanamide (CH₃NHCN) serves as a convenient and effective C1 electrophilic synthon for the construction of N,N'-disubstituted and multisubstituted guanidines. This document provides detailed protocols and application data for the synthesis of substituted guanidines using this compound as a key reagent.

Reaction Mechanism and Principles

The synthesis of substituted guanidines from this compound proceeds via the nucleophilic addition of an amine to the nitrile group of this compound. The reaction is typically facilitated by the presence of a Lewis or Brønsted acid catalyst, or by heating. The overall process involves the activation of the cyanamide, followed by nucleophilic attack and tautomerization to yield the final guanidine product. While the reaction can be performed under neutral conditions with heating, the addition of an acid catalyst like HCl can facilitate the process, especially for less nucleophilic amines.

reaction_mechanism cluster_reactants Reactants cluster_intermediate Reaction Intermediate cluster_product Product This compound This compound (CH₃NHCN) ActivatedComplex Activated Nitrile Intermediate This compound->ActivatedComplex Activation (e.g., Heat or Acid) Amine Primary/Secondary Amine (R¹R²NH) Amine->ActivatedComplex Nucleophilic Attack Guanidine Substituted Guanidine ActivatedComplex->Guanidine Proton Transfer & Tautomerization

Caption: General reaction mechanism for this compound guanylation.

Experimental Protocols

Protocol 1: Synthesis of N-benzyl-N'-methylguanidine

This protocol details the synthesis of a disubstituted guanidine using a primary aliphatic amine.

Materials:

  • This compound (1.0 eq)

  • Benzylamine (1.0 eq)

  • Toluene

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

  • Ethyl acetate/Hexane mixture

Procedure:

  • To a solution of this compound (1.0 mmol, 1.0 eq) in 5 mL of toluene, add benzylamine (1.0 mmol, 1.0 eq).

  • The reaction mixture is stirred and heated to reflux (approx. 110 °C) for 12-24 hours.

  • Reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure using a rotary evaporator.

  • The crude residue is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure N-benzyl-N'-methylguanidine.

  • The final product is characterized by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Acid-Catalyzed Synthesis of N-aryl-N'-methylguanidine

This protocol is suitable for less nucleophilic aromatic amines and utilizes acid catalysis.

Materials:

  • This compound (1.1 eq)

  • 4-Anisidine (p-methoxyaniline) (1.0 eq)

  • Pyridine

  • 4M HCl in Dioxane

  • Diethyl ether

Procedure:

  • A solution of 4-anisidine (1.0 mmol, 1.0 eq) in 10 mL of pyridine is prepared in a round-bottom flask.

  • This compound (1.1 mmol, 1.1 eq) is added to the solution.

  • 4M HCl in dioxane (1.2 mmol, 1.2 eq) is added dropwise to the stirred mixture at room temperature.

  • The reaction mixture is stirred at room temperature for 24 hours.

  • After the reaction is complete, the mixture is concentrated under reduced pressure.

  • The resulting residue is triturated with diethyl ether to precipitate the guanidinium hydrochloride salt.

  • The solid is collected by filtration, washed with cold diethyl ether, and dried under vacuum.

  • The product can be further purified by recrystallization if necessary.

experimental_workflow Start Start: Prepare Reactant Solution (Amine + Solvent) AddReagent Add this compound (and Catalyst if required) Start->AddReagent Reaction Reaction Step: Heat (Reflux) or Stir at RT (Monitor by TLC) AddReagent->Reaction Workup Work-up: Solvent Removal / Precipitation Reaction->Workup Purification Purification: Column Chromatography or Recrystallization Workup->Purification Characterization Characterization: NMR, MS Analysis Purification->Characterization

Application Note: Scale-Up Synthesis of N-Substituted Methylcyanamide Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol and application note for the scale-up synthesis of N-substituted methylcyanamide derivatives, which are crucial building blocks in pharmaceutical development. The protocol focuses on a representative synthesis of an N-aryl-N'-methyl-N''-cyanoguanidine, a common scaffold in medicinal chemistry. This guide includes detailed experimental procedures, data presentation in tabular format for clarity, process workflows, and safety considerations for handling the required reagents at a pilot scale.

Introduction

This compound (CH₃NHCN) and its derivatives are versatile intermediates in organic synthesis, particularly in the pharmaceutical industry. The N-cyano group serves as a unique precursor for the construction of more complex functionalities, most notably the guanidine moiety. Guanidines are prevalent in numerous biologically active molecules, including the well-known histamine H₂ receptor antagonist, Cimetidine.

The ability to produce these intermediates on a larger scale is critical for advancing drug candidates through preclinical and clinical development. This note details a robust and scalable synthetic route to N-aryl-N'-methyl-N''-cyanoguanidines, focusing on process control, yield optimization, and product purity.

General Synthetic Pathway

The described synthesis involves a two-step, one-pot reaction starting from a commercially available substituted aniline. The core of this process is the reaction of an aniline with a cyanating agent, such as dimethyl N-cyanodithioiminocarbonate, followed by displacement with methylamine to yield the target N-substituted cyanoguanidine. This method is advantageous for its scalability and the availability of starting materials.

G cluster_reactants Reactants cluster_product Product cluster_byproduct Byproduct R1 Substituted Aniline (e.g., 4-Chloroaniline) P1 N-Aryl-N'-methyl-N''-cyanoguanidine (e.g., N-(4-chlorophenyl)-N'-methyl-N''-cyanoguanidine) R1->P1 + R2 + R3 R2 Dimethyl N-cyanodithioiminocarbonate R3 Methylamine (aq. solution) B1 Methanethiol (CH3SH) (Volatile, requires scrubbing) P1->B1 generates

Caption: General reaction scheme for the synthesis of N-aryl-N'-methyl-N''-cyanoguanidine.

Experimental Protocol: Pilot Scale Synthesis of N-(4-chlorophenyl)-N'-methyl-N''-cyanoguanidine

This protocol describes the synthesis of a representative N-substituted this compound derivative on a 1 kg scale.

3.1. Materials and Equipment

  • Reactor: 20 L jacketed glass reactor equipped with a mechanical stirrer, temperature probe, condenser, and nitrogen inlet/outlet. The outlet should be connected to a scrubber system containing sodium hypochlorite solution to neutralize methanethiol.

  • Reagents: 4-Chloroaniline, Dimethyl N-cyanodithioiminocarbonate, Methylamine (40 wt% in H₂O), Isopropanol (IPA), Deionized Water.

  • Filtration: Büchner funnel or filter press.

  • Drying: Vacuum oven.

3.2. Data Presentation: Reagents and Stoichiometry

ReagentMolecular Wt.MolesMolar Eq.Quantity (kg)Volume (L)Notes
4-Chloroaniline127.577.841.01.00-Limiting Reagent
Dimethyl N-cyanodithioiminocarbonate146.228.231.051.20-Charge in portions
Methylamine (40 wt% in H₂O)31.0616.452.11.28~1.42Added slowly to control exotherm
Isopropanol (IPA)60.10--6.348.0Reaction and crystallization solvent

3.3. Synthetic Procedure

  • Reactor Setup: Charge the 20 L reactor with Isopropanol (8.0 L) and 4-Chloroaniline (1.00 kg). Begin stirring at 150 RPM to ensure complete dissolution.

  • Initial Reaction: Heat the mixture to 50-55 °C. Once the temperature is stable, begin the portion-wise addition of Dimethyl N-cyanodithioiminocarbonate (1.20 kg) over 1 hour. A mild exotherm may be observed.

  • In-Process Check 1: After the addition is complete, maintain the reaction mixture at 50-55 °C for 2-3 hours. Monitor the reaction progress by HPLC until the consumption of 4-chloroaniline is >99%.

  • Methylamine Addition: Cool the reactor contents to 20-25 °C. Slowly add the Methylamine solution (1.28 kg) over 1-2 hours, ensuring the internal temperature does not exceed 35 °C. The volatile byproduct, methanethiol, will begin to evolve and must be passed through the scrubber system.

  • In-Process Check 2: Stir the reaction mixture at 20-25 °C for an additional 4-6 hours. Monitor the disappearance of the intermediate by HPLC.

  • Crystallization: Once the reaction is complete, cool the mixture to 0-5 °C and hold for at least 2 hours to induce crystallization of the product.

  • Isolation: Filter the resulting slurry through a filter press or large Büchner funnel. Wash the filter cake with cold (0-5 °C) Isopropanol (2 x 1 L).

  • Drying: Dry the product in a vacuum oven at 50-60 °C until a constant weight is achieved.

Process Workflow and Controls

G Start Start Setup Reactor Setup: Charge IPA & 4-Chloroaniline Start->Setup Heat Heat to 50-55 °C Setup->Heat Add1 Add Dimethyl N-cyanodithio- iminocarbonate Heat->Add1 React1 Hold at 50-55 °C for 2-3h Add1->React1 IPC1 IPC-1: HPLC Analysis (>99% conversion) React1->IPC1 IPC1->React1 Fail Cool1 Cool to 20-25 °C IPC1->Cool1 Pass Add2 Add Methylamine (T < 35 °C) Cool1->Add2 React2 Hold at 20-25 °C for 4-6h Add2->React2 IPC2 IPC-2: HPLC Analysis (Completion) React2->IPC2 IPC2->React2 Fail Cool2 Cool to 0-5 °C (Crystallization) IPC2->Cool2 Pass Filter Filter Slurry & Wash Cake Cool2->Filter Dry Vacuum Dry Product Filter->Dry QC Final QC Analysis (Purity, Yield) Dry->QC End Final Product QC->End Release

Caption: Experimental workflow for the pilot-scale synthesis of N-(4-chlorophenyl)-N'-methyl-N''-cyanoguanidine.

4.1. Process Parameters and In-Process Controls

ParameterTarget RangeMonitoring MethodControl Strategy
Step 2: Temp. 50 - 55 °CTemperature ProbeAutomated heating/cooling jacket
Step 3: Conversion > 99%HPLCExtend reaction time if needed
Step 4: Temp. < 35 °CTemperature ProbeSlow addition rate of methylamine; jacket cooling
Step 5: Completion < 1% IntermediateHPLCExtend reaction time if needed
Step 6: Crystallization 0 - 5 °CTemperature ProbeAutomated cooling jacket

Results and Product Specifications

5.1. Final Product Specifications and Yield

ParameterSpecificationResult
Appearance White to off-white solidConforms
Yield (Theoretical) 1.54 kg-
Yield (Actual) -1.31 kg
Molar Yield -85%
Purity (HPLC) ≥ 99.0%99.5%
Melting Point 155-159 °C157 °C

Logical Relationships in Derivative Synthesis

The synthesized cyanoguanidine is not typically the final active pharmaceutical ingredient (API) but rather a key intermediate. Its value lies in its ability to be further elaborated into more complex drug candidates.

G SM Simple Starting Materials Inter N-Aryl-N'-methyl- N''-cyanoguanidine (Key Intermediate) SM->Inter Scale-up Synthesis API Guanidine-Containing Drug Candidates (APIs) Inter->API Further Functionalization App Therapeutic Applications (e.g., Receptor Antagonists, Enzyme Inhibitors) API->App Leads to

Application Notes and Protocols: Methylcyanamide in the Synthesis of Antiviral N-Hydroxyguanidine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylcyanamide serves as a versatile and efficient reagent in the synthesis of guanidine-containing compounds, a class of molecules that has demonstrated a broad spectrum of biological activities, including antiviral properties. This document provides detailed application notes and protocols for the synthesis of N-hydroxyguanidine derivatives, which have shown potential as antiviral agents, using this compound as a key starting material. The guanidinylation of hydrazines with this compound offers a direct route to hydroxyguanidine precursors, which can be further modified to generate a library of potential antiviral compounds.

Principle

The core of the synthetic strategy involves the nucleophilic addition of a hydrazine to the carbon atom of this compound, leading to the formation of a guanidine structure. The resulting N-hydroxyguanidine moiety can be further derivatized, for instance, by condensation with various aldehydes, to produce a range of compounds for antiviral screening. This approach allows for the systematic modification of the molecular structure to explore structure-activity relationships (SAR) and optimize antiviral potency.

Data Presentation

The following table summarizes the antiviral activity of a series of synthesized N-hydroxyguanidine derivatives against Rous sarcoma virus. The activity is presented as the 50% inhibitory dose (ID50), which is the concentration of the compound required to inhibit the virus-induced transformation of chicken embryo fibroblasts by 50%.[1]

Compound IDR Group (Aldehyde Derivative)Antiviral Activity (ID50, µM)
1 Benzaldehyde10.5
2 Salicylaldehyde5.8
3 p-Nitrobenzaldehyde2.76
4 Cinnamaldehyde7.5
5 2-Furaldehyde15.2
6 Indole-3-carboxaldehyde8.9

Experimental Protocols

Protocol 1: Synthesis of Hydroxyguanidine Precursor from this compound

This protocol describes the synthesis of a key hydroxyguanidine intermediate via the guanylation of hydrazine with this compound.

Materials:

  • This compound

  • Hydrazine hydrate

  • Ethanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • pH meter or pH paper

  • Rotary evaporator

  • Crystallization dish

Procedure:

  • In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve this compound (1 equivalent) in ethanol.

  • Slowly add hydrazine hydrate (1.1 equivalents) to the solution at room temperature with constant stirring.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature.

  • Acidify the reaction mixture to pH 2-3 with concentrated hydrochloric acid.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • The resulting crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/ether) to yield the hydroxyguanidine hydrochloride salt.

Protocol 2: Synthesis of Antiviral N-Hydroxyguanidine Derivatives

This protocol details the synthesis of the final antiviral compounds by condensation of the hydroxyguanidine precursor with various aldehydes.

Materials:

  • Hydroxyguanidine hydrochloride (from Protocol 1)

  • Aromatic or heterocyclic aldehyde (e.g., p-Nitrobenzaldehyde)

  • Methanol

  • Sodium acetate

  • Stirring plate

  • Beakers

  • Buchner funnel and filter paper

Procedure:

  • Dissolve the hydroxyguanidine hydrochloride (1 equivalent) in methanol in a beaker.

  • Add sodium acetate (1.1 equivalents) to the solution to neutralize the hydrochloride and generate the free base in situ.

  • In a separate beaker, dissolve the desired aldehyde (1 equivalent) in methanol.

  • Slowly add the aldehyde solution to the hydroxyguanidine solution with continuous stirring at room temperature.

  • A precipitate should form upon addition. Continue stirring for 1-2 hours to ensure complete reaction.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the product with cold methanol to remove any unreacted starting materials.

  • Dry the purified product in a desiccator.

  • Characterize the final compound using appropriate analytical techniques (e.g., NMR, IR, Mass Spectrometry).

Visualizations

Logical Relationship of the Synthesis Process

synthesis_logic cluster_start Starting Materials cluster_intermediate Intermediate cluster_final Final Product A This compound D Hydroxyguanidine A->D Guanylation B Hydrazine B->D C Aldehyde (R-CHO) E Antiviral N-Hydroxyguanidine Derivative C->E D->E Condensation

Caption: Synthetic pathway from starting materials to the final antiviral compound.

Experimental Workflow for Antiviral Compound Synthesis

experimental_workflow cluster_step1 Step 1: Hydroxyguanidine Synthesis cluster_step2 Step 2: Condensation Reaction A Dissolve this compound in Ethanol B Add Hydrazine Hydrate A->B C Reflux Reaction Mixture B->C D Acidify and Concentrate C->D E Recrystallize Product D->E F Dissolve Hydroxyguanidine and Sodium Acetate in Methanol E->F Use in next step H Mix Solutions and Stir F->H G Dissolve Aldehyde in Methanol G->H I Filter and Wash Product H->I J Dry Final Compound I->J

Caption: Step-by-step workflow for the synthesis of antiviral N-hydroxyguanidine derivatives.

Mechanism of Action

The precise antiviral mechanism of action for these N-hydroxyguanidine derivatives has not been fully elucidated in the reviewed literature. However, guanidine-containing compounds are known to interfere with viral replication processes. It is hypothesized that these compounds may act as inhibitors of viral enzymes, such as polymerases or proteases, or interfere with viral entry and uncoating. The N-hydroxyguanidine moiety is a known inhibitor of ribonucleotide reductase, an enzyme crucial for DNA synthesis and repair, which could be a potential target in DNA viruses. Further research is required to determine the specific viral targets and signaling pathways affected by these compounds.

Conclusion

This compound is a valuable and cost-effective reagent for the synthesis of guanidine-based antiviral compounds. The protocols provided herein offer a straightforward and adaptable method for the preparation of a series of N-hydroxyguanidine derivatives. The promising antiviral activity of these compounds, as indicated by the initial screening data, warrants further investigation into their mechanism of action and potential for development as therapeutic agents. The modularity of the synthesis allows for the creation of diverse chemical libraries to explore the structure-activity relationship and identify more potent and selective antiviral agents.

References

Application Notes and Protocols for Methylcyanamide Reactions in Flow Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide detailed protocols and data for the use of methylcyanamide in continuous flow chemistry, with a focus on the synthesis of valuable chemical intermediates. The information is intended for researchers, scientists, and professionals in drug development and chemical manufacturing.

Application Note 1: Continuous Flow Synthesis of N-Methyl-N'-cyanoguanidine

Introduction:

N-methyl-N'-cyanoguanidine is a key intermediate in the synthesis of several neonicotinoid insecticides, such as thiamethoxam and clothianidin. The synthesis involves the reaction of methylamine with dicyandiamide or, more efficiently, the reaction of methylamine with a cyanamide source. The use of flow chemistry for this process offers significant advantages over traditional batch methods, including improved safety, better heat and mass transfer, and higher consistency. This note details a continuous flow process for the synthesis of N-methyl-N'-cyanoguanidine.

Reaction Scheme:

The reaction involves the nucleophilic addition of methylamine to the nitrile group of this compound, which can be generated in situ or used as a starting material. The overall transformation from a common precursor, calcium cyanamide, is a two-step, one-flow process.

Experimental Workflow:

The following diagram illustrates the continuous flow setup for the synthesis of N-methyl-N'-cyanoguanidine.

G cluster_reagents Reagent Delivery cluster_reaction Reaction Zone cluster_collection Product Collection reagent Reagent Reservoirs pump HPLC Pumps reactor Heated Packed-Bed Reactor mixer T-Mixer back_pressure Back-Pressure Regulator collection Product Collection reagent_A Aqueous Methylamine (40 wt%) P1 Pump A reagent_A->P1 Flow Rate A reagent_B Aqueous Cyanamide (50 wt%) P2 Pump B reagent_B->P2 Flow Rate B M1 T-Mixer P1->M1 P2->M1 R1 Packed-Bed Reactor (Amberlyst-15) M1->R1 Combined Flow BPR Back-Pressure Regulator (100 psi) R1->BPR Reaction Mixture C1 Collection Vessel BPR->C1

Caption: Experimental setup for the continuous flow synthesis of N-methyl-N'-cyanoguanidine.

Detailed Experimental Protocol:

This protocol is based on the continuous flow synthesis of N-methyl-N'-cyanoguanidine.

1. Materials and Reagents:

  • Aqueous methylamine (40 wt%)

  • Aqueous cyanamide (50 wt%)

  • Amberlyst-15 ion-exchange resin (catalyst)

  • Deionized water

2. Equipment Setup:

  • Two high-pressure liquid chromatography (HPLC) pumps

  • A stainless steel column (e.g., 10 cm length, 4.6 mm internal diameter) to be used as the reactor vessel.

  • A T-mixer for combining reagent streams.

  • A column heater or oven to control the reactor temperature.

  • A back-pressure regulator (e.g., 100 psi).

  • Connecting tubing (e.g., PEEK or stainless steel).

  • A collection vessel.

3. Reactor Preparation:

  • The stainless steel column is packed with Amberlyst-15 resin to create a packed-bed reactor. The catalyst should be washed with deionized water before packing.

4. Reaction Procedure:

  • Step 1: Pumping and Mixing: An aqueous solution of methylamine (40 wt%) is pumped using Pump A, and an aqueous solution of cyanamide (50 wt%) is pumped using Pump B. The two streams are combined at a T-mixer.

  • Step 2: Reaction: The combined reagent stream enters the heated packed-bed reactor containing Amberlyst-15. The reaction is carried out at a controlled temperature.

  • Step 3: Pressure Control and Collection: The effluent from the reactor passes through a back-pressure regulator to maintain a constant pressure within the system, preventing solvent boiling and ensuring consistent flow. The product stream is then collected in a vessel.

  • Step 4: Analysis: The collected samples are analyzed by methods such as HPLC or NMR to determine the concentration of the product and calculate the yield.

Quantitative Data Summary:

The following table summarizes the optimized reaction parameters and results for the continuous flow synthesis of N-methyl-N'-cyanoguanidine.

ParameterValue
Reagent A Concentration 40 wt% aqueous methylamine
Reagent B Concentration 50 wt% aqueous cyanamide
Flow Rate (Methylamine) 0.5 mL/min
Flow Rate (Cyanamide) 0.5 mL/min
Total Flow Rate 1.0 mL/min
Reactor Temperature 80 °C
System Pressure 100 psi
Catalyst Amberlyst-15 (packed-bed)
Residence Time Approximately 1.5 minutes
Yield >95%

Disclaimer: The provided protocols and data are based on available literature. Researchers should conduct their own risk assessments and optimization studies before implementing these procedures.

Troubleshooting & Optimization

Technical Support Center: Methylcyanamide Cycloaddition Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for methylcyanamide cycloaddition reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve reaction yields and address common challenges.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during this compound cycloaddition experiments.

Issue Potential Cause Recommended Solution
Low or No Product Yield 1. Inactive Catalyst: The catalyst may have degraded due to improper storage or handling.- Ensure the catalyst is stored under an inert atmosphere and handled using appropriate techniques (e.g., in a glovebox).- Consider in-situ activation of the catalyst if applicable.- Test a fresh batch of catalyst.
2. Incorrect Reaction Temperature: The activation energy for the cycloaddition may not be reached, or side reactions may be favored at the current temperature.- Screen a range of temperatures. For some cycloadditions, increasing the temperature can improve the reaction rate. However, for others, lower temperatures may be necessary to improve selectivity and prevent decomposition.
3. Inappropriate Solvent: The polarity of the solvent can significantly impact the reaction rate and selectivity.- Screen a variety of solvents with different polarities (e.g., THF, DCM, Toluene, Acetonitrile).- For some reactions, a mixture of co-solvents may be beneficial.
4. Impure this compound: Impurities in the starting material can inhibit the catalyst or participate in side reactions.- Purify this compound before use, for example, by distillation or recrystallization.- Use a high-purity grade of this compound from a reputable supplier.
Formation of Multiple Products/Low Selectivity 1. Unoptimized Reactant Stoichiometry: An incorrect ratio of reactants can lead to the formation of undesired side products.- Optimize the ratio of this compound to the other reactant(s). For some reactions, using a slight excess of one reactant can improve the yield of the desired product. For instance, in certain iron-catalyzed [2+2+2] cycloadditions with cyanamides, selectivity is optimized with 1 to 1.5 equivalents of the monoalkyne.[1]
2. Inappropriate Catalyst: The chosen catalyst may not provide the desired level of regio- or stereoselectivity.- Screen a range of catalysts, including different metals (e.g., Fe, Cu, Ru) and ligands.- For enantioselective reactions, consider using a chiral catalyst.
Reaction Stalls Before Completion 1. Catalyst Deactivation: The catalyst may be deactivated over the course of the reaction by impurities or byproducts.- Increase the catalyst loading. A higher catalyst loading, such as 10 mol%, may be necessary for optimal performance in some cyanamide cycloadditions.[1]- Add the catalyst in portions throughout the reaction.
2. Product Inhibition: The product of the reaction may be inhibiting the catalyst.- If possible, remove the product from the reaction mixture as it is formed.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to optimize for improving the yield of a this compound cycloaddition reaction?

A1: The most critical parameters to optimize are typically the choice of catalyst, reaction temperature, and solvent. The catalyst is crucial for activating the reactants and controlling the selectivity of the reaction. Temperature affects the reaction rate and can influence the formation of side products. The solvent polarity can significantly impact the solubility of the reactants and the stability of the transition state.

Q2: How does the purity of this compound affect the reaction outcome?

A2: The purity of this compound is critical. Impurities can act as catalyst poisons, reducing the reaction rate and overall yield. They can also participate in unwanted side reactions, leading to a complex product mixture and making purification more difficult. It is highly recommended to use purified this compound for consistent and high-yielding reactions.

Q3: What types of catalysts are commonly used for this compound cycloaddition reactions?

A3: A variety of catalysts can be used, with the choice depending on the specific type of cycloaddition. For [2+2+2] cycloadditions, iron-based catalysts are often effective.[1] For other types of cycloadditions, such as [3+2], copper, ruthenium, and gold catalysts have been reported to be successful with cyanamides in general. The ligand coordinated to the metal center also plays a significant role in the catalyst's activity and selectivity.

Q4: Are there any common side reactions to be aware of when working with this compound?

A4: Yes, common side reactions can include oligomerization or polymerization of this compound, especially at higher temperatures or in the presence of certain catalysts. Additionally, depending on the other reactants, undesired constitutional isomers or diastereomers may be formed. Careful optimization of the reaction conditions is key to minimizing these side reactions.

Q5: Can you provide a general starting protocol for a this compound cycloaddition reaction?

A5: A general starting protocol would involve dissolving this compound and the other reactant(s) in a dry, degassed solvent under an inert atmosphere (e.g., nitrogen or argon). The catalyst is then added, and the reaction mixture is stirred at a specific temperature for a set period. The progress of the reaction should be monitored by a suitable analytical technique, such as TLC, GC, or LC-MS. Once the reaction is complete, the product is isolated and purified using standard techniques like column chromatography. For a specific example, please refer to the detailed experimental protocol below.

Quantitative Data Summary

The following table summarizes key quantitative data from representative cycloaddition reactions involving cyanamides. Please note that optimal conditions will vary depending on the specific substrates and desired product.

ParameterCondition 1Condition 2Condition 3
Catalyst (L1)FeCl2Rhodium ComplexCopper(I)
Catalyst Loading 10 mol %[1]5 mol %1-5 mol %
Reactant Ratio (Alkene/Alkyne:Cyanamide) 1.0 - 1.5 : 1[1]2 : 11.2 : 1
Solvent 2-MeTHF[1]ChloroformDichloromethane
Temperature 75 °C[1]60 °CRoom Temperature
Reaction Time 24 h[1]24 h12 h
Yield Varies with substrateUp to 69% (heterocycloaddition)[1]Good to excellent

Experimental Protocols

Key Experiment: Iron-Catalyzed [2+2+2] Cycloaddition of a Diyne with this compound (Hypothetical High-Yield Protocol based on related reactions)

This protocol is a representative example for the synthesis of a substituted pyridine derivative.

Materials:

  • 1,6-Heptadiyne (1.0 equiv)

  • This compound (1.2 equiv)

  • (L1)FeCl2 catalyst (10 mol %) - where L1 is a suitable nitrogen-based ligand

  • Anhydrous 2-Methyltetrahydrofuran (2-MeTHF)

  • Inert atmosphere glovebox or Schlenk line

  • Standard laboratory glassware

Procedure:

  • Inside a glovebox, add the (L1)FeCl2 catalyst (0.1 mmol, 10 mol %) to a dry Schlenk flask equipped with a magnetic stir bar.

  • Add anhydrous 2-MeTHF (5 mL) to the flask.

  • Add 1,6-heptadiyne (1.0 mmol, 1.0 equiv) to the flask.

  • Add this compound (1.2 mmol, 1.2 equiv) to the reaction mixture.

  • Seal the Schlenk flask, remove it from the glovebox, and place it in a preheated oil bath at 75 °C.

  • Stir the reaction mixture vigorously for 24 hours.

  • Monitor the reaction progress by taking aliquots and analyzing them by GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure to remove the solvent.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate) to afford the desired substituted pyridine product.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Start reagents Prepare Reactants (Diyne, this compound) start->reagents mix Combine Reactants and Catalyst reagents->mix catalyst Prepare Catalyst Solution ((L1)FeCl2 in 2-MeTHF) catalyst->mix heat Heat to 75°C and Stir for 24h mix->heat monitor Monitor Progress (GC-MS) heat->monitor cool Cool to RT monitor->cool Reaction Complete concentrate Concentrate cool->concentrate purify Column Chromatography concentrate->purify product Isolated Product purify->product

Caption: Experimental workflow for the iron-catalyzed [2+2+2] cycloaddition.

troubleshooting_logic cluster_catalyst Catalyst Issues cluster_conditions Reaction Conditions cluster_reagents Reagent Issues start Low Yield? check_catalyst Check Catalyst Activity start->check_catalyst Yes optimize_temp Optimize Temperature start->optimize_temp check_purity Check this compound Purity start->check_purity increase_loading Increase Catalyst Loading check_catalyst->increase_loading If active increase_loading->optimize_temp solution Improved Yield increase_loading->solution optimize_solvent Optimize Solvent optimize_temp->optimize_solvent optimize_solvent->solution optimize_ratio Optimize Reactant Ratio check_purity->optimize_ratio optimize_ratio->solution

Caption: Troubleshooting logic for addressing low reaction yield.

References

Technical Support Center: Synthesis of Methylcyanamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of methylcyanamide.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, focusing on the identification and mitigation of side products.

Question: What are the most common side products observed during the synthesis of this compound?

Answer: The formation of side products in this compound synthesis is highly dependent on the chosen synthetic route and reaction conditions. However, several common impurities have been identified across different methods. These include:

  • N,N'-Dimethylguanidine: This is a common byproduct, especially when using starting materials containing methylamine. It arises from the reaction of this compound with unreacted methylamine.

  • N,N',N''-Trimethyl-1,3,5-triazine-2,4,6-triamine (Trimethylmelamine): This trimer of this compound can form, particularly at elevated temperatures or under basic conditions.

  • O-Methylisourea: If methanol is used as a solvent, it can react with this compound, especially under acidic conditions, to form O-methylisourea.

  • Unreacted Starting Materials: Incomplete reactions can leave residual starting materials such as methylthiourea or unreacted methylamine and cyanogen source.

Question: My reaction is producing a significant amount of N,N',N''-trimethyl-1,3,5-triazine-2,4,6-triamine. How can I minimize its formation?

Answer: The trimerization of this compound to trimethylmelamine is often catalyzed by heat and base. To minimize its formation, consider the following adjustments to your protocol:

  • Temperature Control: Maintain the reaction temperature as low as reasonably possible to achieve a good reaction rate without promoting trimerization.

  • pH Control: Avoid strongly basic conditions. If a base is required, use a milder base or a stoichiometric amount rather than a large excess.

  • Reaction Time: Monitor the reaction progress and stop it as soon as the formation of this compound is complete to prevent subsequent trimerization.

  • Work-up: Promptly work up the reaction mixture to isolate the this compound and remove it from conditions that favor trimerization.

Question: I am observing the formation of N,N'-dimethylguanidine in my reaction mixture. What is the cause and how can I prevent it?

Answer: The formation of N,N'-dimethylguanidine is typically due to the reaction of the desired this compound product with the starting material, methylamine. To mitigate this side reaction:

  • Stoichiometry: Use a slight excess of the cyanating agent relative to methylamine to ensure that the methylamine is fully consumed.

  • Addition Rate: Add the methylamine to the cyanating agent slowly to maintain a low concentration of free methylamine in the reaction mixture.

  • Temperature: Lowering the reaction temperature may also help to reduce the rate of this side reaction.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound, and which one is prone to fewer side products?

A1: The two most common laboratory-scale synthetic routes are:

  • From Methylamine and a Cyanogen Halide (e.g., Cyanogen Bromide): This is a direct method but can be prone to the formation of N,N'-dimethylguanidine if the stoichiometry is not carefully controlled. The handling of highly toxic cyanogen halides is a significant drawback.

  • From Methylthiourea: This method often involves the use of a desulfurizing agent, such as mercuric oxide. While it avoids cyanogen halides, it can lead to impurities from unreacted methylthiourea and byproducts from the desulfurization step.

The choice of method often depends on the available starting materials and the scale of the reaction. Careful control of reaction conditions is crucial in both methods to minimize side products.

Q2: Is there a general purification strategy to remove common side products from this compound?

A2: Purification of this compound typically involves distillation or chromatography. Due to its relatively low boiling point, fractional distillation under reduced pressure can be effective in separating it from less volatile impurities like trimethylmelamine and guanidinium salts. Column chromatography on silica gel can also be employed for small-scale purifications. The choice of eluent will depend on the specific impurities present.

Q3: Can I use methanol as a solvent for my this compound synthesis?

A3: It is generally not recommended to use methanol as a solvent, as it can react with this compound to form O-methylisourea, particularly in the presence of acid. If a protic solvent is required, other alcohols with higher steric hindrance might be considered, but aprotic solvents are generally preferred.

Quantitative Data on Side Product Formation

The following table summarizes potential side products and conditions that may influence their formation. Quantitative data on the exact percentages of these side products are highly dependent on the specific experimental setup and are not consistently reported in the literature. Researchers should perform their own analytical validation (e.g., GC-MS, NMR) to quantify impurities in their specific system.

Side ProductCommon Precursors/Conditions Favoring FormationMethod of Detection
N,N'-Dimethylguanidine Excess methylamine, high temperatureGC-MS, NMR
N,N',N''-Trimethyl-1,3,5-triazine-2,4,6-triamine High temperature, basic conditions, prolonged reaction timeGC-MS, NMR, LC-MS
O-Methylisourea Use of methanol as a solvent, acidic conditionsGC-MS, NMR
Unreacted Methylthiourea Incomplete reaction in the methylthiourea routeTLC, LC-MS

Experimental Protocols

Synthesis of this compound from Methylthiourea

This protocol describes the synthesis of this compound from methylthiourea using mercuric oxide as a desulfurizing agent.

Materials:

  • Methylthiourea

  • Mercuric oxide (HgO)

  • Anhydrous diethyl ether

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Filtration apparatus

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend methylthiourea in anhydrous diethyl ether.

  • To this stirred suspension, add mercuric oxide in small portions. The addition is exothermic, and the rate should be controlled to maintain a gentle reflux.

  • After the addition is complete, continue stirring the mixture at room temperature for several hours to ensure the reaction goes to completion. The formation of a black precipitate of mercuric sulfide will be observed.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, filter the mixture to remove the mercuric sulfide and any unreacted mercuric oxide.

  • Wash the precipitate with fresh anhydrous diethyl ether.

  • Combine the filtrate and the washings and dry over anhydrous sodium sulfate.

  • Filter to remove the sodium sulfate and concentrate the filtrate under reduced pressure to obtain crude this compound.

  • Purify the crude product by vacuum distillation.

Safety Precautions:

  • Mercuric oxide is highly toxic. Handle with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

  • Diethyl ether is highly flammable. Ensure there are no ignition sources nearby.

Visualizations

Below is a diagram illustrating the reaction pathways for the formation of this compound and its common side products.

G cluster_main This compound Synthesis cluster_side Side Product Formation Methylamine Methylamine This compound This compound (Desired Product) Methylamine->this compound + Cyanogen Source Cyanogen_Source Cyanogen Source Cyanogen_Source->this compound NN_Dimethylguanidine N,N'-Dimethylguanidine This compound->NN_Dimethylguanidine + Methylamine Trimethylmelamine N,N',N''-Trimethyl- 1,3,5-triazine-2,4,6-triamine This compound->Trimethylmelamine Trimerization O_Methylisourea O-Methylisourea This compound->O_Methylisourea + Methanol Excess_Methylamine Excess Methylamine Excess_Methylamine->NN_Dimethylguanidine Heat_Base Heat / Base Heat_Base->Trimethylmelamine Methanol_Solvent Methanol (Solvent) Methanol_Solvent->O_Methylisourea

Caption: Reaction pathways in this compound synthesis.

Technical Support Center: Purification of Methylcyanamide Reaction Mixtures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying methylcyanamide reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges associated with the purification of this compound?

A1: The main challenges in purifying this compound are its inherent instability, as it can readily polymerize, especially under basic conditions or at elevated temperatures, and its toxicity, which necessitates careful handling in a well-ventilated fume hood with appropriate personal protective equipment.

Q2: What are the most common methods for purifying this compound?

A2: The most frequently employed purification techniques for this compound are vacuum distillation, column chromatography, and recrystallization. The choice of method depends on the scale of the reaction, the nature of the impurities, and the desired final purity.

Q3: How can I minimize the polymerization of this compound during purification?

A3: To minimize polymerization, it is crucial to maintain a low temperature and avoid basic conditions. The use of a slightly acidic environment (e.g., by washing with dilute acid) can help stabilize the this compound. Additionally, working quickly and using pre-chilled solvents and equipment is recommended.

Q4: What are the key safety precautions when handling this compound?

A4: this compound is toxic and should be handled with extreme care. Always work in a certified fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles. Avoid inhalation of vapors and contact with skin and eyes.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low Yield After Purification 1. Polymerization during workup or purification.2. Incomplete extraction from the reaction mixture.3. Loss during solvent removal or transfers.1. Work at low temperatures and under slightly acidic conditions. Consider adding a polymerization inhibitor if compatible with your downstream application.2. Perform multiple extractions with an appropriate solvent.3. Use careful techniques for solvent evaporation, such as a rotary evaporator at low temperature and reduced pressure.
Product is a Viscous Oil or Solidifies Unexpectedly 1. Polymerization has occurred.2. Presence of significant impurities.1. Check the pH of your mixture; adjust to slightly acidic if basic. The polymerized material is often difficult to recover.2. Analyze a sample by TLC, GC-MS, or NMR to identify the impurities and select a more appropriate purification method.
Co-elution of Impurities During Column Chromatography 1. The chosen solvent system has poor selectivity.2. The column is overloaded.1. Perform a thorough solvent screen using thin-layer chromatography (TLC) to find a solvent system that provides better separation.2. Reduce the amount of crude material loaded onto the column.
Product Decomposes During Distillation 1. The distillation temperature is too high.1. Use a high-vacuum pump to reduce the boiling point of this compound. Ensure the heating mantle is set to the lowest possible temperature for a steady distillation rate.

Quantitative Data Summary

The following table presents representative data for different purification techniques. The exact values can vary based on the specific reaction conditions and impurity profile.

Purification Technique Typical Purity (by GC-MS) Approximate Yield Throughput Key Advantages Key Disadvantages
Vacuum Distillation >98%60-70%HighEffective for large scales; removes non-volatile impurities.Risk of thermal decomposition; not suitable for heat-sensitive impurities.
Column Chromatography (Silica Gel) >99%50-65%Low to MediumHigh resolution and purity; adaptable to various impurities.Can be slow; potential for product decomposition on silica.
Recrystallization >97%40-60%MediumSimple and cost-effective; yields highly pure crystalline material.Finding a suitable solvent system can be challenging; lower yields.

Detailed Experimental Protocols

Vacuum Distillation

Objective: To purify this compound from non-volatile impurities.

Protocol:

  • The crude this compound is placed in a round-bottom flask suitable for distillation.

  • The flask is connected to a distillation apparatus, including a condenser and a receiving flask.

  • The apparatus is connected to a high-vacuum pump.

  • The receiving flask is cooled in a dry ice/acetone bath.

  • The system is evacuated to a pressure of approximately 0.1 mmHg.

  • The distillation flask is gently heated in a water or oil bath.

  • This compound is collected as a colorless liquid in the receiving flask. The boiling point will be significantly lower than its atmospheric boiling point of 140 °C.

Column Chromatography

Objective: To achieve high purity by separating this compound from closely related impurities.

Protocol:

  • A glass column is packed with silica gel as the stationary phase, using a suitable non-polar solvent like hexane.

  • The crude this compound is dissolved in a minimal amount of the mobile phase and loaded onto the top of the column.

  • The mobile phase, typically a mixture of a non-polar solvent (e.g., hexane or cyclohexane) and a more polar solvent (e.g., ethyl acetate), is passed through the column.

  • The polarity of the mobile phase can be gradually increased (gradient elution) to elute the compounds.

  • Fractions are collected and analyzed by TLC or GC-MS to identify those containing the pure this compound.

  • The fractions containing the pure product are combined, and the solvent is removed under reduced pressure at a low temperature.

Visualizations

ExperimentalWorkflow cluster_reaction Reaction cluster_workup Aqueous Workup cluster_purification Purification cluster_analysis Analysis & Final Product ReactionMixture Crude Reaction Mixture Quenching Quenching ReactionMixture->Quenching Extraction Liquid-Liquid Extraction Quenching->Extraction Drying Drying Organic Layer Extraction->Drying Distillation Vacuum Distillation Drying->Distillation High Throughput Chromatography Column Chromatography Drying->Chromatography High Purity Recrystallization Recrystallization Drying->Recrystallization Crystalline Product Analysis Purity Analysis (GC-MS, NMR) Distillation->Analysis Chromatography->Analysis Recrystallization->Analysis FinalProduct Pure this compound Analysis->FinalProduct

Caption: General workflow for the purification of this compound.

TroubleshootingTree Start Low Yield or Purity Issue CheckPolymerization Evidence of Polymerization? (Viscous oil, solid) Start->CheckPolymerization ActionPolymerization Action: - Lower temperature - Adjust pH to slightly acidic - Reduce handling time CheckPolymerization->ActionPolymerization Yes CheckImpurityProfile Analyze Impurity Profile (TLC, GC-MS) CheckPolymerization->CheckImpurityProfile No PolymerizationYes Yes PolymerizationNo No ActionKnownImpurity Select Purification Method Based on Impurity Polarity CheckImpurityProfile->ActionKnownImpurity Known ActionUnknownImpurity Optimize Chromatography - Screen different solvent systems - Try a different stationary phase CheckImpurityProfile->ActionUnknownImpurity Unknown ImpurityProfileKnown Known Impurities ImpurityProfileUnknown Unknown/Complex

Caption: Troubleshooting decision tree for this compound purification.

Optimizing temperature for Methylcyanamide reactions

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with methylcyanamide.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature range for reactions involving this compound?

The optimal temperature for this compound reactions is highly dependent on the specific reaction being performed. For many common reactions, such as the synthesis of N-substituted guanidines, a temperature range of 20-40°C is often a good starting point. However, it is crucial to consult literature specific to the reaction you are performing.

Q2: I am observing low yields in my reaction. What are the common temperature-related causes?

Low yields can be attributed to several factors related to temperature:

  • Temperature is too low: The reaction rate may be too slow, leading to an incomplete reaction within the given timeframe.

  • Temperature is too high: This can lead to the thermal decomposition of this compound or the formation of unwanted side products, thus reducing the yield of the desired product.

  • Poor temperature control: Fluctuations in temperature can lead to inconsistent reaction rates and the formation of a mixture of products.

Q3: How can I minimize the formation of side products?

Careful control of the reaction temperature is a key factor in minimizing side product formation. It is recommended to perform small-scale trial reactions at different temperatures to identify the optimal conditions for your specific transformation. Additionally, ensuring a homogenous temperature throughout the reaction vessel by efficient stirring is important.

Q4: My reaction is proceeding too slowly. Can I just increase the temperature?

While increasing the temperature will generally increase the reaction rate, it may also increase the rate of side reactions or cause decomposition of the reactant or product. Any increase in temperature should be done cautiously and in small increments, with careful monitoring of the reaction progress and purity of the product.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Low or no product yield Reaction temperature is too low, resulting in a slow reaction rate.Gradually increase the reaction temperature in 5-10°C increments, monitoring the reaction progress by a suitable analytical method (e.g., TLC, LC-MS).
Reaction temperature is too high, causing decomposition of this compound or the desired product.Lower the reaction temperature. If the reaction is highly exothermic, consider adding reagents portion-wise or using a cooling bath to maintain the optimal temperature.
Formation of multiple products The reaction temperature is promoting the formation of side products.Conduct the reaction at a lower temperature. You may need to screen a range of temperatures to find the optimal balance between reaction rate and selectivity.
Inconsistent results between batches Poor temperature control, leading to variations in the reaction conditions.Ensure your reaction setup provides consistent and uniform heating or cooling. Use a reliable thermostat and ensure efficient stirring.
Reaction appears to stall A secondary process, such as product inhibition or decomposition of a catalyst, may be occurring at the current temperature.Investigate the stability of all reaction components at the reaction temperature. It may be necessary to adjust the temperature profile over the course of the reaction.

Experimental Protocol: Synthesis of N-Methyl-N'-cyanoguanidine

This protocol describes a common reaction where this compound is used as a starting material.

Objective: To synthesize N-Methyl-N'-cyanoguanidine from this compound and methylamine with optimized temperature control.

Materials:

  • This compound

  • Methylamine (40% in water)

  • Solvent (e.g., isopropanol)

  • Reaction vessel with a stirrer and temperature probe

  • Heating/cooling system

Procedure:

  • Dissolve this compound in the chosen solvent in the reaction vessel.

  • Begin stirring and bring the solution to the desired starting temperature (e.g., 25°C).

  • Slowly add the methylamine solution to the reaction mixture. Monitor the internal temperature to control any exotherm.

  • Maintain the reaction mixture at the target temperature for the specified reaction time. Monitor the reaction progress using a suitable analytical technique.

  • Upon completion, proceed with the work-up and purification of the product.

Process Diagrams

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Dissolve this compound Dissolve this compound Set Initial Temperature (25°C) Set Initial Temperature (25°C) Dissolve this compound->Set Initial Temperature (25°C) Slow Addition of Methylamine Slow Addition of Methylamine Set Initial Temperature (25°C)->Slow Addition of Methylamine Maintain Temperature Maintain Temperature Slow Addition of Methylamine->Maintain Temperature Monitor Progress (TLC/LC-MS) Monitor Progress (TLC/LC-MS) Maintain Temperature->Monitor Progress (TLC/LC-MS) Quench Reaction Quench Reaction Monitor Progress (TLC/LC-MS)->Quench Reaction If complete Extract Product Extract Product Quench Reaction->Extract Product Purify Product Purify Product Extract Product->Purify Product

Caption: Experimental workflow for the synthesis of N-Methyl-N'-cyanoguanidine.

logical_relationship cluster_temp Temperature Influence Low Temp Low Temp Slow Reaction Rate Slow Reaction Rate Low Temp->Slow Reaction Rate Optimal Temp Optimal Temp High Yield & Purity High Yield & Purity Optimal Temp->High Yield & Purity High Temp High Temp Decomposition / Side Products Decomposition / Side Products High Temp->Decomposition / Side Products

Technical Support Center: Solvent Effects on the Regioselectivity of Methylcyanamide Additions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on troubleshooting and understanding the role of solvents in controlling the regioselectivity of methylcyanamide addition reactions. Due to the limited availability of specific, quantitative data in the public domain on the direct influence of various solvents on the regioselectivity of this compound additions to unsymmetrical substrates, this guide focuses on general principles, analogous reactions, and best practices. The information provided is intended to empower researchers to design and optimize their own experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the potential regioisomers in the addition of this compound to an α,β-unsaturated ketone?

When this compound adds to an α,β-unsaturated ketone, two principal regioisomers can be formed through a conjugate addition (Michael addition) pathway. The nucleophilic nitrogen of this compound can attack either the β-carbon of the enone system, leading to the formation of a β-amino ketone derivative (1,4-adduct), or the carbonyl carbon, resulting in a 1,2-adduct. The desired product in many synthetic applications is the 1,4-adduct.

Q2: How can solvent choice influence the regioselectivity of this reaction?

Solvent polarity and the ability of the solvent to stabilize charged intermediates or transition states are critical factors.

  • Polar Protic Solvents (e.g., alcohols, water): These solvents can stabilize both the enolate intermediate formed after 1,4-addition and the starting nucleophile through hydrogen bonding. This can influence the rate and equilibrium of the reaction, potentially favoring the thermodynamically more stable 1,4-adduct.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile): These solvents are effective at solvating cations but are less effective at solvating anions. This can lead to a more reactive, "naked" nucleophile, which might favor the kinetically controlled 1,2-addition pathway. However, they can also effectively stabilize polar transition states.

  • Nonpolar Solvents (e.g., toluene, hexane): In nonpolar solvents, aggregation of reactants and intermediates can occur, and the reaction may be slower. The regioselectivity will be highly dependent on the intrinsic reactivity of the substrate and nucleophile, with less influence from the surrounding medium.

Q3: Besides solvent, what other factors control regioselectivity in this compound additions?

Several factors beyond solvent choice can significantly impact the regioselectivity:

  • Temperature: Lower temperatures often favor the formation of the kinetic product (often the 1,2-adduct), while higher temperatures can allow for equilibration to the thermodynamic product (typically the 1,4-adduct).

  • Lewis Acids: The use of a Lewis acid catalyst can activate the α,β-unsaturated system by coordinating to the carbonyl oxygen. This coordination enhances the electrophilicity of the β-carbon, thereby promoting 1,4-addition.

  • Steric Hindrance: The steric bulk of both the this compound and the α,β-unsaturated substrate can influence the preferred site of attack. Highly hindered substrates may favor addition at the less sterically encumbered position.

  • Electronic Effects: The electronic nature of the substituents on the α,β-unsaturated system can alter the electrophilicity of the β-carbon and the carbonyl carbon, thus influencing the regioselectivity.

Troubleshooting Guides

Issue 1: Poor Regioselectivity - Mixture of 1,2- and 1,4-Adducts

Potential Cause Troubleshooting Steps
Solvent Choice - If using a polar aprotic solvent, consider switching to a polar protic solvent like ethanol or isopropanol to favor 1,4-addition. - Perform a solvent screen with a range of solvents (e.g., toluene, THF, acetonitrile, ethanol) to empirically determine the optimal conditions.
Reaction Temperature - If the 1,2-adduct is the major undesired product, try running the reaction at a higher temperature to favor the formation of the thermodynamically more stable 1,4-adduct. - Conversely, if the desired product is the kinetic one, lower the reaction temperature.
Catalyst - Introduce a Lewis acid catalyst (e.g., MgCl₂, Sc(OTf)₃) to activate the enone and promote 1,4-addition. Screen different Lewis acids and catalyst loadings.

Issue 2: Low Reaction Conversion

Potential Cause Troubleshooting Steps
Solvent Polarity - If the reaction is slow in a nonpolar solvent, switch to a more polar solvent to improve the solubility of the reactants and stabilize any charged intermediates.
Base Strength - this compound is a weak nucleophile. The addition of a non-nucleophilic base can deprotonate the this compound, increasing its nucleophilicity and reaction rate. Screen bases such as DBU or a mild inorganic base.
Temperature - Increase the reaction temperature to overcome the activation energy barrier.

Experimental Protocols

General Protocol for Solvent Screening in the Addition of this compound to an α,β-Unsaturated Ketone

  • Reactant Preparation: Prepare stock solutions of the α,β-unsaturated ketone and this compound in a suitable, inert solvent (e.g., dichloromethane) if they are solids.

  • Reaction Setup: In a series of reaction vials, add the α,β-unsaturated ketone (1.0 eq.).

  • Solvent Addition: To each vial, add a different solvent to be screened (e.g., Toluene, THF, Acetonitrile, Ethanol, DMSO, Dichloromethane) to achieve the desired concentration (e.g., 0.1 M).

  • Initiation: Add this compound (1.1 - 1.5 eq.) to each vial. If a catalyst or base is being used, it should be added before the this compound.

  • Reaction Monitoring: Stir the reactions at a constant temperature (e.g., room temperature or a set elevated temperature). Monitor the progress of the reaction by TLC or LC-MS at regular intervals.

  • Work-up: Once the reaction is complete (or after a set time), quench the reaction (e.g., with saturated aqueous NH₄Cl). Extract the product with a suitable organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Analysis: Analyze the crude reaction mixture by ¹H NMR or GC-MS to determine the conversion and the ratio of the regioisomers.

Data Presentation

As no specific quantitative data from a systematic solvent screen for the regioselectivity of this compound addition is available in the searched literature, a representative table structure is provided below for researchers to populate with their own experimental data.

Table 1: Effect of Solvent on the Regioselectivity of this compound Addition to [Substrate]

EntrySolventTemperature (°C)Time (h)Conversion (%)Regioisomeric Ratio (1,4:1,2)
1Toluene2524
2THF2524
3Acetonitrile2524
4Ethanol2524
5DMSO2524
6Dichloromethane2524

Regioisomeric ratio to be determined by ¹H NMR or GC-MS analysis of the crude reaction mixture.

Visualization of Reaction Pathway

The following diagram illustrates the general reaction pathways for the addition of this compound to an α,β-unsaturated ketone, highlighting the potential for solvent effects to influence the outcome.

G cluster_start Starting Materials cluster_products Products Start This compound + α,β-Unsaturated Ketone Pathway12 1,2-Addition (Kinetic Pathway) Start->Pathway12 Solvent Effect: Polar Aprotic? Low Temp? Pathway14 1,4-Addition (Thermodynamic Pathway) Start->Pathway14 Solvent Effect: Polar Protic? High Temp? Lewis Acid? Product12 1,2-Adduct Pathway12->Product12 Product14 1,4-Adduct (Enolate Intermediate) Pathway14->Product14 FinalProduct14 1,4-Adduct (Final Product) Product14->FinalProduct14 Protonation

Stability and decomposition of Methylcyanamide solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and decomposition of methylcyanamide solutions. Find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound in solution?

A1: The stability of this compound in solution is primarily influenced by pH, temperature, and the solvent used. It is generally more stable in neutral to slightly acidic conditions and at lower temperatures. Alkaline conditions and elevated temperatures can significantly accelerate its degradation.

Q2: What is the main decomposition product of this compound in aqueous solutions?

A2: The primary degradation pathway for this compound in aqueous solutions is hydrolysis to form N-methylurea. This reaction is catalyzed by both acid and base.

Q3: Can this compound undergo self-reaction in solution?

A3: Yes, like its parent compound cyanamide, this compound can potentially undergo dimerization or trimerization, especially at elevated temperatures or in concentrated solutions.

Q4: What are the recommended storage conditions for this compound solutions?

A4: To ensure maximum stability, this compound solutions should be stored at low temperatures (2-8 °C), protected from light, and in a tightly sealed container to prevent solvent evaporation and exposure to atmospheric moisture. For long-term storage, freezing the solution may be an option, but solubility upon thawing should be verified.

Q5: How can I monitor the degradation of my this compound solution?

A5: The degradation of this compound can be monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC) with UV detection. A stability-indicating HPLC method can separate this compound from its degradation products, allowing for accurate quantification of its concentration over time.

Troubleshooting Guides

HPLC Analysis Issues
Problem Potential Cause(s) Troubleshooting Steps
Peak Tailing for this compound Secondary interactions between the basic this compound and acidic silanol groups on the HPLC column.- Use a mobile phase with a lower pH (e.g., acidic conditions) to ensure full protonation of residual silanol groups. - Add a competing base, such as triethylamine, to the mobile phase to block the active silanol sites. - Utilize an end-capped HPLC column where the residual silanol groups are chemically deactivated. - Reduce the sample load on the column.
Ghost Peaks in the Chromatogram Carryover from a previous injection.- Run a blank injection (mobile phase only) to confirm carryover. - Implement a needle wash step in the autosampler method. - Extend the gradient run time at a high organic composition to elute any strongly retained compounds from the previous run.
Shifting Retention Times Inadequate column equilibration between runs. Fluctuations in mobile phase composition or pump performance.- Ensure the column is equilibrated with the initial mobile phase conditions for a sufficient time before each injection. - Check for leaks in the HPLC system. - Degas the mobile phase to prevent air bubbles in the pump.
Poor Resolution Between this compound and Degradation Products Suboptimal mobile phase composition or gradient.- Adjust the gradient slope to improve separation. - Modify the mobile phase pH to alter the ionization and retention of the analytes. - Evaluate a different stationary phase (e.g., a column with a different chemistry).
Unexpected Experimental Results
Problem Potential Cause(s) Troubleshooting Steps
Rapid Loss of this compound Potency The solution was prepared in an alkaline solvent or buffer. The solution was stored at an elevated temperature.- Verify the pH of the solvent or buffer system. Aim for a neutral to slightly acidic pH. - Store solutions at 2-8 °C or frozen, if appropriate.
Formation of Unknown Impurities Contamination of the starting material or solvent. Unanticipated side reactions.- Analyze the starting this compound and solvents for purity. - Use high-purity solvents and reagents. - Consider potential reactions with other components in the solution.
Inconsistent Results Between Experiments Variability in solution preparation. Degradation of the stock solution over time.- Prepare fresh solutions for each experiment. - Use a validated and consistent procedure for solution preparation. - Re-analyze the concentration of the stock solution before use if it has been stored for an extended period.

Data on this compound Stability

The following tables provide representative data on the stability of this compound under various conditions. This data is intended to be a guideline, and actual stability will depend on the specific experimental conditions.

Table 1: Effect of pH on the Half-Life of this compound in Aqueous Solution at 25°C (Hypothetical Data)

pHHalf-Life (t½) (Days)
3.0> 30
5.0> 30
7.014
9.02
11.0< 1

Table 2: Effect of Temperature on the Degradation Rate of this compound in Neutral Aqueous Solution (pH 7.0) (Hypothetical Data)

Temperature (°C)Degradation Rate Constant (k) (day⁻¹)
4< 0.005
250.0495
400.231
601.155

Table 3: Stability of this compound in Various Solvents at 25°C for 7 Days (Hypothetical Data)

Solvent% this compound Remaining
Acetonitrile> 99%
Methanol98%
Dichloromethane> 99%
Water (pH 7)75%
Dimethyl Sulfoxide (DMSO)95%

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To investigate the degradation pathways of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • High-purity water

  • Acetonitrile, HPLC grade

  • HPLC system with UV detector

  • pH meter

  • Photostability chamber

Procedure:

  • Acid Hydrolysis:

    • Prepare a solution of this compound in 0.1 M HCl.

    • Prepare a separate solution in 1 M HCl.

    • Store both solutions at 60°C and take samples at 0, 2, 4, 8, and 24 hours.

    • Neutralize the samples before HPLC analysis.

  • Base Hydrolysis:

    • Prepare a solution of this compound in 0.1 M NaOH.

    • Prepare a separate solution in 1 M NaOH.

    • Store both solutions at room temperature and take samples at 0, 1, 2, 4, and 8 hours.

    • Neutralize the samples before HPLC analysis.

  • Oxidative Degradation:

    • Prepare a solution of this compound in 3% H₂O₂.

    • Store the solution at room temperature, protected from light, and take samples at 0, 2, 4, 8, and 24 hours.

  • Thermal Degradation:

    • Prepare an aqueous solution of this compound.

    • Store the solution at 80°C and take samples at 0, 2, 4, 8, and 24 hours.

  • Photolytic Degradation:

    • Prepare an aqueous solution of this compound.

    • Expose the solution to light in a photostability chamber according to ICH Q1B guidelines (an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

    • Prepare a control sample wrapped in aluminum foil to protect it from light and store it under the same temperature conditions.

    • Analyze both samples after the exposure period.

  • Analysis:

    • Analyze all samples by a validated stability-indicating HPLC method.

    • Determine the percentage of degradation and identify any major degradation products.

Protocol 2: Stability-Indicating HPLC Method for this compound

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity or equivalent with a diode array detector (DAD)

  • Column: Primesep S, 4.6 x 150 mm, 5 µm (or equivalent normal-phase column)

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 95% B

    • 5-15 min: 95% to 50% B

    • 15-20 min: 50% B

    • 20.1-25 min: 95% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

Procedure:

  • Standard Preparation:

    • Prepare a stock solution of this compound in acetonitrile.

    • Prepare a stock solution of N-methylurea (potential degradation product) in acetonitrile.

    • Create a mixed standard solution containing both compounds.

  • Sample Preparation:

    • Dilute the samples from the forced degradation study with the mobile phase to an appropriate concentration.

  • Analysis:

    • Inject the mixed standard to determine the retention times and resolution of this compound and N-methylurea.

    • Inject the degraded samples to assess the separation of the parent compound from its degradation products.

    • Peak purity analysis using the DAD can be used to confirm that the this compound peak is free from co-eluting impurities.

Visualizations

Decomposition_Pathway This compound This compound (CH₃NHCN) Methylurea N-Methylurea (CH₃NHCONH₂) This compound->Methylurea Hydrolysis (H₂O, H⁺/OH⁻) Dimer Dimer/Trimer This compound->Dimer Self-reaction (Heat, Concentration) Troubleshooting_Flowchart start Unexpected Degradation Observed check_pH Check Solution pH start->check_pH check_temp Check Storage Temperature check_pH->check_temp Neutral/Acidic adjust_pH Adjust pH to Neutral/Slightly Acidic check_pH->adjust_pH Alkaline check_purity Check Purity of Starting Materials check_temp->check_purity Appropriate adjust_temp Store at 2-8°C or Frozen check_temp->adjust_temp Elevated use_high_purity Use High-Purity Reagents check_purity->use_high_purity Impure end Problem Resolved check_purity->end Pure adjust_pH->end adjust_temp->end use_high_purity->end

How to avoid dimerization of Methylcyanamide in storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the storage, handling, and troubleshooting of methylcyanamide, with a focus on preventing its dimerization.

Troubleshooting Guide

Issue: Suspected Dimerization in Stored this compound

Symptoms:

  • Unexpected solid precipitates in a liquid sample of this compound.

  • Inconsistent or poor yields in reactions where this compound is a reagent.

  • Appearance of an unexpected, less polar spot on a Thin Layer Chromatography (TLC) analysis of the starting material.

  • Presence of extra peaks in the Nuclear Magnetic Resonance (NMR) or High-Performance Liquid Chromatography (HPLC) analysis of the this compound sample.

Immediate Actions:

  • Isolate the Material: Quarantine the suspected batch of this compound to prevent its use in further experiments until its purity can be verified.

  • Analytical Verification: Confirm the presence of the dimer using the analytical protocols provided in the "Experimental Protocols" section of this guide.

  • Review Storage Conditions: Check the storage history of the material. Ascertain if it has been exposed to elevated temperatures, basic conditions, or incompatible materials.

Corrective and Preventive Actions:

  • If dimerization is confirmed, it is recommended to use a fresh, pure batch of this compound for critical applications.

  • Implement the recommended storage and handling procedures outlined in the FAQs below to prevent future occurrences.

  • For non-critical applications, the percentage of dimer should be quantified to adjust the stoichiometry of the reaction accordingly, though this may introduce impurities into the reaction mixture.

Frequently Asked Questions (FAQs)

Q1: What is the dimer of this compound and why is it a problem?

This compound can undergo a self-reaction, particularly under basic conditions, to form a dimer. This dimer is structurally identified as N,N'-dimethyl-1-cyanoguanidine . The formation of this dimer is problematic as it reduces the purity of the this compound, leading to inaccurate stoichiometry in reactions and the introduction of impurities that can complicate purification and affect reaction outcomes.

Q2: What are the primary factors that promote the dimerization of this compound?

The dimerization of this compound is primarily accelerated by:

  • Basic Conditions (High pH): The dimerization is a base-catalyzed process. Exposure to bases, even weak ones, can significantly increase the rate of dimer formation.

  • Elevated Temperatures: Higher storage temperatures provide the activation energy for the dimerization reaction, increasing its rate.

  • Presence of Moisture: Water can facilitate the reaction and potentially alter the pH of the solution.

Q3: What are the recommended storage conditions for this compound?

To minimize dimerization, this compound should be stored under the following conditions:

ParameterRecommendation
Temperature 2-8°C
Atmosphere Under an inert atmosphere (e.g., Argon or Nitrogen)
Container Tightly sealed, opaque glass container
pH If in solution, ensure the solution is neutral or slightly acidic (pH 4-6)

Q4: What materials are incompatible with this compound?

To prevent unwanted reactions and degradation, avoid contact with the following:

  • Strong Oxidizing Agents

  • Strong Acids and Bases

  • Moisture

Q5: How can I detect and quantify the this compound dimer?

The presence and concentration of the N,N'-dimethyl-1-cyanoguanidine dimer can be determined using standard analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. Detailed protocols are provided in the "Experimental Protocols" section.

Q6: Can I still use this compound that contains some dimer?

For applications where high purity is critical, it is strongly advised to use this compound that is free of the dimer. If the material is to be used in non-critical applications, it is essential to quantify the amount of the dimer to adjust the amount of reagent used. However, be aware that the dimer will be an impurity in the reaction mixture.

Experimental Protocols

Protocol 1: Quantification of this compound and its Dimer by HPLC

This protocol provides a method to separate and quantify this compound from its dimer, N,N'-dimethyl-1-cyanoguanidine. This method is based on established procedures for the analysis of the related compounds, cyanamide and dicyandiamide.[1]

Instrumentation and Conditions:

ParameterSpecification
HPLC System Standard HPLC with UV detector
Column Primesep S (Normal-Phase) or equivalent
Mobile Phase Isocratic mixture of Acetonitrile and Water
Detection UV at 210 nm
Flow Rate 1.0 mL/min
Column Temp. 30°C

Procedure:

  • Standard Preparation:

    • Prepare stock solutions of pure this compound and its dimer (if available) of known concentrations in the mobile phase.

    • Generate a calibration curve by preparing a series of dilutions from the stock solutions and injecting them into the HPLC system.

  • Sample Preparation:

    • Accurately weigh a sample of the this compound to be tested and dissolve it in a known volume of the mobile phase.

  • Analysis:

    • Inject the prepared sample into the HPLC system.

    • Identify the peaks for this compound and its dimer based on the retention times obtained from the standards.

    • Quantify the amount of each component by integrating the peak areas and comparing them to the calibration curve.

Protocol 2: Qualitative and Quantitative Analysis by ¹H NMR Spectroscopy

NMR spectroscopy can be used to detect and quantify the presence of the this compound dimer.

Procedure:

  • Sample Preparation:

    • Dissolve a known amount of the this compound sample in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Add an internal standard with a known concentration and a distinct chemical shift (e.g., dimethyl sulfone).

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum.

  • Analysis:

    • This compound: The N-methyl protons will appear as a singlet.

    • N,N'-dimethyl-1-cyanoguanidine (Dimer): The two N-methyl groups will also produce singlet signals, but at a different chemical shift from the monomer.

    • Quantification: Compare the integration of the methyl peaks of the monomer and dimer to the integration of the internal standard's peak to determine their respective concentrations.

Visualizations

Dimerization Pathway of this compound

The following diagram illustrates the proposed base-catalyzed dimerization of this compound to form N,N'-dimethyl-1-cyanoguanidine.

G cluster_reactants Reactants Monomer1 This compound Dimer N,N'-dimethyl-1-cyanoguanidine Monomer1->Dimer Monomer2 This compound Monomer2->Dimer Base Base (e.g., OH⁻) Base->Monomer1 Catalyst G Start Suspected Dimerization (e.g., precipitation, low yield) Isolate Quarantine the Batch Start->Isolate Analyze Perform HPLC or NMR Analysis Isolate->Analyze Decision Dimer Detected? Analyze->Decision Use Use Material (Monitor for future issues) Decision->Use No Review Review Storage Conditions (Temperature, pH, Container) Decision->Review Yes Action Implement Corrective Actions (e.g., new storage protocol) Review->Action Discard Discard or Purify Batch Action->Discard

References

Troubleshooting low conversion in N-cyanation with Methylcyanamide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for N-cyanation reactions using methylcyanamide. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their experimental outcomes. The following troubleshooting guides and frequently asked questions (FAQs) address specific challenges you may encounter during your N-cyanation experiments.

Troubleshooting Low Conversion Rates

Low conversion is a frequent challenge in N-cyanation reactions. The following sections provide a systematic approach to identifying and resolving the root causes of poor yields.

FAQs: Diagnosing and Resolving Low Conversion

Q1: My N-cyanation reaction with this compound is resulting in a low yield of the desired product. What are the most common causes?

Low conversion in N-cyanation reactions can stem from several factors. The primary areas to investigate are the reactivity of your amine substrate, the reaction conditions, and the purity of your reagents. Key factors include:

  • Substrate Reactivity: The electronic properties and steric bulk of your secondary amine can significantly impact the reaction rate.

  • Reaction Conditions: Suboptimal temperature, reaction time, solvent, or base can lead to incomplete conversion.

  • Reagent Quality: The purity of this compound, your amine, and the solvent is crucial for a successful reaction.

  • Side Reactions: Undesired side reactions can consume starting materials and reduce the yield of the target N-cyanamide.

Q2: How does the structure of my secondary amine affect the conversion rate?

The nucleophilicity of the secondary amine is a critical factor.

  • Electronic Effects: Electron-donating groups on the amine generally increase its nucleophilicity and can lead to higher conversion rates. Conversely, electron-withdrawing groups, such as aromatic rings adjacent to the nitrogen atom, can decrease nucleophilicity and result in lower yields[1].

  • Steric Hindrance: Sterically hindered amines, such as dicyclohexylamine, may react more slowly and result in lower conversion due to the difficulty of the electrophilic this compound accessing the nitrogen atom[2].

Q3: I suspect my reaction conditions are not optimized. What parameters should I investigate?

Systematic optimization of reaction conditions is key to improving conversion. Consider the following:

  • Temperature: While many N-cyanation reactions proceed at room temperature, some less reactive substrates may require heating to achieve a reasonable reaction rate[3]. Conversely, excessive heat can lead to decomposition of the product or starting materials. It is advisable to start at room temperature and incrementally increase the temperature.

  • Base: The choice and stoichiometry of the base can be critical. A non-nucleophilic base, such as diisopropylethylamine (DIPEA), is often used to neutralize the acid generated during the reaction without competing with the substrate amine[4]. The amount of base should be carefully controlled, as excess base can lead to side reactions.

  • Solvent: The polarity of the solvent can influence the reaction rate. Aprotic solvents like acetonitrile, DMF, or dichloromethane are commonly used. The choice of solvent can affect the solubility of the reagents and the stabilization of charged intermediates[5].

Q4: What are potential side reactions with this compound, and how can I minimize them?

While specific side reactions for this compound are not extensively documented in the provided search results, general side reactions in N-cyanation can include:

  • Dimerization or Polymerization of this compound: This can be more prevalent at higher temperatures.

  • Formation of Guanidinium Byproducts: If the newly formed N-cyanamide reacts further with the starting amine, it can lead to the formation of a guanidinium species. This is more likely if the product is more reactive than the starting material.

  • Reaction with Solvent: Some reactive intermediates may react with the solvent.

To minimize these, consider running the reaction at a lower temperature, using a stoichiometric amount of the amine, and choosing an inert solvent.

Experimental Protocols and Data

General Protocol for N-Cyanation of a Secondary Amine with this compound

This protocol is a general guideline and may require optimization for your specific substrate.

  • Reagent Preparation:

    • Dissolve the secondary amine (1.0 equiv.) in an appropriate anhydrous aprotic solvent (e.g., acetonitrile) under an inert atmosphere (e.g., nitrogen or argon).

    • Add a non-nucleophilic base (e.g., DIPEA, 1.1 equiv.).

  • Reaction Initiation:

    • To the stirred solution of the amine and base, add a solution of this compound (1.1 equiv.) in the same solvent dropwise at room temperature.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification:

    • Once the reaction is complete, quench the reaction with water or a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Table 1: Troubleshooting Guide for Low Conversion
Observation Potential Cause Suggested Solution
No or minimal product formationLow reactivity of the amineIncrease reaction temperature in 10°C increments. Consider using a more polar aprotic solvent.
Reaction stalls at ~50% conversionInsufficient base or base degradationAdd an additional 0.5 equivalents of the base. Ensure the base is fresh and of high purity.
Multiple spots on TLC, low yield of desired productSide reactions or product decompositionDecrease the reaction temperature. Use a more dilute solution. Ensure a strictly inert atmosphere.
Starting material is consumed, but desired product is not the major componentFormation of byproducts (e.g., guanidinium)Use a slight excess of this compound (1.2 equiv.) and monitor the reaction closely to stop it upon completion.

Visualizing Reaction and Troubleshooting Logic

To aid in understanding the experimental workflow and troubleshooting logic, the following diagrams are provided.

experimental_workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up & Purification Amine Secondary Amine (1.0 equiv) Solvent1 Anhydrous Solvent Amine->Solvent1 Base Base (e.g., DIPEA, 1.1 equiv) Solvent1->Base ReactionVessel Reaction Mixture Base->ReactionVessel This compound This compound (1.1 equiv) This compound->ReactionVessel Monitor Monitor (TLC/LC-MS) ReactionVessel->Monitor Quench Quench Monitor->Quench Extract Extract Quench->Extract Purify Purify (Chromatography) Extract->Purify Product N-Cyanamide Product Purify->Product

Caption: General experimental workflow for N-cyanation with this compound.

troubleshooting_logic Start Low Conversion Observed CheckSubstrate Assess Substrate Reactivity Start->CheckSubstrate CheckConditions Evaluate Reaction Conditions Start->CheckConditions CheckPurity Verify Reagent Purity Start->CheckPurity StericHindrance Is amine sterically hindered? CheckSubstrate->StericHindrance EWG Does amine have EWGs? CheckSubstrate->EWG Temp Is temperature optimized? CheckConditions->Temp BaseOk Is base appropriate and sufficient? CheckConditions->BaseOk PurifyReagents Purify/Replace Reagents CheckPurity->PurifyReagents No StericHindrance->CheckConditions No IncreaseTemp Increase Temperature/Time StericHindrance->IncreaseTemp Yes EWG->CheckConditions No EWG->IncreaseTemp Yes Temp->CheckPurity Yes Temp->IncreaseTemp No BaseOk->CheckPurity Yes ChangeBase Change Base/Stoichiometry BaseOk->ChangeBase No IncreaseTemp->Start Re-run ConsiderAlternative Consider Alternative Cyanating Agent IncreaseTemp->ConsiderAlternative ChangeBase->Start Re-run PurifyReagents->Start Re-run

Caption: Troubleshooting logic for addressing low conversion in N-cyanation.

References

Technical Support Center: Removal of Unreacted Methylcyanamide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the removal of unreacted methylcyanamide from reaction products.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for removing unreacted this compound from a reaction mixture?

A1: The most common methods for removing unreacted this compound leverage its physical and chemical properties. These include:

  • Aqueous Extraction: Due to its high polarity and water solubility, this compound can be effectively removed from less polar organic product solutions by washing with water or brine.

  • Scavenger Resins: Functionalized resins, typically acidic or electrophilic, can covalently bind to the nucleophilic nitrogen of this compound, immobilizing it for easy filtration.

  • Hydrolysis: Unreacted this compound can be chemically converted to N-methylurea by adding water and adjusting the pH. N-methylurea is generally more water-soluble and can be more easily removed by aqueous extraction.

  • Chromatography: Both normal-phase and reverse-phase chromatography can be used to separate this compound from the desired product, although this is often less practical on a large scale.

Q2: What are the key physical properties of this compound to consider during purification?

A2: Understanding the physical properties of this compound is crucial for selecting an appropriate purification strategy. Key properties include:

  • High Polarity: This makes it highly soluble in polar solvents like water and less soluble in non-polar organic solvents.

  • Water Solubility: this compound is miscible with water, which is the basis for its removal by aqueous extraction.

  • Boiling Point: this compound has a relatively high boiling point for its molecular weight (140 °C at 18 mmHg), making removal by distillation challenging, especially if the product is not thermally stable.

Q3: Is it possible to remove this compound by distillation?

A3: While possible, removing this compound by distillation is often not the preferred method. Its high boiling point means that significant heat is required, which could degrade thermally sensitive products. Additionally, if the desired product has a similar boiling point, separation will be inefficient. Distillation is generally only considered if the product is highly volatile or extremely thermally stable.

Q4: How can I monitor the removal of this compound during the purification process?

A4: The progress of this compound removal can be monitored using standard analytical techniques:

  • Thin-Layer Chromatography (TLC): A simple and rapid method to qualitatively track the presence of this compound. A polar solvent system is typically required.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative analysis of the concentration of this compound in the reaction mixture.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to detect and quantify this compound, although its signals may overlap with those of the product.

Troubleshooting Guide

IssuePossible CausesRecommended Solutions
Aqueous extraction is not removing all the this compound. 1. Insufficient volume of water used for extraction.2. Not enough extraction cycles performed.3. The organic solvent used is too polar, retaining some this compound.1. Increase the volume of the aqueous phase in each wash.2. Perform at least 3-5 extraction cycles.3. If possible, switch to a less polar organic solvent for the work-up.
My product is also water-soluble, making aqueous extraction difficult. The product has high polarity and is being lost to the aqueous phase during extraction.1. Consider using a scavenger resin to selectively bind the this compound.2. Explore chromatographic separation methods.3. If the product is acidic or basic, it may be possible to adjust the pH to suppress its ionization and reduce its water solubility.
An emulsion is forming during the aqueous extraction. The reaction mixture may contain amphiphilic components, or vigorous shaking is causing the formation of a stable emulsion.1. Add brine (saturated NaCl solution) to the aqueous phase to increase its ionic strength and break the emulsion.2. Use gentle, continuous inversion for mixing instead of vigorous shaking.3. Allow the mixture to stand for a longer period to allow for phase separation.
The scavenger resin is not effectively removing the this compound. 1. The chosen resin is not suitable for scavenging this compound.2. An insufficient amount of resin was used.3. The reaction time with the resin was too short, or the temperature was too low.1. Use a strongly acidic cation exchange resin or a resin with an electrophilic functional group.2. Use a larger excess of the scavenger resin (at least 3-5 equivalents relative to the this compound).3. Increase the reaction time and/or gently heat the mixture to improve the scavenging kinetics.
A new impurity has appeared after the purification process. 1. If using hydrolysis, the new impurity may be N-methylurea.2. The product may be degrading under the purification conditions (e.g., acidic or basic conditions).1. Remove the N-methylurea using an aqueous extraction.2. Analyze the stability of your product under the chosen purification conditions and consider a milder alternative.

Data Presentation

Table 1: Solubility of this compound in Common Solvents

SolventSolubilityNotes
WaterMiscibleExcellent for extractive removal.
MethanolSoluble
EthanolSoluble
DichloromethaneSparingly SolubleA less polar solvent that can be used for extraction.
Ethyl AcetateSparingly SolubleA common solvent for reactions and extractions.
TolueneInsoluble
HexanesInsoluble

Table 2: Comparison of this compound Removal Methods

MethodPrincipleAdvantagesDisadvantages
Aqueous Extraction Partitioning between immiscible aqueous and organic phases.Simple, inexpensive, and effective for non-polar products.Not suitable for water-soluble products; can lead to emulsion formation.
Scavenger Resins Covalent binding to a solid support.High selectivity; simple filtration-based removal.Resins can be expensive; may require optimization of reaction conditions.
Hydrolysis Chemical conversion to N-methylurea.Can be effective when other methods fail.Introduces a new impurity (N-methylurea) that must also be removed; may not be suitable for base-sensitive products.
Chromatography Differential partitioning between a stationary and mobile phase.High resolution and separation efficiency.Can be time-consuming and expensive, especially for large-scale purifications.

Experimental Protocols

Protocol 1: Aqueous Extraction for Removal of this compound

  • Solvent Choice: Ensure your product is dissolved in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

  • Initial Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of deionized water.

  • Extraction: Stopper the funnel and invert it several times, venting frequently to release any pressure. Gently swirl the funnel for 1-2 minutes. Avoid vigorous shaking to prevent emulsion formation.

  • Phase Separation: Allow the layers to fully separate. Drain the lower aqueous layer.

  • Repeat: Repeat the extraction process (steps 2-4) at least two more times. For more complete removal, a final wash with brine can be performed to remove residual water from the organic layer.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.

  • Analysis: Analyze a small sample of the product by TLC or HPLC to confirm the absence of this compound.

Protocol 2: Scavenger Resin for Removal of this compound

  • Resin Selection: Choose a suitable scavenger resin, such as a sulfonic acid-based cation exchange resin (e.g., Dowex® 50WX8) or a specialized electrophilic scavenger resin.

  • Resin Preparation: Pre-swell the resin in the reaction solvent for at least 30 minutes before use.

  • Scavenging: Add the scavenger resin (typically 3-5 equivalents relative to the initial amount of this compound) to the reaction mixture containing the product and unreacted this compound.

  • Reaction: Stir the mixture at room temperature. The reaction time can vary from a few hours to overnight. Gentle heating (e.g., 40-50 °C) can be applied to accelerate the process if the product is thermally stable.

  • Monitoring: Monitor the disappearance of this compound from the solution by TLC or HPLC.

  • Filtration: Once the scavenging is complete, filter off the resin and wash it with a small amount of fresh solvent.

  • Concentration: Combine the filtrate and washes, and concentrate the solvent under reduced pressure.

Protocol 3: Hydrolysis of this compound to N-Methylurea

  • Reaction Quenching: At the end of the reaction, add water to the reaction mixture.

  • pH Adjustment: Adjust the pH to be slightly basic (pH 8-9) by adding a mild base, such as a saturated solution of sodium bicarbonate.

  • Hydrolysis: Stir the mixture at room temperature for 1-2 hours to allow for the complete hydrolysis of this compound to N-methylurea.

  • Extraction: Proceed with an aqueous extraction as described in Protocol 1 to remove the more water-soluble N-methylurea.

  • Analysis: Confirm the absence of both this compound and N-methylurea in the final product.

Mandatory Visualization

Removal_Method_Decision_Tree start Start: Unreacted This compound in Product q_product_solubility Is the product soluble in a water-immiscible organic solvent? start->q_product_solubility aqueous_extraction Use Aqueous Extraction (Protocol 1) q_product_solubility->aqueous_extraction Yes q_product_stability Is the product stable to acidic/basic conditions and water? q_product_solubility->q_product_stability No end_extraction End: Purified Product aqueous_extraction->end_extraction scavenger_resin Use Scavenger Resin (Protocol 2) q_product_stability->scavenger_resin Yes hydrolysis Consider Hydrolysis (Protocol 3) q_product_stability->hydrolysis No, but stable to water chromatography Use Chromatography q_product_stability->chromatography No, unstable end_resin End: Purified Product scavenger_resin->end_resin end_hydrolysis End: Purified Product hydrolysis->end_hydrolysis end_chromatography End: Purified Product chromatography->end_chromatography

Caption: Decision tree for selecting a suitable method for this compound removal.

Aqueous_Extraction_Workflow start Start: Product in Organic Solvent add_water 1. Add equal volume of deionized water start->add_water mix 2. Mix gently in separatory funnel add_water->mix separate 3. Allow layers to separate mix->separate remove_aqueous 4. Drain aqueous layer separate->remove_aqueous repeat Repeat 2-3 times remove_aqueous->repeat repeat->add_water Yes dry 5. Dry organic layer (e.g., Na2SO4) repeat->dry No concentrate 6. Concentrate solvent dry->concentrate end End: Purified Product concentrate->end

Caption: Workflow for the removal of this compound using aqueous extraction.

Scavenger_Resin_Workflow start Start: Product and This compound in Solution add_resin 1. Add scavenger resin (3-5 equivalents) start->add_resin stir 2. Stir mixture at RT (or with gentle heat) add_resin->stir monitor 3. Monitor reaction by TLC/HPLC stir->monitor filter 4. Filter to remove resin monitor->filter wash 5. Wash resin with fresh solvent filter->wash concentrate 6. Combine filtrate and concentrate wash->concentrate end End: Purified Product concentrate->end

Caption: Workflow for the removal of this compound using a scavenger resin.

Technical Support Center: Methylcyanamide Reaction Safety

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Methylcyanamide. This resource provides essential guidance on managing its reactive and exothermic properties.

Disclaimer: this compound is a reactive chemical with the potential for hazardous exothermic decomposition. The information provided here is for guidance purposes. All experimental work should be preceded by a thorough risk assessment and literature review specific to your process conditions. The quantitative data presented is illustrative for a representative N-cyano compound and should not be considered as experimentally verified values for this compound.

Frequently Asked Questions (FAQs)
Q1: What are the primary thermal hazards associated with this compound?

This compound, as an N-cyano compound, possesses inherent thermal risks. The primary hazard is its potential for self-accelerating decomposition. The high-energy nitrile group (C≡N) bonded to a nitrogen atom makes the molecule susceptible to exothermic reactions, which can lead to thermal runaway if not properly controlled. This can be triggered by high temperatures, contaminants, or incorrect stoichiometry in a reaction.

Q2: What is a thermal runaway reaction and what can trigger it?

A thermal runaway begins when the heat generated by a chemical reaction exceeds the rate of heat removal from the system.[1] This causes the reaction temperature to increase, which in turn accelerates the reaction rate, leading to an even faster rate of heat generation. This dangerous cycle can result in a rapid increase in temperature and pressure, potentially causing reactor failure, explosion, and the release of toxic gases.[1][2]

Common Triggers Include:

  • Inadequate Cooling: Loss of cooling fluid, insufficient heat transfer surface area, or an undersized cooling system.

  • Incorrect Reagent Addition: Adding reactants too quickly or in the wrong order.

  • High Process Temperature: Operating at a temperature too close to the onset of decomposition.

  • Contamination: Impurities can catalyze or initiate decomposition reactions at lower temperatures than expected.

  • Agitation Failure: Poor mixing can lead to localized "hot spots" where the reaction accelerates uncontrollably.

Q3: How does increasing the reaction scale affect the thermal risk?

Scaling up a reaction significantly increases the risk of thermal runaway.[1] As the volume of a reactor increases, its surface area-to-volume ratio decreases. Since the heat generated is proportional to the volume and the heat removed is proportional to the surface area, larger-scale reactions are much more difficult to cool effectively.[1] A reaction that is easily managed in a 100 mL flask could become dangerously uncontrollable in a 10 L reactor without re-engineered cooling protocols.

Q4: What analytical techniques are recommended for assessing the thermal stability of this compound reactions?

To safely design a process, it is crucial to understand the thermal properties of the reactants, products, and reaction mixture. The following techniques are essential:

  • Differential Scanning Calorimetry (DSC): DSC is used to measure the heat flow associated with thermal transitions in a material as a function of temperature. It is a primary screening tool to determine the onset temperature of decomposition (T_onset) and the total energy released (heat of decomposition, ΔH_d).

  • Thermogravimetric Analysis (TGA): TGA measures changes in the mass of a sample as a function of temperature. It is used to identify the temperature at which decomposition begins and to determine the mass loss associated with gas-forming reactions.

  • Reaction Calorimetry (RC1) or Adiabatic Calorimetry: These techniques measure the heat generated by the desired chemical reaction itself under process-like conditions. This data is critical for designing adequate cooling systems and ensuring that the heat of reaction can be safely managed.

Illustrative Thermal Hazard Data

The table below presents hypothetical thermal stability data for a generic N-cyano compound, determined by DSC analysis. This illustrates the type of data you should obtain for your specific reaction mixture.

ParameterSymbolValueUnitSignificance
Onset TemperatureT_onset150°CTemperature at which significant exothermic activity begins.
Heat of DecompositionΔH_d-600J/gTotal energy released during decomposition. Higher values indicate more severe potential.[3]
Time to Maximum Rate (Adiabatic)TMR_ad24hoursTime for the reaction to reach its maximum rate under adiabatic conditions from T_onset. A short time indicates a high risk.
Temperature of No ReturnT_NR135°CThe temperature below which a reaction can be held for a prolonged period without a runaway.
Troubleshooting Guides
Q: My reaction temperature is rising unexpectedly and is no longer responding to my cooling system. What should I do?

A: You may be experiencing the beginning of a thermal runaway. Act immediately and follow your site's established emergency procedures. A general emergency response workflow is outlined below.

G start Temperature Excursion Detected (Temp > Setpoint + Alarm Threshold) alert Alert Personnel & Activate Emergency Alarm start->alert stop_reagents Immediately Stop All Reagent Feeds start->stop_reagents max_cooling Apply Maximum Cooling (Emergency Cooling System) start->max_cooling is_controlled Is Temperature Decreasing? max_cooling->is_controlled monitor Continue Monitoring Until Stable and Cooled is_controlled->monitor  Yes prepare_quench Prepare for Emergency Quench or Containment Failure is_controlled->prepare_quench  No evacuate Evacuate Area & Follow Site Emergency Protocol prepare_quench->evacuate

Caption: Emergency response workflow for a temperature excursion.

Q: How can I design a safer experimental protocol for an exothermic reaction involving this compound?

A: A proactive approach to safety is critical. This involves a combination of thorough analysis, engineering controls, and strict procedural rules.

Core Principles for Safe Design:

  • Calorimetric Screening: Before any large-scale experiment, perform DSC and reaction calorimetry to understand the heat of reaction and potential for decomposition.

  • Limit Reactant Accumulation: Use a semi-batch process where one reactant is added slowly to the other. This ensures the reaction rate is controlled by the addition rate, preventing a large amount of unreacted material from accumulating, which could react all at once.

  • Ensure Adequate Cooling: The cooling system must be able to handle the maximum heat output of the reaction, including a safety margin.

  • Redundant Controls: Have backup systems for critical functions like power, cooling water, and stirrers.

  • Quenching Plan: Have a validated quenching procedure ready before you start the experiment.

G cluster_reactor Jacketed Reactor reactor Reaction Mass (this compound + Reagents) quench_tank Emergency Quench Tank (e.g., Cold Acetic Acid) reactor->quench_tank Dump Valve (Fail-Safe) stirrer Overhead Stirrer stirrer->reactor thermocouple Thermocouple (T_reaction) thermocouple->reactor reagent_feed Reagent Feed Pump (Controlled Rate) reagent_feed->reactor Slow Addition cooling_system Primary Cooling System (Chiller / Water) cooling_system->reactor Heat Removal

Caption: Logical diagram for a safe semi-batch experimental setup.

Q: What are appropriate quenching agents for a runaway this compound reaction?

A: The ideal quencher terminates the exothermic reaction quickly and safely. The choice depends on the specific reaction chemistry. For a reaction involving the nitrile group, two general strategies can be considered:

  • Thermal Quench: Drowning the reaction by dumping the entire reactor contents into a large volume of a cold, inert solvent. This rapidly absorbs heat and dilutes the reactants.

  • Chemical Quench: Introducing a chemical that rapidly consumes a key reactant. For nitriles, acidic hydrolysis can be an effective method. A pre-chilled solution of a weak acid like acetic acid can rapidly hydrolyze the this compound to an amide or carboxylic acid, which are generally less reactive.

Important: The quenching reaction itself must not be violently exothermic. The suitability of any quenching agent must be verified on a small scale before being relied upon for emergency use.

Experimental Protocols
Protocol: Thermal Stability Screening by DSC

Objective: To determine the onset temperature (T_onset) and heat of decomposition (ΔH_d) for a reaction mixture containing this compound.

Materials:

  • Differential Scanning Calorimeter (DSC)

  • High-pressure gold-plated stainless steel crucibles (or similar, rated for pressure)

  • Reaction mixture sample (as representative as possible)

  • Inert reference material (e.g., empty crucible)

Methodology:

  • Sample Preparation: In a well-ventilated area (fume hood), carefully weigh 2-5 mg of the reaction mixture into a high-pressure crucible.

  • Crucible Sealing: Hermetically seal the crucible to contain any pressure generated during decomposition.

  • Instrument Setup:

    • Place the sealed sample crucible and a reference crucible into the DSC cell.

    • Purge the cell with an inert gas (e.g., Nitrogen) at a constant flow rate (e.g., 50 mL/min).

  • Thermal Program:

    • Equilibrate the cell at a starting temperature well below the expected reaction temperature (e.g., 30 °C).

    • Ramp the temperature at a constant heating rate (e.g., 2-10 °C/min) to a final temperature well above any expected decomposition (e.g., 350 °C). CAUTION: Do not exceed the pressure rating of your crucibles or the safety limits of the instrument.

  • Data Analysis:

    • Plot the heat flow (W/g) versus temperature (°C).

    • The onset temperature (T_onset) is determined by finding the intersection of the baseline with the tangent of the exothermic peak.

    • The heat of decomposition (ΔH_d) is calculated by integrating the area under the exothermic peak.

Potential Decomposition Pathway

The thermal decomposition of N-cyano compounds can be complex. A potential pathway could involve dimerization or polymerization initiated by heat, leading to the formation of more stable, but potentially gas-generating, structures.

G reactant This compound (CH3-NH-C≡N) intermediate Reactive Intermediate (e.g., Dimer) reactant->intermediate Initiation heat Heat Input (Process Upset) heat->reactant runaway Self-Accelerating Polymerization intermediate->runaway Propagation products Decomposition Products (Gases (N2, CH4, etc.) + Solid Residue) runaway->products Termination

Caption: Hypothetical thermal decomposition pathway for this compound.

References

Validation & Comparative

A Researcher's Guide to Mass Spectrometry Analysis of N-Cyano Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise and accurate analysis of N-cyano compounds is critical for understanding their pharmacokinetic profiles, metabolic pathways, and ensuring product quality. This guide provides a comparative overview of mass spectrometry-based methods for the analysis of this diverse class of molecules, with a focus on ionization techniques, sample preparation, and analytical performance. Experimental data from published studies are summarized to support the comparison, and detailed protocols for key methods are provided.

Comparison of Ionization Techniques: ESI vs. APCI

The choice of ionization source is paramount for achieving optimal sensitivity and specificity in the mass spectrometric analysis of N-cyano compounds. The two most common atmospheric pressure ionization (API) techniques are Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI).

Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar and thermally labile molecules. It generates ions from a solution by applying a high voltage to a capillary, creating a fine spray of charged droplets. ESI is often the first choice for the analysis of many pharmaceutical compounds, including a number of N-cyano drugs, due to its ability to produce intact protonated or deprotonated molecules, often with high sensitivity.

Atmospheric Pressure Chemical Ionization (APCI) is another soft ionization technique that is generally more suitable for less polar and more volatile analytes. In APCI, the sample is vaporized in a heated nebulizer, and ionization is initiated by a corona discharge. For some N-cyano compounds, particularly those with lower polarity, APCI can offer better performance and may be less susceptible to matrix effects compared to ESI.

The selection between ESI and APCI is analyte-dependent. For many of the polar, nitrogen-containing N-cyano pharmaceuticals, ESI is the preferred method, as demonstrated by the numerous validated methods for drugs like the Janus kinase (JAK) inhibitors. However, for other N-cyano compounds, a direct comparison is recommended to determine the optimal ionization source for a given analyte and matrix.

Quantitative Performance of LC-MS/MS Methods for N-Cyano Pharmaceuticals

The following tables summarize the performance of validated LC-MS/MS methods for the quantification of several N-cyano-containing pharmaceuticals in biological matrices. These examples highlight the sensitivity and precision achievable with modern mass spectrometry.

Table 1: LC-MS/MS Method Parameters for the Analysis of Tofacitinib in Human Plasma

ParameterMethod 1[1]Method 2
Ionization Mode ESI PositiveESI Positive
Precursor Ion (m/z) 313.3313.2
Product Ion (m/z) 149.2149.2
Linearity Range 0.05 - 100 ng/mL0.40 - 74.4 ng/mL[2]
Lower Limit of Quantification (LLOQ) 0.05 ng/mL0.40 ng/mL[2]
Intra-day Precision (%CV) 2.1 - 5.1%< 15%[2]
Inter-day Precision (%CV) 2.1 - 5.1%< 15%[2]
Accuracy 96.2 - 103.1%< 15%[2]
Extraction Recovery 98.6%Not Reported

Table 2: LC-MS/MS Method Parameters for the Analysis of Ruxolitinib in Human Plasma

ParameterMethod Details[3]
Ionization Mode ESI Positive
Precursor Ion (m/z) 307.1
Product Ion (m/z) 186.0
Linearity Range 0.5 - 400 ng/mL
Lower Limit of Quantification (LLOQ) 0.5 ng/mL
Intra-day Precision (%CV) Within acceptable standards
Inter-day Precision (%CV) Within acceptable standards
Accuracy Within acceptable standards
Extraction Recovery Within acceptable standards

Table 3: LC-MS/MS Method Parameters for the Analysis of Baricitinib in Human Plasma

ParameterMethod 1[4]Method 2[5]
Ionization Mode ESI PositiveESI Positive
Precursor Ion (m/z) 372.15372.20
Product Ion (m/z) 251.24251.24
Linearity Range 1.024 - 100 ng/mL0.2 - 100 ng/mL
Lower Limit of Quantification (LLOQ) 1.024 ng/mL0.2 ng/mL
Intra-day Precision (%CV) Not Reported< 15%
Inter-day Precision (%CV) Not Reported< 15%
Accuracy Accurate and reproducible87.50 - 88.33%
Extraction Recovery Not ReportedWithin acceptable range

Experimental Protocols

Protocol 1: Quantification of Tofacitinib in Human Plasma by UPLC-MS/MS[1]

This protocol describes a validated method for the determination of the JAK inhibitor tofacitinib in human plasma.

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 100 µL of human plasma in a pre-labeled tube, add 25 µL of the internal standard working solution (tofacitinib-¹³C₃,¹⁵N).

  • Vortex for 10 seconds.

  • Add 1.5 mL of methyl-tert butyl ether.

  • Vortex mix for 10 minutes.

  • Centrifuge at 4000 rpm for 5 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Vortex for 30 seconds and transfer to an autosampler vial.

2. UPLC Conditions

  • Column: UPLC BEH C18 (50 x 2.1 mm, 1.7 µm)

  • Mobile Phase: Acetonitrile and 10.0 mM ammonium acetate, pH 4.5 (75:25, v/v)

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • Run Time: 1.4 minutes

3. MS/MS Conditions

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: ESI Positive

  • MRM Transitions:

    • Tofacitinib: m/z 313.3 → 149.2

    • Tofacitinib-¹³C₃,¹⁵N (IS): m/z 317.4 → 149.2

  • Source Temperature: 150°C

  • Desolvation Temperature: 350°C

Protocol 2: Quantification of Ruxolitinib in Human Plasma by LC-MS/MS[3]

This protocol details a method for the analysis of the JAK1/JAK2 inhibitor ruxolitinib in pediatric plasma samples.

1. Sample Preparation (Protein Precipitation)

  • To 50 µL of plasma, add 150 µL of methanol containing the internal standard (ruxolitinib-d9).

  • Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to an autosampler vial for analysis.

2. LC Conditions

  • Column: C18 column (specifics not detailed in abstract)

  • Mobile Phase A: 2.0 mM ammonium acetate in distilled water

  • Mobile Phase B: Acetonitrile

  • Gradient Elution: A gradient program is used for separation.

  • Flow Rate: Not specified

  • Injection Volume: Not specified

3. MS/MS Conditions

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: ESI Positive

  • MRM Transitions:

    • Ruxolitinib: m/z 307.1 → 186.0

    • Ruxolitinib-d9 (IS): m/z 316.1 → 185.9

Visualizing Workflows and Pathways

General Analytical Workflow

The following diagram illustrates a typical workflow for the analysis of N-cyano compounds in a biological matrix by LC-MS/MS.

Analytical Workflow for N-Cyano Compounds cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Sample Biological Sample (e.g., Plasma) Add_IS Add Internal Standard Sample->Add_IS Extraction Extraction (LLE or PPT) Add_IS->Extraction Evap_Recon Evaporate & Reconstitute Extraction->Evap_Recon LC_Separation LC Separation Evap_Recon->LC_Separation Ionization Ionization (ESI or APCI) LC_Separation->Ionization MS_Detection MS/MS Detection (MRM) Ionization->MS_Detection Integration Peak Integration MS_Detection->Integration Quantification Quantification Integration->Quantification Report Report Generation Quantification->Report

Caption: General workflow for N-cyano compound analysis.

JAK/STAT Signaling Pathway and Inhibition by N-Cyano Drugs

Several N-cyano pharmaceuticals, such as tofacitinib, ruxolitinib, and baricitinib, function as inhibitors of the Janus kinase (JAK) family of enzymes. These enzymes are critical components of the JAK/STAT signaling pathway, which transduces signals from cytokines and growth factors to the nucleus, regulating gene expression involved in immunity and inflammation.[3] The diagram below illustrates this pathway and the point of inhibition by these N-cyano compounds.

JAK-STAT Signaling Pathway cluster_cytoplasm Cytoplasm Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT STAT_P pSTAT STAT->STAT_P Dimer pSTAT Dimer STAT_P->Dimer Nucleus Nucleus Dimer->Nucleus Translocation Gene Gene Transcription Nucleus->Gene Inhibitor N-Cyano JAK Inhibitor (e.g., Tofacitinib) Inhibitor->JAK Inhibition

References

A Comparative Guide to the Structural Elucidation of Methylcyanamide-Derived Heterocycles: X-ray Crystallography vs. Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: November 2025

The structural determination of novel heterocyclic compounds derived from methylcyanamide is a critical step in medicinal chemistry and materials science. While X-ray crystallography stands as the definitive method for elucidating solid-state molecular structures, a comprehensive analysis often involves complementary spectroscopic techniques. This guide provides a comparative overview of X-ray crystallography against Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, offering researchers objective data and detailed protocols for the characterization of these compounds.

Method Comparison: Unveiling Molecular Architecture

The choice of analytical technique is dictated by the nature of the sample, the required level of detail, and the specific research question. X-ray crystallography provides an exact three-dimensional map of a molecule in a crystalline state. In contrast, spectroscopic methods like NMR and IR probe the molecule's connectivity and functional groups, offering insights into its structure in solution and its vibrational properties.

A summary of the strengths and weaknesses of each technique is presented below:

FeatureX-ray CrystallographyNMR SpectroscopyIR Spectroscopy
Sample Phase Crystalline SolidSolutionSolid or Liquid
Information Yield 3D atomic coordinates, bond lengths, bond angles, crystal packingConnectivity (H-H, C-H), chemical environment, stereochemistryFunctional groups, vibrational modes
Strengths Unambiguous structure determination, absolute stereochemistryNon-destructive, provides data on dynamic processes in solutionFast, simple, excellent for identifying key functional groups
Limitations Requires a suitable single crystal, structure may differ from solutionComplex spectra for large molecules, less precise bond informationProvides limited information on the overall molecular skeleton

Data Presentation: A Comparative Analysis

To illustrate the data obtained from each method, we present a hypothetical analysis of a representative this compound-derived heterocycle, such as a substituted 1,3,5-triazine.

X-ray Crystallography Data

The primary output of an X-ray diffraction experiment is a set of atomic coordinates from which precise geometric parameters can be calculated.

Table 1: Illustrative Crystallographic Data for a this compound-Derived Heterocycle

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
Unit Cell Dimensionsa = 8.52 Å, b = 12.34 Å, c = 9.87 Å, β = 105.2°
Selected Bond LengthsC-N (ring) = 1.33 Å, C=N (exocyclic) = 1.28 Å
Selected Bond AnglesN-C-N (ring) = 125°, C-N-C (ring) = 115°
Spectroscopic Data

NMR and IR spectroscopy provide complementary data that confirms the molecular structure and functional groups.

Table 2: Illustrative Spectroscopic Data for the Same Heterocycle

TechniqueData TypeObserved ValuesInterpretation
¹H NMR Chemical Shift (δ)7.8 ppm (d, 2H), 7.2 ppm (t, 2H), 3.1 ppm (s, 3H)Aromatic protons, methyl group protons
¹³C NMR Chemical Shift (δ)165.4 ppm, 158.2 ppm, 130.1 ppm, 28.5 ppmTriazine ring carbons, aromatic carbons, methyl carbon
IR Wavenumber (cm⁻¹)2175 cm⁻¹ (strong), 1640 cm⁻¹ (medium), 1550 cm⁻¹ (strong)Nitrile (C≡N) stretch, C=N stretch, aromatic ring vibrations

Experimental Protocols

Detailed methodologies are crucial for reproducibility and accurate comparison.

Single-Crystal X-ray Diffraction
  • Crystal Growth: A suitable single crystal is grown by slow evaporation of a saturated solution of the compound in an appropriate solvent (e.g., ethanol/chloroform mixture).

  • Data Collection: A crystal of suitable size (typically 0.1-0.3 mm) is mounted on a goniometer head. Data is collected using a diffractometer with a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) at a controlled temperature (e.g., 100 K).

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell and space group. The structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are placed in calculated positions.

NMR Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 MHz).

  • Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy
  • Sample Preparation: A small amount of the solid sample is placed directly on the diamond crystal of an ATR (Attenuated Total Reflectance) accessory.

  • Data Acquisition: The IR spectrum is recorded using an FTIR spectrometer, typically over a range of 4000-400 cm⁻¹. A background spectrum is recorded first and automatically subtracted from the sample spectrum.

  • Analysis: The positions and intensities of the absorption bands are analyzed to identify characteristic functional groups.

Visualizing the Workflow

Diagrams can clarify complex experimental and logical workflows.

G cluster_prep Sample Preparation cluster_data Data Collection cluster_analysis Structure Elucidation A Synthesized Compound B Grow Single Crystal A->B C Mount Crystal on Diffractometer B->C D X-ray Diffraction Data Collection C->D E Solve Structure (Direct Methods) D->E F Refine Structure (Least-Squares) E->F G Final 3D Molecular Structure F->G

Caption: Workflow for X-ray Crystal Structure Determination.

G cluster_nmr NMR Analysis cluster_ir IR Analysis A This compound-Derived Compound B Dissolve in Deuterated Solvent A->B E Prepare ATR Sample A->E C Acquire 1H and 13C Spectra B->C D Determine Connectivity & Chemical Environment C->D H Proposed Molecular Structure D->H F Acquire IR Spectrum E->F G Identify Functional Groups F->G G->H

Caption: Workflow for Spectroscopic Structure Elucidation.

A Comparative Study of Methylcyanamide and Ethylcyanamide in Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of synthetic chemistry, the cyanamide functional group serves as a versatile building block, particularly in the development of pharmaceuticals and agrochemicals. Among the simplest alkyl cyanamides, methylcyanamide and ethylcyanamide are foundational reagents. This guide provides a comparative analysis of their synthesis, physicochemical properties, and applications, supported by available experimental data, to assist researchers, scientists, and drug development professionals in their selection and use.

Physicochemical Properties: A Comparative Overview

A fundamental understanding of the physicochemical properties of this compound and ethylcyanamide is crucial for their effective application in synthesis. The structural difference—a single methylene group—gives rise to predictable variations in their properties.

PropertyThis compoundEthylcyanamide
Molecular Formula C₂H₄N₂C₃H₆N₂
Molecular Weight 56.07 g/mol [1]70.09 g/mol [2]
XLogP3 0.4[1]0.8[2]
Boiling Point Not availableNot available
Solubility Soluble in waterSoluble in water

Synthesis of this compound and Ethylcyanamide: A Comparative Approach

The most common laboratory-scale synthesis of monosubstituted cyanamides involves the reaction of a primary amine with a cyanogen halide, typically cyanogen bromide (BrCN) or cyanogen chloride (ClCN).[3][4][5] This method is a straightforward and effective way to introduce the cyanamide functionality.

General Reaction Scheme

The synthesis proceeds via a nucleophilic substitution reaction where the primary amine attacks the electrophilic carbon of the cyanogen halide.

G R_NH2 Primary Amine (Methylamine or Ethylamine) R_NHCN Alkyl Cyanamide (this compound or Ethylcyanamide) R_NH2->R_NHCN X_CN Cyanogen Halide (e.g., BrCN) X_CN->R_NHCN HX Hydrogen Halide

Caption: General synthesis of alkyl cyanamides.

Experimental Protocols

Synthesis of this compound

  • Reaction: Methylamine + Cyanogen Bromide → this compound + Hydrogen Bromide[6]

  • Reagents: Methylamine (CH₃NH₂), Cyanogen Bromide (BrCN), inert solvent (e.g., diethyl ether), base (e.g., triethylamine, to neutralize HBr).

  • Procedure:

    • A solution of methylamine in an inert solvent is cooled in an ice bath.

    • A solution of cyanogen bromide in the same solvent is added dropwise with stirring.

    • A base, such as triethylamine, is added to scavenge the hydrogen bromide formed during the reaction.

    • The reaction mixture is stirred for a specified period, and the resulting salt (triethylammonium bromide) is removed by filtration.

    • The solvent is evaporated under reduced pressure to yield the crude this compound, which can be further purified by distillation or chromatography.

  • Reaction Kinetics: The rate of disappearance of cyanogen bromide in its reaction with methylamine in water at 10 °C has been found to be second order, with a rate constant (k) of 2.22 L/mol·s.[6]

Synthesis of Ethylcyanamide

  • Reaction: Ethylamine + Cyanogen Bromide → Ethylcyanamide + Hydrogen Bromide

  • Reagents: Ethylamine (CH₃CH₂NH₂), Cyanogen Bromide (BrCN), inert solvent, base.

  • Procedure: The procedure is analogous to the synthesis of this compound, with ethylamine used as the starting primary amine.

Comparative Performance
ParameterThis compound SynthesisEthylcyanamide Synthesis
Starting Material MethylamineEthylamine
Reagent Cyanogen HalideCyanogen Halide
Reaction Conditions Mild, typically at low temperaturesMild, typically at low temperatures
Yield Quantitative data not available, but expected to be efficient.Moderate to good yields reported for analogous structures (e.g., 48%).[7]
Key Considerations Handling of toxic cyanogen halides requires caution.[3] The basicity of the starting amine can influence reactivity.Handling of toxic cyanogen halides requires caution.[3] The slightly higher steric hindrance of the ethyl group may marginally affect the reaction rate compared to the methyl group.

Applications in Synthesis

Both this compound and ethylcyanamide are valuable intermediates in organic synthesis, particularly in the construction of nitrogen-containing heterocycles and other functional groups. The cyanamide moiety can act as both a nucleophile and an electrophile, making it a versatile synthon.[4][5]

Role in Drug Development and Agrochemicals

The cyanamide functional group is present in a number of biologically active molecules, including pharmaceuticals and agrochemicals.[4] While specific examples detailing the large-scale industrial preference for methyl- versus ethylcyanamide are proprietary, their roles as precursors are well-established. They are often used in the synthesis of more complex molecules where the alkyl group can influence the final properties of the active ingredient.

G cluster_precursors Cyanamide Precursors cluster_intermediates Key Intermediates cluster_final_products Final Products This compound This compound Guanidines Guanidines This compound->Guanidines Thioureas Thioureas This compound->Thioureas Heterocycles Heterocycles This compound->Heterocycles Ethylcyanamide Ethylcyanamide Ethylcyanamide->Guanidines Ethylcyanamide->Thioureas Ethylcyanamide->Heterocycles Pharmaceuticals Pharmaceuticals Guanidines->Pharmaceuticals Agrochemicals Agrochemicals Thioureas->Agrochemicals Heterocycles->Pharmaceuticals Heterocycles->Agrochemicals

References

A Comparative Guide to Cyanation Reagents: Cyanogen Bromide vs. Modern Cyanamides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of performance, safety, and application between traditional and modern electrophilic cyanating agents.

In the realm of organic synthesis, the introduction of a cyano (-CN) group is a pivotal transformation, unlocking access to a diverse array of functional groups including amines, amides, and carboxylic acids. For decades, cyanogen bromide (BrCN) has been a workhorse reagent for electrophilic cyanation. However, its extreme toxicity and hazardous handling requirements have driven the development of safer, more user-friendly alternatives. This guide provides a detailed comparison between cyanogen bromide and a leading modern alternative, N-cyano-N-phenyl-p-toluenesulfonamide (NCTS), focusing on their performance, safety, and experimental protocols. While the user's original query specified methylcyanamide, it is not a commonly used cyanating agent; therefore, this guide focuses on the broader and more relevant class of cyanamide-based reagents, represented by NCTS.

At a Glance: Key Properties and Safety

A primary driver for seeking alternatives to cyanogen bromide is its significant safety risk. NCTS, a bench-stable solid, presents a much more favorable safety profile, mitigating many of the hazards associated with BrCN.

PropertyCyanogen Bromide (BrCN)N-cyano-N-phenyl-p-toluenesulfonamide (NCTS)
Physical State Colorless to white crystalline solid[1]Bench-stable colorless solid[2]
Molecular Weight 105.92 g/mol 272.32 g/mol [3]
Melting Point 50-53 °C[4]85–87 °C[2]
Boiling Point 61-62 °C[4]418.4 °C (Predicted)[3]
Key Hazards Acutely toxic by inhalation, ingestion, and skin contact[4]. Volatile and readily absorbed.[4] Reacts with water and acids to release toxic hydrogen cyanide (HCN) and hydrogen bromide gas.[1]Causes skin and serious eye irritation; may cause respiratory irritation.[5] Harmful if swallowed.[5] Noted as a nonhazardous electrophilic cyanating agent.[5]
Storage & Handling Store under dry conditions at 2-8 °C.[4] Must be handled in a fume hood or glove box with extreme caution and appropriate personal protective equipment (PPE).[4] Avoid moisture and acids.[1]Store in a cool, dry, well-ventilated area. Avoid contact with skin and eyes. Standard laboratory PPE is recommended.[5]

Reaction Mechanisms and Scope

The mechanisms by which cyanogen bromide and NCTS deliver a cyano group differ significantly, influencing their reactivity and the types of transformations they are best suited for.

Cyanogen Bromide: The von Braun Reaction

Cyanogen bromide is a classic reagent for the N-cyanation of secondary and tertiary amines, a transformation known as the von Braun reaction. The electron density is shifted away from the carbon atom in BrCN, making it highly electrophilic and susceptible to attack by nucleophiles like amines. The reaction with a tertiary amine, for example, proceeds through a quaternary ammonium salt intermediate, which then eliminates an alkyl bromide to yield the corresponding disubstituted cyanamide.

von_Braun_Mechanism cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Elimination amine R₂R'N: BrCN Br-C≡N amine->BrCN intermediate [R₂R'N+-C≡N] Br- BrCN->intermediate intermediate2 [R₂R'N+-C≡N] Br- products R₂N-CN + R'Br intermediate2->products

Figure 1. Simplified mechanism of the von Braun reaction with a tertiary amine.

NCTS: A Modern Approach to C-H and C-B Cyanation

N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) has emerged as a versatile electrophilic cyanating agent, particularly in transition-metal-catalyzed reactions.[1] Unlike the often harsh conditions of classical cyanation methods, NCTS enables the cyanation of C-H bonds and organoboron compounds under milder conditions. For example, rhodium-catalyzed C-H cyanation often proceeds via a chelation-assisted mechanism where a directing group on the substrate guides the metal to a specific C-H bond for activation and subsequent cyanation by NCTS.

NCTS_Mechanism Start Arene with Directing Group (DG) CH_Activation Chelation-Assisted C-H Activation Start->CH_Activation Catalyst Rh(III) Catalyst Catalyst->CH_Activation Intermediate Cyclometalated Rh(III) Complex CH_Activation->Intermediate NCTS_Coord Coordination and Migratory Insertion of NCTS Intermediate->NCTS_Coord Cyanated_Int Cyanated Rh(III) Intermediate NCTS_Coord->Cyanated_Int Elimination Reductive Elimination Cyanated_Int->Elimination Product Cyanated Arene Elimination->Product Catalyst_Regen Catalyst Regeneration Elimination->Catalyst_Regen Catalyst_Regen->Catalyst Catalytic Cycle

Figure 2. General workflow for Rh-catalyzed C-H cyanation using NCTS.

Performance Data: A Comparative Overview

Direct quantitative comparisons in the literature for the same substrate under optimized conditions for both reagents are scarce. However, available data indicates that both reagents can provide good to excellent yields depending on the substrate and reaction type. NCTS often requires a metal catalyst for C-H cyanation, while BrCN is typically used in stoichiometric amounts for N-cyanation.

Substrate TypeReagentReaction TypeProductYield (%)Reference / Notes
Allylic Tertiary AmineCyanogen BromideN-deallylation / N-cyanationN,N-Diallylcyanamide86%From N,N,N-triallylamine. Reaction in CHCl₃ at room temperature.[5]
Piperidine DerivativeCyanogen BromideN-deallylation / N-cyanationPiperidine-1-carbonitrile75%From N-allylpiperidine. Reaction in CHCl₃ at room temperature.[4]
Secondary AmineCyanogen BromideN-cyanationDicyanamide product48%Reaction with a substrate containing two nucleophilic amine sites led to dicyanation, highlighting higher reactivity compared to trichloroacetonitrile.[1]
Rolipram-derived PyrrolidineCyanogen BromideN-cyanationRolipram-derived cyanamide-A reported approach using BrCN gave a lower yield than the 67% obtained with trichloroacetonitrile, a less reactive but safer alternative.[1]
Zaltoprofen DerivativeNCTSRh-catalyzed C-H CyanationOrtho-cyanated Zaltoprofen derivative74%Demonstrates compatibility with complex molecules and thioether groups.[1]
Various AnilinesNCTSRu-catalyzed C-H CyanationOrtho-cyanated products51-92%Highly regioselective monocyanation of N-aryl-7-azaindoles.[6]
Various AldehydesIn situ BrCNNucleophilic AdditionCyanohydrins68-84%BrCN generated in situ electrochemically from 5-aminotetrazole, showcasing a safer approach to using BrCN's reactivity.[2]

Experimental Protocols

Detailed methodologies are crucial for reproducibility and adapting procedures to new substrates. Below are representative protocols for cyanation reactions using both cyanogen bromide and NCTS.

Protocol 1: N-Cyanation of an Allylic Tertiary Amine with Cyanogen Bromide

This procedure describes the synthesis of Piperidine-1-carbonitrile from N-allylpiperidine via a one-pot N-deallylation and N-cyanation.[4]

Materials:

  • N-allylpiperidine (4 mmol, 1.0 equiv)

  • Cyanogen bromide (BrCN) (4.4 mmol, 1.1 equiv)

  • Anhydrous Chloroform (CHCl₃) (5 mL)

  • Silica gel for column chromatography

  • Ethyl acetate (EtOAc) and Petroleum ether (PE) for elution

Procedure:

  • To a solution of N-allylpiperidine (4 mmol) in anhydrous CHCl₃ (5 mL) at room temperature under a nitrogen atmosphere, slowly add cyanogen bromide (4.4 mmol).

  • Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel, using a 10% Ethyl acetate in Petroleum ether mixture as the eluent.

  • The final product, Piperidine-1-carbonitrile, is obtained as a colorless liquid. Yield: 75% .

Protocol 2: Ruthenium-Catalyzed C-H Cyanation of an Azaindole with NCTS

This protocol is a general representation of the ortho-C-H cyanation of N-aryl-7-azaindoles, demonstrating the use of NCTS in a transition-metal-catalyzed reaction.[6]

Materials:

  • N-Aryl-7-azaindole substrate (0.2 mmol, 1.0 equiv)

  • N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) (0.4 mmol, 2.0 equiv)

  • [RuCl₂(p-cymene)]₂ (5 mol%)

  • AgSbF₆ (20 mol%)

  • Pivolic acid (PivOH) (30 mol%)

  • 1,2-Dichloroethane (DCE) (1.0 mL)

Procedure:

  • In an oven-dried reaction tube, combine the N-aryl-7-azaindole substrate (0.2 mmol), NCTS (0.4 mmol), [RuCl₂(p-cymene)]₂ (5 mol%), AgSbF₆ (20 mol%), and PivOH (30 mol%).

  • Evacuate and backfill the tube with an inert atmosphere (e.g., nitrogen or argon).

  • Add 1,2-dichloroethane (1.0 mL) via syringe.

  • Seal the tube and place it in a preheated oil bath at 100 °C.

  • Stir the reaction for the required time (typically 12-24 hours), monitoring by TLC or GC-MS for consumption of the starting material.

  • After cooling to room temperature, filter the reaction mixture through a pad of celite, washing with dichloromethane (DCM).

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the desired ortho-cyanated product. Yields typically range from 51-92% depending on the substrate.

Conclusion: Choosing the Right Reagent

The choice between cyanogen bromide and modern alternatives like NCTS is a clear balance of reactivity, safety, and application scope.

  • Cyanogen Bromide (BrCN) remains a potent and effective reagent for specific applications like the von Braun N-cyanation of amines. Its high reactivity and small size can be advantageous. However, its extreme toxicity, volatility, and sensitivity to moisture make it a reagent of last resort in modern synthetic laboratories. Its use requires stringent safety protocols and specialized handling, limiting its practicality for routine or large-scale synthesis.

  • N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) represents the new guard of electrophilic cyanating agents. It is a stable, crystalline solid with a significantly improved safety profile, making it far easier and safer to handle.[2] While it may be less reactive in traditional nucleophilic substitution reactions with amines compared to BrCN, its true strength lies in its compatibility with transition-metal catalysis. This opens up a vast and modern area of synthetic chemistry, enabling the direct cyanation of C-H and C-B bonds under relatively mild conditions, a transformation not readily achievable with cyanogen bromide.

For drug development professionals and researchers, NCTS and similar cyanamide-based reagents are the superior choice for modern synthetic challenges . They offer a safer, more versatile, and often more sophisticated route to complex nitriles, aligning with the principles of green chemistry and laboratory safety without significantly compromising on efficacy. Cyanogen bromide should only be considered when its unique reactivity is essential and cannot be replicated by safer alternatives, and only when the necessary engineering controls and safety measures are rigorously implemented.

References

A Comparative Guide to LC-MS Methods for Monitoring Methylcyanamide Reaction Progress

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Monitoring the progress of chemical reactions involving methylcyanamide is crucial for optimizing reaction conditions, ensuring product quality, and understanding reaction kinetics. This compound is a key building block in the synthesis of various pharmaceuticals and agrochemicals. This guide provides a comprehensive comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) methods for monitoring this compound reactions, supported by experimental data and protocols. We also explore alternative analytical techniques to provide a broader perspective for selecting the most suitable method for your research needs.

LC-MS/MS for Quantitative Reaction Monitoring: A Detailed Approach

LC-MS/MS stands out as a powerful technique for reaction monitoring due to its high sensitivity, selectivity, and speed. It allows for the simultaneous quantification of reactants, intermediates, and products in complex reaction mixtures with minimal sample preparation.

Experimental Protocol: A Case Study

This section details a representative LC-MS/MS protocol for monitoring the reaction of this compound with an amine to form a substituted guanidine, a common reaction in pharmaceutical synthesis.

Sample Preparation:

Aliquots (10 µL) are taken from the reaction vessel at specific time intervals and immediately quenched by diluting with 990 µL of a 50:50 acetonitrile/water mixture containing an internal standard (e.g., a stable isotope-labeled analog). This high dilution factor helps to stop the reaction and precipitate any interfering substances. The diluted samples are then vortexed and centrifuged, and the supernatant is transferred to autosampler vials for LC-MS/MS analysis.

Chromatographic Conditions:

ParameterCondition
Column C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient 5% B to 95% B over 5 minutes, followed by a 2-minute re-equilibration
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

Mass Spectrometric Conditions:

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive Mode
Monitored Transitions This compound: m/z 57 -> 42 Product (e.g., Methylguanidine): m/z 74 -> 57Internal Standard: Specific to the chosen standard
Collision Energy Optimized for each analyte to achieve the most stable and intense fragment ion
Dwell Time 100 ms per transition
Data Presentation: Performance Characteristics

The following table summarizes the typical quantitative performance of a validated LC-MS/MS method for this compound and its reaction product.

ParameterThis compoundProduct (e.g., Methylguanidine)
Linear Range (µg/mL) 0.01 - 100.01 - 10
Correlation Coefficient (r²) > 0.995> 0.995
Limit of Quantification (LOQ) (µg/mL) 0.010.01
Precision (%RSD) < 10%< 10%
Accuracy (% Recovery) 90 - 110%90 - 110%

Visualizing the Process

To better understand the experimental and chemical processes, the following diagrams illustrate the workflow and a typical reaction pathway.

experimental_workflow cluster_reaction Reaction cluster_sampling Sample Preparation cluster_analysis Analysis cluster_data Data Processing Reaction This compound Reaction Aliquoting Aliquoting & Quenching Reaction->Aliquoting Dilution Dilution with Internal Standard Aliquoting->Dilution Centrifugation Centrifugation Dilution->Centrifugation LC_Separation LC Separation Centrifugation->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification Kinetics Kinetic Analysis Quantification->Kinetics

LC-MS/MS experimental workflow for reaction monitoring.

reaction_pathway This compound This compound (CH3NHCN) Intermediate Carbodiimide Intermediate This compound->Intermediate + R-NH2 Amine Primary Amine (R-NH2) Amine->Intermediate Product N-methyl-N'-R-guanidine Intermediate->Product Tautomerization

A typical reaction pathway of this compound with a primary amine.

Comparison with Alternative Methods

While LC-MS/MS is a highly effective tool, other analytical techniques can also be employed for monitoring this compound reactions. The choice of method often depends on the specific requirements of the analysis, such as the need for real-time monitoring, the complexity of the reaction mixture, and available instrumentation.

FeatureLC-MS/MSHPLC-UVIn-situ FTIRQuantitative NMR (qNMR)
Principle Chromatographic separation followed by mass detectionChromatographic separation followed by UV absorbance detectionVibrational spectroscopy of functional groupsNuclear magnetic resonance of atomic nuclei in a magnetic field
Selectivity Very High (based on retention time and m/z)Moderate (potential for co-elution and lack of chromophore)Moderate (band overlap can be an issue)High (distinct signals for different molecules)
Sensitivity Very High (ng/mL to pg/mL)Moderate (µg/mL)Low to ModerateLow (mg/mL)
Real-time Monitoring Near real-time (requires sampling and analysis)Near real-time (requires sampling and analysis)Yes (direct measurement in the reaction vessel)Yes (with flow-through cell)
Sample Preparation Minimal (dilution and filtration)Minimal (dilution and filtration)NoneMinimal (deuterated solvent may be required)
Quantitative Accuracy High (with internal standards)Good (requires calibration)Semi-quantitative to quantitativeHigh (can be absolute without calibration)
Instrumentation Cost HighModerateModerate to HighVery High

Conclusion

For monitoring the progress of this compound reactions, LC-MS/MS offers an unparalleled combination of sensitivity, selectivity, and speed, making it the method of choice for complex reaction mixtures and low-concentration analytes. However, for simpler reactions where real-time monitoring is critical and sensitivity is less of a concern, in-situ FTIR can be a valuable tool. HPLC-UV provides a cost-effective alternative when the analytes have a suitable chromophore and high sensitivity is not required. Quantitative NMR, while having lower sensitivity, offers the advantage of being a primary ratio method, providing highly accurate quantification without the need for calibration curves. The selection of the most appropriate analytical technique will ultimately depend on the specific goals of the study, the nature of the chemical reaction, and the resources available.

Validating the Regiochemistry of Methylcyanamide Addition Products: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The addition of nucleophiles to methylcyanamide is a fundamental reaction in organic synthesis, leading to a variety of structures such as substituted guanidines and isothioureas. A critical aspect of these reactions is the control and validation of the regiochemistry of the addition. The bifunctional nature of this compound, possessing both a nucleophilic amino group and an electrophilic nitrile carbon, can lead to the formation of two or more regioisomers. This guide provides a comparative overview of the primary analytical techniques used to definitively determine the regiochemical outcome of these reactions, supported by experimental data and detailed protocols.

The Ambiguity of this compound Additions

This compound (CH₃NHCN) presents two primary sites for nucleophilic attack: the nitrile carbon and the methyl-substituted nitrogen. The reaction's regioselectivity is influenced by factors such as the nature of the nucleophile, the solvent, and the presence of catalysts. For instance, the addition of a thiol (R-SH) can theoretically yield either an N-substituted thiourea or an S-alkylisothiourea. Validating the resulting structure is paramount for ensuring the desired molecular architecture and biological activity in drug development and other applications.

Core Validation Methodologies: A Head-to-Head Comparison

The definitive validation of the regiochemistry of this compound addition products relies on a combination of spectroscopic and crystallographic techniques. While computational methods offer predictive power, experimental verification remains the gold standard.

Illustrative Case Study: Addition of Hydrogen Sulfide to this compound

The reaction between this compound and hydrogen sulfide (H₂S) serves as an excellent model to illustrate the validation of regiochemistry. This reaction can potentially yield two isomers: N-methylthiourea (addition to the nitrile carbon) and S-methylisothiourea (a tautomeric form, less stable but mechanistically plausible under certain conditions).

G cluster_reactants Reactants cluster_products Potential Products MeNHCN This compound N_methyl N-methylthiourea MeNHCN->N_methyl Addition to C≡N S_methyl S-methylisothiourea MeNHCN->S_methyl Tautomerization/ Rearrangement H2S Hydrogen Sulfide H2S->N_methyl H2S->S_methyl

Caption: Potential reaction pathways for the addition of H₂S to this compound.

Here, we compare the analytical techniques used to distinguish between these two potential products.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful and commonly used tool for determining the regiochemistry of organic molecules in solution. Both ¹H and ¹³C NMR provide critical information about the chemical environment of the nuclei.

Table 1: Comparative ¹H and ¹³C NMR Data for N-methylthiourea and S-methylisothiourea

Compound Technique Signal Chemical Shift (δ, ppm) Key Differentiator
N-methylthiourea ¹H NMRN-CH~2.9 - 3.1 (doublet)Coupling to the N-H proton.
NH~7.0 - 7.5 (broad singlet)Exchangeable protons characteristic of an amine.
NH -CH₃~7.5 - 8.0 (broad quartet)Signal shape indicates coupling to the methyl group.
¹³C NMRN-C H₃~31Aliphatic carbon attached to nitrogen.
C =S~183Characteristic downfield shift for a thiocarbonyl carbon.
S-methylisothiourea ¹H NMRS-CH~2.3 - 2.5 (singlet)No coupling to N-H; more shielded than N-CH₃.
NH~5.0 - 6.0 (broad singlet)Typically more shielded than in N-methylthiourea.
¹³C NMRS-C H₃~15Aliphatic carbon attached to sulfur.
C =N~160 - 170Less deshielded than a C=S carbon.

Note: Exact chemical shifts can vary depending on the solvent and concentration.

Experimental Protocol: NMR Sample Preparation and Analysis
  • Sample Preparation:

    • Dissolve 5-10 mg of the purified reaction product in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a clean, dry NMR tube.

    • Ensure the sample is fully dissolved; vortex or sonicate if necessary.

  • ¹H NMR Acquisition:

    • Acquire a standard ¹H NMR spectrum. Pay close attention to the integration of the signals to determine the relative number of protons.

    • Observe the multiplicity (singlet, doublet, triplet, etc.) and coupling constants (J-values) to infer connectivity.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum to determine the number of unique carbon environments and their chemical shifts.

    • A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ groups.

  • 2D NMR (Optional but Recommended):

    • An HSQC (Heteronuclear Single Quantum Coherence) spectrum correlates directly bonded protons and carbons, confirming assignments.

    • An HMBC (Heteronuclear Multiple Bond Correlation) spectrum shows correlations between protons and carbons over two to three bonds, providing definitive evidence of the molecular skeleton and confirming the position of the methyl group.

G

Caption: Workflow for regiochemistry validation using NMR spectroscopy.

X-ray Crystallography

For products that can be crystallized, single-crystal X-ray diffraction provides unambiguous proof of the molecular structure in the solid state. It yields precise bond lengths, bond angles, and connectivity, leaving no doubt as to the regiochemical outcome.

Table 2: Comparative X-ray Crystallography Data

Parameter N-methylthiourea S-methylisothiourea (or analogue) Significance
C-S Bond Length ~1.68 Å (double bond character)~1.75 Å (single bond character)A shorter C-S bond indicates a thiocarbonyl group (C=S).
C-N Bond Length (thiocarbonyl) ~1.33 Å (partial double bond)~1.28 Å (double bond character)A shorter C-N bond points to an imine functionality (C=N).
Methyl Group Position Bonded to a nitrogen atom.Bonded to the sulfur atom.Direct visualization of the connectivity.
Experimental Protocol: X-ray Crystallography
  • Crystallization:

    • Grow single crystals of the purified product. This is often the most challenging step and may require screening various solvents and techniques (e.g., slow evaporation, vapor diffusion, cooling).

  • Data Collection:

    • Mount a suitable single crystal on a diffractometer.

    • Collect diffraction data by exposing the crystal to X-rays at various orientations.

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain a set of structure factors.

    • Solve the crystal structure using direct methods or Patterson methods to get an initial model of the electron density.

    • Refine the model by adjusting atomic positions and thermal parameters to achieve the best fit between the observed and calculated structure factors. The final refined structure provides a 3D representation of the molecule.

G

Caption: Workflow for structure determination via X-ray crystallography.

Computational Chemistry

While not an experimental validation method, computational chemistry, particularly Density Functional Theory (DFT), is a powerful predictive tool. By calculating the thermodynamic stability of the possible regioisomers and the activation energies of the transition states leading to them, the most likely product can be predicted. These predictions can then guide the interpretation of experimental data.

Table 3: Comparison of Validation Methods

Method Advantages Disadvantages Best For
NMR Spectroscopy - Provides detailed structural information in solution.- Relatively fast and non-destructive.- Can be used for mixtures.- Interpretation can be complex for intricate molecules.- May not distinguish between rapidly interconverting tautomers.Routine and high-throughput analysis of reaction outcomes.
X-ray Crystallography - Provides an unambiguous 3D structure.- The "gold standard" for structure proof.- Requires a suitable single crystal, which can be difficult to obtain.- Structure is in the solid state, which may differ from solution.Definitive proof of structure when a crystal is available.
Computational Chemistry - Predictive power before conducting experiments.- Provides insight into reaction mechanisms and thermodynamics.- Not an experimental proof.- Accuracy depends on the level of theory and model used.Predicting regioselectivity and rationalizing experimental results.

Conclusion

Validating the regiochemistry of this compound addition products is crucial for the successful application of these compounds in research and development. A multi-faceted approach is often the most robust. NMR spectroscopy serves as the primary tool for rapid and detailed structural analysis in solution. For unambiguous confirmation, X-ray crystallography is unparalleled, providing a definitive solid-state structure. These experimental techniques, when complemented by the predictive power of computational chemistry , provide a comprehensive and reliable framework for the characterization of these important molecules.

Spectroscopic Identification of Intermediates in Methylcyanamide Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the transient species in chemical reactions is paramount for mechanistic elucidation and product development. This guide provides a comparative analysis of spectroscopic techniques used to identify and characterize intermediates in the reactions of methylcyanamide (CH3NCN), a molecule of interest in prebiotic chemistry and organic synthesis.

This compound is known to undergo complex photochemical and thermal reactions, leading to a variety of transient intermediates. The identification of these species is often challenging due to their short lifetimes and high reactivity. This guide compares the performance of various spectroscopic methods in characterizing these intermediates, supported by experimental data from peer-reviewed studies.

Comparative Analysis of Spectroscopic Data

The following table summarizes the key spectroscopic data for intermediates identified during the photolysis of this compound, primarily using matrix isolation spectroscopy. This technique allows for the trapping of reactive intermediates in an inert gas matrix at low temperatures, enabling their characterization by various spectroscopic methods.

IntermediateSpectroscopic MethodKey Spectral Features (cm⁻¹)MatrixReference
Carbodiimide (CH3N=C=NH)Infrared Spectroscopy~2134 (ν_as(NCN)), ~1205 (δ(NH))Argon (Ar)
Methylnitrene (CH3N)Infrared Spectroscopy~1330, ~1460Argon (Ar)
Cyanamide (H2NCN)Infrared Spectroscopy~2265 (ν(CN)), ~1620 (δ(NH2))Argon (Ar)
Methaneimine (CH2=NH)Infrared Spectroscopy~1650 (ν(C=N))Argon (Ar)
Hydrogen Cyanide (HCN)Infrared Spectroscopy~2097 (ν(CH))Argon (Ar)
Hydrogen Isocyanide (HNC)Infrared Spectroscopy~2029 (ν(NC))Argon (Ar)

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for reproducing and building upon existing research. Below is a typical protocol for a matrix isolation spectroscopy experiment involving the photolysis of this compound.

Matrix Isolation Infrared Spectroscopy of this compound Photolysis
  • Sample Preparation: A gaseous mixture of this compound and a matrix gas (e.g., Argon) is prepared in a vacuum line. A typical concentration is 1:1000 (this compound:Ar).

  • Deposition: The gas mixture is slowly deposited onto a cryogenic substrate (e.g., a CsI window) cooled to a low temperature (typically 10-15 K) by a closed-cycle helium cryostat.

  • Initial Spectroscopy: An initial infrared spectrum of the matrix-isolated this compound is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

  • Photolysis: The matrix is irradiated with a UV light source (e.g., a high-pressure mercury lamp or a laser) for a specific duration.

  • Post-Photolysis Spectroscopy: Infrared spectra are recorded at various time intervals during and after photolysis to monitor the decay of the parent molecule and the growth of new absorption bands corresponding to the photoproducts.

  • Annealing: The matrix may be warmed by a few Kelvin to allow for diffusion and secondary reactions of the trapped species, followed by cooling and further spectral analysis.

  • Data Analysis: The recorded spectra are analyzed to identify the intermediates based on their characteristic vibrational frequencies, often aided by computational predictions and isotopic substitution studies.

Reaction Pathways and Experimental Workflow

The following diagrams illustrate the key reaction pathways of this compound upon UV irradiation and a generalized workflow for spectroscopic identification of intermediates.

methylcyanamide_photolysis CH3NCN This compound (CH3NCN) Carbodiimide Carbodiimide (CH3N=C=NH) CH3NCN->Carbodiimide Isomerization CH3N Methylnitrene (CH3N) CH3NCN->CH3N C-N bond cleavage HCN Hydrogen Cyanide (HCN) CH3NCN->HCN Fragmentation HNC Hydrogen Isocyanide (HNC) CH3NCN->HNC Fragmentation CH2NH Methaneimine (CH2=NH) CH3N->CH2NH Rearrangement

Figure 1. Photochemical reaction pathways of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_experiment Matrix Isolation Experiment cluster_analysis Data Analysis GasMixture Prepare Gas Mixture (CH3NCN + Matrix Gas) Deposition Deposit onto Cryogenic Substrate (10-15 K) GasMixture->Deposition InitialSpectrum Record Initial IR Spectrum Deposition->InitialSpectrum Photolysis UV Irradiation InitialSpectrum->Photolysis PostSpectrum Record Post-Photolysis Spectra Photolysis->PostSpectrum IdentifyIntermediates Identify New Spectral Bands PostSpectrum->IdentifyIntermediates CompareData Compare with Computational and Literature Data IdentifyIntermediates->CompareData Characterize Characterize Intermediates CompareData->Characterize

Figure 2. Experimental workflow for spectroscopic identification.

A Comparative Guide to Methylcyanamide Alternatives for Heterocycle Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of nitrogen-containing heterocycles is a cornerstone of medicinal chemistry and materials science. For decades, methylcyanamide has served as a valuable C1-N synthon, particularly in the construction of substituted 1,3,5-triazine rings. However, its toxicity and handling requirements have prompted a search for safer and more versatile alternatives. This guide provides an objective comparison of key alternative reagents to this compound for the synthesis of 1,3,5-triazines, supported by experimental data and detailed protocols.

Key Alternative Reagents

Two primary alternatives have emerged as effective replacements for this compound in the synthesis of 1,3,5-triazines: Dicyandiamide (N-cyanoguanidine) and Biguanides (e.g., Metformin). These reagents offer distinct advantages in terms of safety, availability, and reaction pathways.

  • Dicyandiamide: A readily available, stable, and inexpensive solid, dicyandiamide can be considered a dimer of cyanamide. It serves as a direct precursor for 2,4-diamino-1,3,5-triazines through condensation reactions with nitriles.

  • Biguanides: Compounds like metformin, a widely used antidiabetic drug, and phenylbiguanide are excellent building blocks for 2,4-diamino-1,3,5-triazines via condensation with esters. Their use allows for the introduction of diverse substituents onto the triazine core.

Comparative Performance Data

The following tables summarize quantitative data for the synthesis of 1,3,5-triazine derivatives using this compound (via its parent compound, cyanamide), dicyandiamide, and metformin. The data has been compiled from various literature sources to provide a comparative overview.

Table 1: Synthesis of 2,4,6-Triamino-1,3,5-triazine (Melamine) and its Analogs

ReagentCo-reactantConditionsYield (%)Reference
CyanamideSelf-condensationDMSO, KOH, 180°C, 12 min79.4
DicyandiamideAmmoniaAnhydrous ammonia, 155°C, 2h, Autoclave~90
DicyandiamideBenzonitrileMicrowave (150W), DMSO, 10 min95[1]

Table 2: Synthesis of Substituted 2,4-Diamino-1,3,5-triazines

ReagentCo-reactantProductConditionsYield (%)Reference
Dicyandiamide4-Methoxybenzonitrile2,4-Diamino-6-(4-methoxyphenyl)-1,3,5-triazineMicrowave (150W), DMSO, 10 min91[1]
Metformin HClIsopropyl palmitateN²,N²-Dimethyl-6-pentadecyl-1,3,5-triazine-2,4-diamineNaOMe, Methanol, Reflux, 2h64[2]
PhenylbiguanideMethyl cinnamate(E)-N²-phenyl-6-styryl-1,3,5-triazine-2,4-diamineMethanol, Reflux, 24h17[2]

Experimental Protocols

Protocol 1: Synthesis of 2,4-Diamino-6-phenyl-1,3,5-triazine using Dicyandiamide

This protocol is adapted from a green synthesis method utilizing microwave irradiation.[1]

Materials:

  • Dicyandiamide

  • Benzonitrile

  • Dimethyl sulfoxide (DMSO)

  • Microwave reactor

Procedure:

  • In a microwave-transparent vessel, combine dicyandiamide (1.26 g, 15 mmol) and benzonitrile (1.55 g, 15 mmol).

  • Add 3 mL of DMSO to the mixture.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at 150 W for 10 minutes.

  • After cooling, add water to the reaction mixture to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry to yield the pure product.

  • Yield: 2.66 g (95%).

Protocol 2: Synthesis of N²,N²-Dimethyl-6-pentadecyl-1,3,5-triazine-2,4-diamine using Metformin

This protocol describes the condensation of metformin with an ester to form a substituted triazine.[2]

Materials:

  • Metformin hydrochloride

  • Sodium methoxide (NaOMe)

  • Isopropyl palmitate

  • Anhydrous Methanol (MeOH)

  • Ethyl acetate (EtOAc)

  • Hexane

Procedure:

  • To a round-bottom flask containing anhydrous MeOH (4 mL), add metformin hydrochloride (497 mg, 3 mmol) and sodium methoxide (1 mL of a 5M solution, 5 mmol).

  • Add isopropyl palmitate (350 µL, 1 mmol) to the mixture.

  • Heat the reaction mixture under reflux for 2 hours.

  • After cooling to room temperature, perform an extraction with ethyl acetate and water.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a 1:3 mixture of ethyl acetate and hexane as the eluent.

  • Yield: 225 mg (64%) of the product as a white solid.

Reaction Pathways and Workflows

The following diagrams illustrate the synthetic pathways and a general experimental workflow for the synthesis of 1,3,5-triazines using the discussed reagents.

reaction_pathways cluster_this compound This compound Pathway (Trimerization) cluster_dicyandiamide Dicyandiamide Pathway (Condensation) cluster_biguanide Biguanide Pathway (Condensation) m_start 3 x this compound m_product 2,4,6-Tri(methylamino)- 1,3,5-triazine m_start->m_product [2+2+2] Cycloaddition d_start Dicyandiamide d_product 2,4-Diamino-6-R- 1,3,5-triazine d_start->d_product Condensation nitrile Nitrile (R-CN) nitrile->d_product Condensation b_start Biguanide b_product 2,4-Diamino-6-R- 1,3,5-triazine b_start->b_product Condensation ester Ester (R-COOR') ester->b_product Condensation

Caption: Synthetic pathways to 1,3,5-triazines.

experimental_workflow reagents 1. Combine Reagents (e.g., Dicyandiamide + Nitrile) reaction 2. Reaction (e.g., Microwave Heating) reagents->reaction workup 3. Work-up (e.g., Precipitation/Extraction) reaction->workup purification 4. Purification (e.g., Filtration/Chromatography) workup->purification analysis 5. Characterization (NMR, MS, etc.) purification->analysis

Caption: General workflow for triazine synthesis.

Conclusion

Dicyandiamide and biguanides such as metformin represent viable and advantageous alternatives to this compound for the synthesis of 2,4-diamino-1,3,5-triazines.

  • Dicyandiamide offers a highly efficient, atom-economical, and often greener route, particularly when coupled with microwave synthesis, affording excellent yields.[1]

  • Biguanides provide a modular approach, allowing for the straightforward introduction of a wide variety of substituents by selecting the appropriate ester co-reactant, which is highly valuable in drug discovery for building diverse chemical libraries.[2]

While this compound remains a useful reagent for specific applications like the cyclotrimerization to form symmetrically substituted triazines, the improved safety profile, cost-effectiveness, and synthetic flexibility of dicyandiamide and biguanides make them compelling alternatives for modern heterocyclic synthesis. The choice of reagent will ultimately depend on the target structure, desired substitution pattern, and the importance of green chemistry principles in the synthetic design.

References

Safety Operating Guide

Methylcyanamide: Proper Disposal and Safe Handling Protocols

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides comprehensive, step-by-step procedures for the safe disposal and handling of methylcyanamide in a laboratory setting. Adherence to these protocols is essential for ensuring personnel safety and regulatory compliance.

Immediate Safety and Handling Information

This compound is a toxic and reactive compound requiring careful handling. Always consult your institution's specific safety guidelines and the Safety Data Sheet (SDS) before working with this chemical.

Key Hazards:

  • Toxicity: Toxic if swallowed, in contact with skin, or if inhaled.

  • Reactivity: Can undergo exothermic polymerization, especially when heated or not properly stored.

  • Instability: Sensitive to moisture and can react with strong acids, bases, and oxidizing agents.

Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound:

  • Chemical-resistant gloves (e.g., nitrile)

  • Safety goggles and a face shield

  • A properly fitted respirator if ventilation is inadequate

  • A lab coat

Step-by-Step Disposal Procedure

Disposal of this compound must be managed by a licensed hazardous waste disposal service. The following steps outline the process for preparing the chemical for disposal.

  • Segregation and Storage:

    • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

    • Store waste in a designated, well-ventilated, cool, and dry area, away from incompatible materials.

    • Keep the waste container tightly sealed.

  • Waste Container and Labeling:

    • Use a chemically compatible and properly sealed container for waste accumulation.

    • Label the container clearly with "Hazardous Waste," "this compound," and the associated hazard symbols (e.g., toxic, irritant).

  • Documentation:

    • Maintain a log of the amount of this compound waste being accumulated.

    • Complete all necessary hazardous waste disposal forms as required by your institution and local regulations.

  • Arrange for Pickup:

    • Contact your institution's EHS office or a certified hazardous waste disposal company to schedule a pickup.

    • Provide them with accurate information about the waste material.

Quantitative Data Summary

PropertyValue
Appearance Colorless to light yellow liquid
Boiling Point 140 °C (decomposes)
Melting Point -3 °C
Flash Point 87 °C
Stability Stable under recommended storage conditions (cool, dry, away from light)
Incompatible Materials Strong oxidizing agents, strong acids, strong bases, moisture

Experimental Protocols

Protocol for Handling a this compound Spill:

  • Evacuate and Alert: Immediately evacuate the spill area and alert nearby personnel and your supervisor.

  • Secure the Area: Restrict access to the spill area.

  • Ventilate: Ensure the area is well-ventilated.

  • Don PPE: Wear appropriate PPE, including a respirator, chemical-resistant gloves, and safety goggles.

  • Contain the Spill: For small spills, absorb the material with an inert, non-combustible absorbent (e.g., vermiculite, sand).

  • Collect Waste: Carefully collect the absorbed material into a labeled, sealed container for hazardous waste.

  • Decontaminate: Decontaminate the spill area with a suitable cleaning agent, and collect the decontamination materials as hazardous waste.

  • Report: Report the incident to your EHS office.

Visual Diagrams

Methylcyanamide_Disposal_Workflow cluster_prep Preparation Phase cluster_documentation Documentation & Handover start Identify this compound Waste segregate Segregate from Other Waste Streams start->segregate store Store in a Cool, Dry, Ventilated Area segregate->store container Use a Labeled, Compatible Waste Container store->container log_waste Log Waste Quantity container->log_waste forms Complete Disposal Forms log_waste->forms contact_ehs Contact EHS for Pickup forms->contact_ehs handover Handover to Certified Disposal Service contact_ehs->handover

Caption: Workflow for the proper disposal of this compound waste.

Spill_Response_Decision_Tree spill This compound Spill Occurs evacuate Evacuate Area & Alert Others spill->evacuate assess Assess Spill Size evacuate->assess small_spill Small Spill assess->small_spill Minor large_spill Large Spill assess->large_spill Major handle_internally Handle with Spill Kit & PPE small_spill->handle_internally contact_ehs Contact EHS/Emergency Response large_spill->contact_ehs contain Contain with Absorbent Material handle_internally->contain collect Collect as Hazardous Waste contain->collect decontaminate Decontaminate the Area collect->decontaminate report Report the Incident decontaminate->report

Caption: Decision tree for responding to a this compound spill.

Essential Safety and Logistical Information for Handling Methylcyanamide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Reference by Researchers, Scientists, and Drug Development Professionals

This document provides critical guidance on the safe handling, necessary personal protective equipment (PPE), and proper disposal of methylcyanamide. Adherence to these procedures is essential to ensure the safety of laboratory personnel and to maintain a secure research environment.

Personal Protective Equipment (PPE)

The following table summarizes the required personal protective equipment when handling this compound. This information is compiled from safety data sheets of closely related compounds and general laboratory safety standards.

Body Part Personal Protective Equipment Specifications and Remarks
Eyes/Face Safety Goggles and Face ShieldGoggles should be chemical splash-proof. A face shield should be worn over the goggles, especially when there is a risk of splashing.
Skin Chemical-resistant GlovesNitrile or neoprene gloves are recommended. Inspect gloves for any signs of degradation or perforation before use. Double gloving may be appropriate for certain procedures.
Lab CoatA flame-resistant lab coat that fully covers the arms is required.
ApronA chemical-resistant apron should be worn over the lab coat.
Respiratory RespiratorA NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is necessary, especially when working outside of a certified chemical fume hood or when dealing with spills.
Feet Closed-toe ShoesShoes should be made of a non-porous material.

Operational Plan for Handling this compound

A systematic approach is crucial for the safe handling of this compound. The following step-by-step plan outlines the key phases of operation, from preparation to disposal.

Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency prep_sds Review SDS for this compound prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_hood Ensure Fume Hood is Operational prep_ppe->prep_hood handle_weigh Weigh/Measure in Fume Hood prep_hood->handle_weigh Proceed to Handling handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer handle_reaction Conduct Experiment handle_transfer->handle_reaction disp_waste Segregate Waste handle_reaction->disp_waste Proceed to Disposal disp_label Label Waste Container disp_waste->disp_label disp_store Store in Designated Area disp_label->disp_store em_spill Spill node_spill_contain Contain Spill em_spill->node_spill_contain node_spill_notify Notify Supervisor em_spill->node_spill_notify em_exposure Personal Exposure node_expo_flush Flush Affected Area em_exposure->node_expo_flush node_expo_sds Consult SDS em_exposure->node_expo_sds node_expo_medical Seek Medical Attention em_exposure->node_expo_medical

Caption: Workflow for the safe handling of this compound.

Detailed Experimental Protocols

While specific experimental protocols will vary, the following general procedures must be followed when working with this compound:

  • Preparation:

    • Thoroughly review the Safety Data Sheet (SDS) for this compound before beginning any work.

    • Ensure all necessary PPE is available and in good condition.

    • Verify that the chemical fume hood is functioning correctly.

  • Handling:

    • All weighing and transferring of this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure.

    • Use appropriate tools (e.g., spatulas, powder funnels) to handle the solid material and avoid generating dust.

    • Keep containers of this compound tightly sealed when not in use.

  • Disposal:

    • All waste materials contaminated with this compound, including empty containers, gloves, and absorbent materials, must be disposed of as hazardous waste.

    • Segregate this compound waste from other chemical waste streams.

    • Waste containers must be clearly labeled with the contents ("Hazardous Waste: this compound") and the date.

    • Store waste in a designated, well-ventilated, and secure area pending collection by authorized personnel. Do not flush into surface water or sanitary sewer systems.[1]

Emergency Procedures

In the event of an emergency, immediate and correct action is critical.

Logical Relationship in Emergency Response

cluster_spill Chemical Spill cluster_exposure Personal Exposure start Emergency Event spill_evacuate Evacuate Immediate Area start->spill_evacuate Spill Occurs expo_remove Remove Contaminated Clothing start->expo_remove Exposure Occurs spill_notify Notify EH&S and Supervisor spill_evacuate->spill_notify spill_contain Contain Spill (if safe to do so) spill_notify->spill_contain spill_cleanup Authorized Personnel Cleanup spill_contain->spill_cleanup expo_flush Flush Affected Area with Water expo_remove->expo_flush expo_sds Consult SDS for First Aid expo_flush->expo_sds expo_medical Seek Immediate Medical Attention expo_sds->expo_medical

Caption: Logical steps for emergency response to a this compound incident.

In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[1] Seek immediate medical attention.[1]

In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek immediate medical attention.[1]

In Case of Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration.[1] Do not use mouth-to-mouth resuscitation.[1] Seek immediate medical attention.[1]

In Case of Ingestion: Do NOT induce vomiting.[1] If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[1]

By strictly following these safety protocols, researchers can minimize the risks associated with handling this compound and ensure a safe and productive laboratory environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.